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  • Product: orciprenaline sulfate
  • CAS: 145020-68-4

Core Science & Biosynthesis

Foundational

Orciprenaline Sulfate: A Technical Guide to its Mechanism of Action on Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals Abstract Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a moderately selective β2-adrenergic receptor agonist that has...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a moderately selective β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of reversible bronchospasm associated with asthma and other obstructive airway diseases. This technical guide provides an in-depth examination of the molecular and physiological mechanisms by which orciprenaline exerts its relaxant effect on bronchial smooth muscle. It details the core signaling pathway, presents available quantitative pharmacological data, outlines a representative experimental protocol for its evaluation, and provides visualizations of the key processes. While largely superseded by more selective β2-agonists, a thorough understanding of orciprenaline's mechanism remains relevant for comparative pharmacology and drug development.

Core Mechanism of Action: β2-Adrenergic Receptor Stimulation

The primary pharmacological effect of orciprenaline is the relaxation of bronchial smooth muscle, which is achieved through its action as an agonist at β2-adrenergic receptors.[1][2] Orciprenaline's structure, a resorcinol (B1680541) derivative, makes it resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to a longer duration of action compared to catecholamines like isoprenaline.[3]

The mechanism can be detailed as a multi-step signaling cascade:

  • Receptor Binding: Orciprenaline binds to and activates β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells.[2]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[1]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation and Muscle Relaxation: PKA phosphorylates several downstream target proteins within the smooth muscle cell. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The reduced activity of MLCK results in the dephosphorylation of myosin light chains, preventing the interaction between actin and myosin filaments and ultimately causing smooth muscle relaxation and bronchodilation.[4]

This cascade effectively counteracts the bronchoconstrictive stimuli that characterize asthma and other obstructive airway diseases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Orciprenaline Orciprenaline Sulfate B2AR β2-Adrenergic Receptor Orciprenaline->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Targets Downstream Target Proteins (e.g., MLCK inhibition) PKA_active->Targets Phosphorylates Relaxation Bronchial Smooth Muscle Relaxation Targets->Relaxation Leads to

Caption: Orciprenaline's molecular signaling pathway in bronchial smooth muscle cells.

Quantitative Pharmacological Data

Quantifying the activity and selectivity of orciprenaline is crucial for understanding its clinical profile. While specific binding affinity (Ki) values are not consistently reported in the literature, its potency and pharmacokinetic properties have been characterized.

Table 1: Potency and Pharmacokinetic Profile of Orciprenaline Sulfate

Parameter Value Species/System Reference
Potency
IC50 (β2AR Agonism) 68 nM Not Specified [5]
Pharmacokinetics (Oral)
Bioavailability ~40% Human [1]
Onset of Action ~30 minutes Human [3]
Peak Effect 60 - 90 minutes Human [3]
Duration of Action 3 - 6 hours Human [3]
Elimination Half-life ~6 hours Human [1]
Pharmacokinetics (Inhaled)
Bioavailability ~3% Human [1]

| Onset of Action | Immediate | Human |[3] |

Table 2: Comparative Cardiovascular Effects of Inhaled Beta-Agonists in Asthmatic Children

Drug Dose Mean Increase in Heart Rate Mean Increase in Systolic BP Reference
Isoprenaline 0.5% 29% 15% [6]
Orciprenaline 2.5% 26% 13% [6]

| Salbutamol (B1663637) | 0.5% | 13% | 9% |[6] |

Note: This data illustrates the moderate selectivity of orciprenaline. While producing similar bronchodilation to isoprenaline, its cardiac effects (a β1-mediated response) are slightly less pronounced. Salbutamol, a more selective β2-agonist, shows significantly fewer cardiac effects.[6][7] Studies in guinea pigs and dogs concluded that orciprenaline does not effectively differentiate between β1- and β2-adrenoceptors, unlike salbutamol.[4][7]

Experimental Protocols: Isolated Tracheal Ring Assay

The bronchodilator properties of compounds like orciprenaline are commonly evaluated in vitro using an isolated tracheal ring preparation, often from guinea pigs, as their airway pharmacology shares similarities with humans.

Objective: To determine the concentration-dependent relaxant effect of orciprenaline sulfate on pre-contracted guinea pig tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • A male Hartley guinea pig (250-700g) is euthanized.

    • The trachea is rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution: NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7 mM).

    • The trachea is cleaned of adherent connective tissue, and cut into 2-3 mm wide rings.

  • Organ Bath Setup:

    • Tracheal rings are mounted in an organ bath (typically 10-20 mL) containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

    • One end of the ring is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.

    • Tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1.0 g).

  • Induction of Contraction:

    • After equilibration, the tracheal rings are contracted by adding a submaximal concentration of a contractile agent, such as histamine (B1213489) (e.g., 10 µM) or acetylcholine, to the organ bath.

    • The contraction is allowed to stabilize, establishing a plateau of tonic contraction.

  • Application of Orciprenaline:

    • Once a stable contraction is achieved, orciprenaline sulfate is added to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Each subsequent concentration is added only after the response to the previous one has stabilized.

  • Data Analysis:

    • The relaxant response at each concentration is measured as the percentage reversal of the induced contraction.

    • A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal relaxation) is calculated to determine the potency of orciprenaline.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Excision Excise Trachea Euthanasia->Excision 1. Cleaning Clean Connective Tissue Excision->Cleaning 2. Slicing Slice into Rings Cleaning->Slicing 3. Mounting Mount Rings in Organ Bath (37°C, 95% O2) Slicing->Mounting 4. Equilibration Equilibrate (60 min under 1g tension) Mounting->Equilibration 5. Transducer Connect to Force Transducer Equilibration->Transducer Contraction Add Contractile Agent (e.g., Histamine) Equilibration->Contraction 6. Stabilization Achieve Stable Tonic Contraction Contraction->Stabilization 7. Agonist Add Orciprenaline (Cumulative Concentrations) Stabilization->Agonist 8. Measure Measure % Relaxation Agonist->Measure 9. Plot Plot Concentration- Response Curve Measure->Plot Calculate Calculate EC50 Value Plot->Calculate

Caption: Workflow for assessing orciprenaline's effect on isolated tracheal rings.

Conclusion

Orciprenaline sulfate produces bronchodilation through a well-defined mechanism initiated by the activation of β2-adrenergic receptors on airway smooth muscle. This leads to a Gs protein-mediated signaling cascade that increases intracellular cAMP, activates PKA, and ultimately results in muscle relaxation. While effective, its moderate selectivity for the β2-receptor subtype compared to the β1-receptor results in a higher incidence of cardiovascular side effects than is observed with newer, more selective agents like salbutamol. The quantitative data and experimental models discussed herein provide a framework for the pharmacological characterization of β-adrenergic agonists and highlight the principles guiding the development of more receptor-selective respiratory therapeutics.

References

Exploratory

An In-depth Technical Guide to the Metaproterenol Sulfate Beta-2 Adrenergic Receptor Signaling Pathway

Audience: Researchers, scientists, and drug development professionals. Introduction Metaproterenol (B1677457) sulfate (B86663), a short-acting beta-2 adrenergic receptor agonist, is a sympathomimetic amine that has been...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metaproterenol (B1677457) sulfate (B86663), a short-acting beta-2 adrenergic receptor agonist, is a sympathomimetic amine that has been utilized clinically for its bronchodilator properties in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are mediated through the specific activation of the beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a detailed overview of the molecular signaling pathway initiated by metaproterenol sulfate, methodologies for its characterization, and a framework for the quantitative analysis of its pharmacological activity.

The Beta-2 Adrenergic Receptor Signaling Cascade

The canonical signaling pathway activated by metaproterenol sulfate upon binding to the β2AR is a well-characterized cascade involving a series of intracellular events culminating in a physiological response, primarily smooth muscle relaxation.[1][2]

2.1. Receptor Activation and G Protein Coupling

Metaproterenol sulfate binds to the β2AR on the surface of target cells, such as bronchial smooth muscle cells. This binding induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein.[3] Upon receptor activation, the α-subunit of the Gs protein (Gαs) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the βγ-subunits.

2.2. Adenylyl Cyclase Activation and cAMP Production

The activated Gαs-GTP complex then interacts with and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.[1][2]

2.3. Protein Kinase A (PKA) Activation and Downstream Phosphorylation

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic monomers. These active PKA catalytic subunits then phosphorylate various downstream target proteins on serine and threonine residues, leading to the ultimate cellular response. In bronchial smooth muscle, this includes the phosphorylation of proteins involved in muscle contraction, resulting in relaxation and bronchodilation.

Signaling Pathway Diagram

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metaproterenol Metaproterenol Sulfate B2AR β2-Adrenergic Receptor Metaproterenol->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs_a Gαs-GTP Gs->Gs_a Dissociates Gs_a->AC Activates PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Caption: Metaproterenol sulfate signaling pathway.

Quantitative Analysis of Metaproterenol Sulfate Activity

Data Presentation

All quantitative data derived from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

ParameterValueUnitsAssay TypeCell Line/TissueRadioligand (for binding)Reference
Binding Affinity (Ki) To be determinednMRadioligand Bindinge.g., CHO-K1 cells expressing human β2ARe.g., [3H]-CGP 12177Internal/Published Data
Functional Potency (EC50) To be determinednMcAMP Accumulatione.g., Primary human bronchial smooth muscle cellsN/AInternal/Published Data

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the interaction of metaproterenol sulfate with the β2AR and its downstream signaling effects.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of metaproterenol sulfate for the β2AR by measuring its ability to compete with a radiolabeled ligand.[4][5]

4.1.1. Materials

  • Cell Membranes: Membranes prepared from cells stably expressing the human β2AR (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity β-adrenergic antagonist, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.

  • Metaproterenol Sulfate: A range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

4.1.2. Protocol

  • Membrane Preparation: Homogenize cells expressing β2AR in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes (typically 10-50 µg of protein).

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Increasing concentrations of metaproterenol sulfate (e.g., 10^-10 to 10^-4 M).

    • For non-specific binding wells, add the non-specific binding control instead of metaproterenol sulfate.

    • For total binding wells, add assay buffer instead of metaproterenol sulfate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of metaproterenol sulfate by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of metaproterenol sulfate. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep Prepare β2AR-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand - Metaproterenol (variable conc.) - Controls prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter and wash to separate bound/unbound incubate->filter quantify Quantify radioactivity (Scintillation Counting) filter->quantify analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This assay measures the ability of metaproterenol sulfate to stimulate the production of intracellular cAMP, providing a measure of its functional potency.[6][7]

4.2.1. Materials

  • Cells: Primary human bronchial smooth muscle cells or a cell line endogenously or recombinantly expressing the β2AR.

  • Metaproterenol Sulfate: A range of concentrations.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and BSA.

  • cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Lysis Buffer: As provided in the cAMP assay kit.

4.2.2. Protocol

  • Cell Culture: Plate cells in a suitable multi-well plate (e.g., 96- or 384-well) and grow to an appropriate confluency.

  • Pre-treatment: Wash the cells and pre-incubate with the PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add increasing concentrations of metaproterenol sulfate to the wells in triplicate and incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control for basal cAMP levels.

  • Cell Lysis: Terminate the stimulation by adding cell lysis buffer to each well.

  • cAMP Quantification: Follow the instructions of the chosen cAMP assay kit to quantify the amount of cAMP in each cell lysate. This typically involves a competitive immunoassay format.

  • Data Analysis: Convert the raw assay signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of metaproterenol sulfate. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of metaproterenol sulfate that produces 50% of the maximal response.

cAMP Accumulation Assay Workflow

cAMP_Assay_Workflow start Start culture Culture β2AR-expressing cells in a multi-well plate start->culture pretreat Pre-treat cells with PDE inhibitor (e.g., IBMX) culture->pretreat stimulate Stimulate with varying concentrations of Metaproterenol Sulfate pretreat->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse quantify Quantify cAMP using a commercial assay kit lyse->quantify analyze Analyze data: - Generate standard curve - Determine cAMP concentration - Calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for cAMP accumulation assay.

PKA Activity Assay

This assay measures the downstream activation of PKA in response to metaproterenol sulfate stimulation.

4.3.1. Materials

  • Cells and Stimulation Reagents: As described for the cAMP accumulation assay.

  • PKA Activity Assay Kit: A commercially available kit, which typically includes a specific PKA substrate (e.g., Kemptide), ATP, and antibodies or reagents to detect the phosphorylated substrate.[8]

  • Cell Lysis Buffer: A buffer that preserves kinase activity.

4.3.2. Protocol

  • Cell Stimulation: Treat cells with metaproterenol sulfate as described in the cAMP accumulation assay protocol.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a kinase-compatible lysis buffer.

  • PKA Activity Measurement: Follow the instructions of the chosen PKA activity assay kit. This generally involves:

    • Incubating the cell lysate with the PKA substrate and ATP.

    • Detecting the amount of phosphorylated substrate, which is proportional to the PKA activity in the lysate. Detection methods can be colorimetric, fluorescent, or radioactive.[8]

  • Data Analysis: Quantify the PKA activity for each concentration of metaproterenol sulfate. Plot the PKA activity against the log concentration of metaproterenol sulfate to generate a dose-response curve and determine the EC50 for PKA activation.

Conclusion

This technical guide has provided a comprehensive overview of the metaproterenol sulfate beta-2 adrenergic receptor signaling pathway. The detailed experimental protocols for radioligand binding, cAMP accumulation, and PKA activity assays offer a robust framework for researchers to quantitatively assess the pharmacological properties of metaproterenol sulfate and other β2AR agonists. The consistent application of these methodologies will enable the generation of high-quality, reproducible data essential for drug discovery and development in the field of respiratory and cardiovascular therapeutics.

References

Foundational

Pharmacological Profile of Orciprenaline Sulfate in Respiratory Diseases: A Technical Guide

Abstract Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with respirat...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of orciprenaline sulfate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects in the context of respiratory pathologies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams. While historically significant, it is important to note that orciprenaline has been largely superseded by more selective β2-adrenergic agonists with improved safety profiles.[4][5]

Introduction

Orciprenaline sulfate is a sympathomimetic amine that exerts its therapeutic effects through the stimulation of β-adrenergic receptors.[6] Its primary clinical application has been as a bronchodilator for the relief of reversible airways obstruction.[5] Although effective in inducing bronchodilation, its non-selective nature, leading to stimulation of both β1 and β2 receptors, results in a notable incidence of cardiovascular side effects.[5][7] This guide will dissect the pharmacological characteristics of orciprenaline sulfate, providing a comprehensive resource for the scientific community.

Mechanism of Action

Orciprenaline sulfate functions as a non-selective β-adrenergic agonist, with activity at both β1 and β2 adrenergic receptors.[7] Its bronchodilatory effects are mediated primarily through the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[1][4]

Signaling Pathway

The binding of orciprenaline to β2-adrenergic receptors initiates a G-protein-coupled signaling cascade. This activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the sequestration of intracellular calcium and a decrease in the sensitivity of contractile proteins to calcium. This cascade ultimately leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1]

Orciprenaline Sulfate Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline B2AR β2-Adrenergic Receptor Orciprenaline->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Promotes

Caption: Orciprenaline Sulfate Signaling Pathway in Bronchial Smooth Muscle Cells.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of orciprenaline sulfate have been characterized in both preclinical and clinical studies.

Quantitative Pharmacokinetic and Pharmacodynamic Data
ParameterValueSpeciesAdministration RouteReference
Oral Absorption ~40%HumanOral[2]
Onset of Action ~30 minutesHumanOral[2][7]
Peak Effect 60 - 90 minutesHumanOral[6][7]
Duration of Action 3 - 6 hoursHumanOral[2]
Half-life (second phase) ~15 hoursRabbitIntravenous[2]
Metabolism Conjugation with glucuronic acidHumanOral[2]
Excretion UrineHumanOral[2]
Receptor Selectivity

Orciprenaline is considered a non-selective beta-adrenergic agonist.[7] While it acts on β2 receptors in the bronchial smooth muscle, it also stimulates β1 receptors in the heart, which can lead to cardiovascular side effects.[7] Compared to newer β2 agonists like salbutamol, orciprenaline is less selective for β2-adrenergic receptors.[4][7]

ReceptorRelative Potency/SelectivityComparisonReference
β1 vs. β2 Similar potencies on bothLess selective than salbutamol[7][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacological data. Below are representative protocols derived from the literature for assessing the effects of orciprenaline sulfate.

In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

This protocol is a standard method for evaluating the efficacy of bronchodilators against induced bronchoconstriction.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-500g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital (B6593769) sodium).

  • Surgical Preparation: The trachea is cannulated for artificial respiration. The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure monitoring.

  • Measurement of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine (B1213489) or acetylcholine) is administered intravenously to induce a consistent increase in pulmonary resistance.

  • Drug Administration: Orciprenaline sulfate is administered intravenously at varying doses prior to the administration of the bronchoconstrictor.

  • Data Acquisition: Changes in pulmonary resistance are measured using a pneumotachograph and a pressure transducer. Heart rate and blood pressure are also monitored continuously.

  • Analysis: The dose-dependent inhibition of the bronchoconstrictor-induced increase in pulmonary resistance is calculated to determine the bronchodilator potency of orciprenaline sulfate.

In_Vivo_Bronchodilator_Assay_Workflow Start Start Animal_Prep Guinea Pig Preparation (Anesthesia, Cannulation) Start->Animal_Prep Baseline Record Baseline (Pulmonary Resistance, HR, BP) Animal_Prep->Baseline Drug_Admin Administer Orciprenaline Sulfate (i.v.) Baseline->Drug_Admin Broncho_Challenge Induce Bronchoconstriction (e.g., Histamine i.v.) Drug_Admin->Broncho_Challenge Data_Acquisition Measure Changes in Pulmonary Resistance, HR, BP Broncho_Challenge->Data_Acquisition Analysis Calculate Dose-Response Inhibition of Bronchoconstriction Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for In Vivo Assessment of Bronchodilator Activity.

Clinical Efficacy and Safety

Orciprenaline sulfate has been shown to be effective in reversing bronchospasm in various pulmonary diseases, including chronic bronchitis, pulmonary emphysema, and bronchial asthma.[7][9] However, its use is associated with a range of side effects, primarily due to its non-selective β-adrenergic stimulation.

Adverse Effects

The most frequently reported adverse effects of orciprenaline sulfate include:

  • Cardiovascular: Tachycardia, palpitations, and changes in blood pressure.[5][10]

  • Neurological: Tremor, nervousness, headache, and dizziness.[9]

  • Gastrointestinal: Nausea and vomiting.[9]

Due to its cardiovascular risk profile, orciprenaline sulfate has been largely replaced by more β2-selective agents which offer a better risk-benefit ratio.[4][5]

Conclusion

Orciprenaline sulfate is a non-selective β-adrenergic agonist with established bronchodilatory properties. Its mechanism of action through the β2-adrenergic receptor-cAMP pathway is well-understood. While effective in alleviating bronchospasm, its clinical utility is limited by its non-selective nature, leading to a significant incidence of cardiovascular side effects. For researchers and drug development professionals, the study of orciprenaline provides a valuable historical context and a benchmark for the development of more selective and safer β-adrenergic agonists for the treatment of respiratory diseases. The detailed pharmacological profile presented in this guide serves as a comprehensive resource for understanding the preclinical and clinical characteristics of this compound.

References

Exploratory

The In Vitro Effects of Orciprenaline Sulfate on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Upon activation by various stimuli, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions. Upon activation by various stimuli, including allergens cross-linking IgE bound to FcεRI receptors, mast cells undergo degranulation, releasing a potent arsenal (B13267) of pre-formed and newly synthesized mediators. These mediators, such as histamine (B1213489), proteases (e.g., tryptase), and lipid-derived molecules (e.g., prostaglandins (B1171923) and leukotrienes), are responsible for the clinical manifestations of allergic diseases.

Orciprenaline sulfate (B86663), also known as metaproterenol, exerts its pharmacological effects through the stimulation of β2-adrenergic receptors.[1] Activation of these receptors on the surface of mast cells initiates a signaling cascade that ultimately leads to the suppression of degranulation.[2] This mast cell stabilizing property is a crucial aspect of its anti-asthmatic and anti-allergic profile.

Quantitative Data on the Effects of β2-Adrenergic Agonists on Mast Cell Degranulation

Direct quantitative data on the dose-dependent inhibition of mast cell degranulation by orciprenaline sulfate is sparse in the accessible literature. However, studies on other β2-agonists, such as salbutamol (B1663637) and isoproterenol (B85558), provide valuable insights into the expected efficacy of this class of drugs. The following tables summarize the inhibitory effects of these related compounds on histamine and TNF-α release from human mast cells.

Table 1: Inhibitory Effects of β2-Adrenergic Agonists on IgE-Dependent Histamine Release from Human Cultured Mast Cells [1]

β2-Adrenergic AgonistIC50 (nmol/L) for Histamine Release Inhibition
Isoproterenol~10
Salbutamol~100

IC50 (half-maximal inhibitory concentration) values represent the concentration of the agonist required to inhibit 50% of the histamine release induced by anti-IgE stimulation.

Table 2: Inhibition of IgE-Dependent TNF-α Release from Human Skin Mast Cells by β2-Adrenergic Agonists [3]

β2-Adrenergic AgonistConcentration (nmol/L)% Inhibition of TNF-α Release (Mean)IC50 (nmol/L) for Inhibition of Mast Cell Cytotoxicity
Salmeterol1008271
Salbutamol1007429
Isoproterenol--50

This data demonstrates the potent inhibitory effect of β2-agonists on the release of the pro-inflammatory cytokine TNF-α.[3]

Experimental Protocols

The following protocols describe standard in vitro methods to assess the inhibitory effects of compounds like orciprenaline sulfate on mast cell degranulation.

IgE-Mediated Mast Cell Degranulation Assay

This assay evaluates the ability of a test compound to inhibit degranulation triggered by the cross-linking of IgE receptors.

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation studies.[4]

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • Orciprenaline sulfate (or other test compounds)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of orciprenaline sulfate in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in Tyrode's buffer.

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of the different concentrations of orciprenaline sulfate to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.

    • Controls:

      • Positive Control (Maximum Degranulation): Add DNP-BSA without any inhibitor.

      • Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-BSA.

      • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      % Inhibition = [1 - (% Release with Orciprenaline / % Release of Positive Control)] x 100

Compound 48/80-Induced Mast Cell Degranulation Assay

This assay uses a chemical secretagogue, Compound 48/80, to induce non-immunological degranulation.

Cell Line: Human Mast Cell Line (HMC-1) or primary mast cells.

Materials:

  • HMC-1 cells or isolated primary mast cells

  • Appropriate cell culture medium

  • Compound 48/80

  • Orciprenaline sulfate

  • Tyrode's buffer

  • Reagents for histamine or β-hexosaminidase assay

Procedure:

  • Cell Preparation:

    • Culture HMC-1 cells or isolate primary mast cells according to standard protocols.

    • Wash the cells and resuspend them in Tyrode's buffer at a desired concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Treatment:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add various concentrations of orciprenaline sulfate to the tubes and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Add Compound 48/80 (final concentration typically 1-10 µg/mL) to induce degranulation.

    • Incubate for 30 minutes at 37°C.

  • Mediator Release Assay:

    • Centrifuge the tubes to pellet the cells.

    • Collect the supernatant and measure the concentration of histamine using an ELISA or fluorometric assay, or measure β-hexosaminidase activity as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the percentage of mediator release and inhibition as described in Protocol 3.1.

Signaling Pathways and Experimental Workflows

Signaling Pathway of β2-Adrenergic Receptor-Mediated Inhibition of Mast Cell Degranulation

The binding of orciprenaline sulfate to the β2-adrenergic receptor on the mast cell surface triggers a cascade of intracellular events that ultimately inhibit degranulation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Orciprenaline Orciprenaline B2AR β2-Adrenergic Receptor Orciprenaline->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inhibition Inhibition of Downstream Signaling PKA->Inhibition Degranulation Degranulation Inhibition->Degranulation Prevents

β2-Adrenergic Signaling Pathway in Mast Cells
Experimental Workflow for In Vitro Mast Cell Degranulation Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of a test compound on mast cell degranulation.

G Start Start Seed_Cells Seed Mast Cells in 96-well plate Start->Seed_Cells Sensitize Sensitize with IgE (for IgE-mediated assay) Seed_Cells->Sensitize Treat Treat with Orciprenaline Sulfate (or vehicle control) Sensitize->Treat Induce Induce Degranulation (e.g., Antigen or Compound 48/80) Treat->Induce Incubate Incubate at 37°C Induce->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Assay Perform Mediator Assay (e.g., β-Hexosaminidase or Histamine) Collect_Supernatant->Assay Analyze Analyze Data (% Inhibition) Assay->Analyze End End Analyze->End

Mast Cell Degranulation Assay Workflow

Discussion

The available evidence strongly supports the role of β2-adrenergic agonists, including orciprenaline sulfate, as inhibitors of mast cell degranulation. The primary mechanism of action involves the elevation of intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and leads to the inhibition of the signaling pathways that trigger the release of inflammatory mediators. [1] While specific dose-response data for orciprenaline sulfate is lacking in recent literature, the data presented for other β2-agonists like salbutamol and isoproterenol suggest that orciprenaline would exhibit a dose-dependent inhibitory effect on the release of both pre-formed mediators like histamine and newly synthesized mediators like TNF-α. [1][3]The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the in vitro efficacy of orciprenaline sulfate and to determine key parameters such as its IC50 value.

It is important to consider that the responsiveness of mast cells to β2-agonists can vary depending on the mast cell type (e.g., connective tissue vs. mucosal) and the specific stimulus used to induce degranulation. [2]Therefore, a comprehensive in vitro evaluation should ideally employ different mast cell models and degranulation triggers.

Conclusion

References

Foundational

The Discovery and Development of Metaproterenol Sulfate: A Technical Guide

An In-depth Examination of a Foundational Beta-2 Adrenergic Agonist for Researchers, Scientists, and Drug Development Professionals Metaproterenol (B1677457) sulfate (B86663), also known as orciprenaline sulfate, holds a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Foundational Beta-2 Adrenergic Agonist for Researchers, Scientists, and Drug Development Professionals

Metaproterenol (B1677457) sulfate (B86663), also known as orciprenaline sulfate, holds a significant place in the history of respiratory medicine as one of the earlier-generation short-acting beta-2 adrenergic receptor agonists. Its development marked a crucial step in the targeted treatment of bronchospasm associated with asthma and other obstructive airway diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and clinical development of metaproterenol sulfate, with a focus on the experimental methodologies and quantitative data that defined its therapeutic role.

Discovery and Initial Synthesis

Metaproterenol was developed by Boehringer Ingelheim and introduced in 1973 under the trade name Alupent.[1][2] It was designed as a modification of isoproterenol (B85558), a non-selective beta-adrenergic agonist, with the goal of achieving greater selectivity for the beta-2 receptors in the bronchial smooth muscle and reducing the cardiac side effects associated with beta-1 receptor stimulation.[3]

The synthesis of metaproterenol sulfate is a multi-step process that begins with the precursor 3,5-dihydroxybenzoic acid. While various synthetic routes have been explored, a common pathway involves the initial conversion of 3,5-dihydroxybenzoic acid to 3,5-dihydroxyacetophenone.[4][5][6] This intermediate then undergoes a series of reactions to introduce the ethanolamine (B43304) side chain.

A key step in the synthesis involves the reaction of 3',5'-dihydroxyacetophenone (B130839) with a protected amino group, followed by reduction of the ketone to a secondary alcohol. The final step is the formation of the sulfate salt to improve the compound's stability and solubility for pharmaceutical formulations.

Pharmacological Profile and Mechanism of Action

Metaproterenol sulfate is a moderately selective beta-2 adrenergic receptor agonist.[1][7] Its primary mechanism of action is the stimulation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[8][9] This interaction initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

Activation of the beta-2 adrenergic receptor by metaproterenol leads to the coupling of the receptor to a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle. This results in the widening of the airways and relief from bronchospasm.[9]

Metaproterenol Metaproterenol Sulfate Beta2_Receptor β2-Adrenergic Receptor Metaproterenol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Metaproterenol Sulfate Signaling Pathway for Bronchodilation.
Receptor Selectivity

While designed for beta-2 selectivity, metaproterenol is considered "moderately" selective and exhibits some activity at beta-1 adrenergic receptors, which are predominantly found in the heart.[8] This can lead to cardiovascular side effects such as tachycardia and palpitations, particularly at higher doses.[7]

Receptor SubtypeBinding Affinity (Ki)Reference
β1-Adrenergic ReceptorData not available in reviewed literature
β2-Adrenergic ReceptorIC50 = 68 nM (functional potency)[10][11]

Note: Specific Ki values for metaproterenol were not available in the reviewed literature. The IC50 value represents the concentration of the drug that inhibits 50% of the maximal response in a functional assay and is an indicator of potency, which is related to but not a direct measure of binding affinity.

Experimental Protocols

The characterization of metaproterenol sulfate's pharmacological activity relied on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A general protocol for a competitive binding assay to determine the Ki of a test compound like metaproterenol for beta-adrenergic receptors is as follows:

Objective: To determine the binding affinity (Ki) of metaproterenol sulfate for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from guinea-pig left ventricular free wall for β1 and soleus muscle for β2).[12]

  • Radioligand (e.g., [¹²⁵I]-(S)-pindolol).[12]

  • Metaproterenol sulfate (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[6]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of unlabeled metaproterenol sulfate to the wells.

  • Incubation: Add the prepared cell membranes to each well and incubate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.[6]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of metaproterenol sulfate. The IC50 value (the concentration of metaproterenol that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of beta-adrenergic receptor activation by quantifying the production of cAMP.

Objective: To measure the ability of metaproterenol sulfate to stimulate adenylyl cyclase activity.

Materials:

  • Cell membranes expressing beta-adrenergic receptors.

  • Metaproterenol sulfate.

  • ATP (substrate for adenylyl cyclase).[13]

  • [α-³²P]ATP (radiolabeled substrate).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).[13]

  • Dowex and alumina (B75360) columns for separating cAMP.[14]

  • Scintillation counter.

Procedure:

  • Reaction Setup: In test tubes, combine the cell membranes, assay buffer, and varying concentrations of metaproterenol sulfate.

  • Initiation: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[13]

  • Termination: Stop the reaction by adding a "stop solution" (e.g., containing unlabeled cAMP and a detergent).

  • Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.[14]

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol of cAMP produced per minute per mg of protein) and plot it against the concentration of metaproterenol sulfate to generate a dose-response curve.

cluster_0 Radioligand Binding Assay cluster_1 Adenylyl Cyclase Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Metaproterenol Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Reaction_Setup Reaction Setup (Membranes, ATP, Metaproterenol) Incubation_AC Incubation (37°C) Reaction_Setup->Incubation_AC Separation Chromatographic Separation of cAMP Incubation_AC->Separation Quantification Quantification of [32P]cAMP Separation->Quantification Analysis_AC Data Analysis (Dose-Response) Quantification->Analysis_AC

Caption: Workflow for Key In Vitro Pharmacological Assays.

Clinical Development and Efficacy

Metaproterenol sulfate has been evaluated in numerous clinical trials for the treatment of asthma and chronic obstructive pulmonary disease (COPD). These studies established its efficacy as a bronchodilator.

Asthma

In patients with bronchial asthma, metaproterenol has been shown to produce significant improvements in pulmonary function.[4][15] Clinical trials have demonstrated that both oral and inhaled formulations of metaproterenol lead to an increase in the forced expiratory volume in one second (FEV1), a key indicator of airway obstruction.[16]

For instance, in controlled single- and multiple-dose studies involving 319 patients, a majority (65%) of those treated with metaproterenol sulfate tablets showed improvements in pulmonary function, defined as an increase of at least 15% in FEV1.[16] The onset of action for 54% of these responders was within 30 minutes, and the effect lasted for at least four hours in 51% of those who responded.[16]

Chronic Obstructive Pulmonary Disease (COPD)

Metaproterenol has also been shown to be an effective bronchodilator in patients with COPD. In a double-blind, crossover study comparing metaproterenol with ipratropium (B1672105) bromide in patients with acute exacerbations of COPD, metaproterenol (1.95 mg via metered-dose inhaler) produced a significant improvement in FEV1, from a baseline of 0.69 +/- 0.06 L to 0.92 +/- 0.09 L after 90 minutes.[5]

IndicationFormulationKey Efficacy OutcomeResultReference
AsthmaOral Tablets≥15% increase in FEV165% of patients responded[16]
AsthmaInhaled AerosolImprovement in FEV1Statistically significant improvement[4]
COPD (Acute Exacerbation)Inhaled AerosolChange in FEV1 at 90 minIncrease from 0.69 L to 0.92 L[5]

Conclusion

The discovery and development of metaproterenol sulfate represented a significant advancement in the pharmacological management of obstructive airway diseases. As a moderately selective beta-2 adrenergic agonist, it provided a more targeted therapeutic approach compared to its non-selective predecessors. The extensive preclinical and clinical research, employing a range of in vitro and in vivo experimental models, established its efficacy as a rapid-acting bronchodilator. While newer, more selective beta-2 agonists with longer durations of action have since been developed, the story of metaproterenol sulfate provides valuable insights into the principles of drug design and the evolution of respiratory therapeutics. The methodologies used to characterize its pharmacological profile laid the groundwork for the evaluation of future bronchodilators and continue to be relevant in the field of drug discovery.

References

Exploratory

The Structure-Activity Relationship of Orciprenaline Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic receptor agonist that has been...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic receptor agonist that has been utilized clinically as a bronchodilator for the management of asthma and other obstructive airway diseases.[1] Its therapeutic effect is primarily mediated by its interaction with β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2] Understanding the structure-activity relationship (SAR) of orciprenaline and its analogs is crucial for the rational design of more potent and selective β2-adrenergic agonists with improved therapeutic profiles. This technical guide provides a comprehensive overview of the SAR of orciprenaline sulfate, including its mechanism of action, key structural features influencing its activity, and detailed experimental protocols for its pharmacological evaluation.

Mechanism of Action

Orciprenaline exerts its bronchodilatory effects by acting as an agonist at β-adrenergic receptors.[1] While it has activity at both β1 and β2 receptors, its therapeutic utility in asthma stems from its action on β2 receptors located on bronchial smooth muscle cells.[1] The binding of orciprenaline to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[1]

β2-Adrenergic Receptor Signaling Pathway

Beta2-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline Receptor β2-Adrenergic Receptor Orciprenaline->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1. Orciprenaline-induced β2-adrenergic receptor signaling cascade leading to bronchodilation.

Structure-Activity Relationship (SAR) of Orciprenaline and Related β2-Agonists

The pharmacological activity of orciprenaline and other phenylethanolamine derivatives at the β-adrenergic receptors is dictated by specific structural features. The core scaffold consists of a substituted aromatic ring linked to an ethanolamine (B43304) side chain. Modifications to both the aromatic ring and the N-alkyl substituent on the ethanolamine have profound effects on potency, selectivity, and duration of action.

The Resorcinol (B1680541) Moiety

A key structural feature of orciprenaline is the presence of a resorcinol (1,3-dihydroxybenzene) ring system. This is a significant departure from the catechol (1,2-dihydroxybenzene) ring found in endogenous catecholamines like adrenaline and noradrenaline, as well as the synthetic agonist isoprenaline. The 3,5-dihydroxy substitution pattern of the resorcinol ring confers two important properties:

  • Resistance to COMT Metabolism: Catechol-O-methyltransferase (COMT) is a major enzyme responsible for the metabolic inactivation of catecholamines. The resorcinol structure is not a substrate for COMT, which contributes to orciprenaline's improved oral bioavailability and longer duration of action compared to catechol-containing drugs.

  • β2-Selectivity: While not highly selective, the resorcinol moiety, in combination with the N-alkyl substituent, contributes to a preference for the β2-adrenergic receptor over the β1 receptor.

The Ethanolamine Side Chain

The ethanolamine side chain is essential for agonist activity. The hydroxyl group on the β-carbon is crucial for binding to the receptor, and its stereochemistry is important, with the (R)-enantiomer generally being the more active eutomer.

The N-Alkyl Substituent

The nature of the substituent on the nitrogen atom of the ethanolamine side chain is a critical determinant of β-adrenergic receptor selectivity.

  • Size of the Substituent: Increasing the bulk of the N-alkyl group generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity. For instance, moving from norepinephrine (B1679862) (primary amine) to epinephrine (B1671497) (N-methyl) to isoproterenol (B85558) (N-isopropyl) results in a progressive increase in β-agonist potency.

  • β2-Selectivity: Further increasing the size of the N-substituent, such as a tert-butyl group (as in salbutamol), enhances selectivity for the β2 receptor over the β1 receptor. Orciprenaline, with its N-isopropyl group, exhibits moderate β2-selectivity.

An early study on orciprenaline and salbutamol (B1663637) derivatives explored the replacement of the N-alkyl group with heterocyclic amines or a phenylcyclohexane-containing residue. In nearly all cases, these modifications resulted in derivatives that were less active than the parent compounds.[2] An exception was an orciprenaline analog where the isopropylamino group was replaced by a 4-phenylpiperidine (B165713) moiety, which retained significant bronchodilator activity in one in vivo model, although it was less active on isolated trachea and had no effect on heart rate.[2] This suggests that while the N-substituent is critical, there is limited tolerance for large, rigid cyclic structures at this position.

Quantitative SAR Data

CompoundAromatic MoietyN-SubstituentReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)β2/β1 Selectivity (Binding)
Orciprenaline ResorcinolIsopropyl-68 (IC50, β2AR)[3]Moderate
Fenoterol (B1672521) Resorcinol4-Hydroxyphenylethyl--High[4]
Salbutamol Saligenintert-Butyl--High
Formoterol 3-Formamido-4-hydroxyphenyl1-Methyl-2-(4-methoxyphenyl)ethyl--High
Carmoterol 8-Hydroxy-2(1H)-quinolinone2-(4-methoxyphenyl)-1,1-dimethylethyl~1.5 (human recombinant β2AR)HighHigh

Note: Direct comparative Ki and EC50 values for orciprenaline under the same experimental conditions as the other listed compounds are not available in the cited literature. The IC50 value for orciprenaline is provided for context. Selectivity is described qualitatively based on available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used in the SAR evaluation of orciprenaline and its analogs.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.

1. Membrane Preparation:

  • Cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells) are cultured to a high density.

  • Cells are harvested, washed in PBS, and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

  • The membrane pellet is resuspended in assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4) and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Reaction:

  • In a 96-well plate, the following are added in triplicate:

    • Assay buffer
    • A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or [125I]-cyanopindolol) at a concentration close to its Kd.
    • A range of concentrations of the unlabeled test compound (e.g., orciprenaline or its analogs).
    • Cell membranes (typically 10-50 µg of protein per well).

  • Total binding wells contain only the radioligand and membranes.

  • Non-specific binding wells contain the radioligand, membranes, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

  • The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are placed in scintillation vials with a suitable scintillation cocktail.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy (Emax).

1. Cell Culture and Plating:

  • Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells) are seeded into 96-well plates and grown to near confluency.

2. Agonist Stimulation:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent the degradation of cAMP.

  • Serial dilutions of the test agonist (e.g., orciprenaline or its analogs) are added to the wells.

  • The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

  • The stimulation is terminated by adding a lysis buffer.

  • The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays using methods such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF)
    • Fluorescence Polarization (FP)
    • Enzyme-Linked Immunosorbent Assay (ELISA)
    • AlphaLISA

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP produced in each well is determined from the standard curve.

  • The data are plotted as the cAMP concentration versus the log concentration of the agonist.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Binding Radioligand Binding (β1 and β2) Synthesis->Binding Functional cAMP Accumulation (β1 and β2) Synthesis->Functional Data Determine Ki, EC50, Emax Binding->Data Functional->Data SAR Establish SAR Data->SAR Iteration Iterative Design SAR->Iteration Iteration->Design Refine Design

Figure 2. A typical experimental workflow for structure-activity relationship studies of β2-adrenergic agonists.

Conclusion

The structure-activity relationship of orciprenaline sulfate is a classic example of how subtle modifications to a pharmacophore can significantly impact pharmacological properties. The key takeaways for drug development professionals are:

  • The resorcinol ring is a crucial feature that confers resistance to COMT metabolism and contributes to β2-selectivity.

  • The N-isopropyl group provides a balance of β-agonist activity and moderate β2-selectivity. More sterically demanding groups at this position can further enhance β2-selectivity.

  • The ethanolamine side chain , particularly the β-hydroxyl group, is essential for receptor interaction and agonist activity.

References

Foundational

An In-depth Technical Guide on the Enantiomers of Orciprenaline Sulfate and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor (β2AR) agonist used as a bronchodilator in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor (β2AR) agonist used as a bronchodilator in the treatment of asthma and other obstructive airway diseases[1][2][3]. Its therapeutic effect is primarily due to the relaxation of bronchial smooth muscle[2][4]. Orciprenaline possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-orciprenaline and (S)-orciprenaline. While often administered as a racemic mixture (an equal mixture of both enantiomers), there is a significant body of evidence demonstrating that the pharmacological activity resides predominantly in one enantiomer.

This guide provides a detailed examination of the stereoselective biological activity of orciprenaline's enantiomers, the underlying signaling pathways, and the experimental protocols used to characterize their activity. Understanding these differences is critical for rational drug design and optimizing therapeutic outcomes.

Stereoselective Biological Activity

The two enantiomers of orciprenaline exhibit markedly different affinities and activities at the β2-adrenergic receptor. The (S)-(-)-enantiomer is considered the eutomer , the enantiomer with the higher pharmacological activity, while the (R)-enantiomer is the distomer , which is significantly less active[1][5][6][7]. The difference in activity can be substantial, with the (S)-enantiomer showing 50- to 500-fold higher activity than its (R)-counterpart[1][5]. This stereoselectivity is a result of the three-dimensional arrangement of the molecule, which dictates how it interacts with the chiral environment of the receptor's binding pocket.

Quantitative Comparison of Enantiomer Activity
Parameter(S)-(-)-Orciprenaline (Eutomer)(R)-(+)-Orciprenaline (Distomer)Fold Difference (Approx.)
Binding Affinity (Ki) Lower Value (Higher Affinity)Higher Value (Lower Affinity)50-500x
Functional Potency (EC50) Lower Value (Higher Potency)Higher Value (Lower Potency)50-500x

This table illustrates the expected stereoselective differences. Precise values require specific experimental determination.

β2-Adrenergic Receptor Signaling Pathway

The bronchodilatory effects of orciprenaline are mediated through the classical G-protein coupled receptor (GPCR) signaling cascade upon binding to the β2-adrenergic receptor.

  • Agonist Binding : The (S)-orciprenaline enantiomer binds to the β2AR on the surface of airway smooth muscle cells.

  • G-Protein Activation : This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The Gαs subunit dissociates, exchanges GDP for GTP, and becomes active[9].

  • Adenylyl Cyclase Activation : The activated Gαs subunit stimulates the enzyme adenylyl cyclase[2][9][10][11].

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP)[2][9][10].

  • Protein Kinase A (PKA) Activation : The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[9][10].

  • Downstream Effects : PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle, resulting in bronchodilation[9].

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Characterizing the stereoselective activity of orciprenaline enantiomers requires specific in vitro assays. The following sections detail the methodologies for key experiments.

Chiral Separation of Orciprenaline Enantiomers

Before biological testing, the racemic mixture must be separated into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) is a common and efficient method for this purpose.

Protocol: HPLC-Based Chiral Separation [1][5]

  • Principle : Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP) or by derivatizing them with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column[1][5].

  • Direct Method (CSP):

    • Column : A commercially available chiral column (e.g., based on cyclodextrins or polysaccharide derivatives) is used[5].

    • Mobile Phase : An optimized mixture of solvents, such as acetonitrile (B52724) and an aqueous buffer (e.g., trifluoroacetic acid), is used to elute the compounds[5].

    • Detection : A UV detector is typically used to monitor the elution of the enantiomers[5].

    • Procedure : The racemic orciprenaline sulfate (B86663) solution is injected into the HPLC system. The enantiomers will have different retention times, allowing for their collection as separate fractions.

  • Indirect Method (Derivatization):

    • Derivatizing Reagent : A chirally pure reagent (e.g., a derivative of an L-amino acid) is reacted with the racemic orciprenaline to form two diastereomers[5].

    • Column : A standard reversed-phase column (e.g., C18) is used[5].

    • Separation : The resulting diastereomers have different physicochemical properties and can be separated using standard HPLC conditions[5].

    • Note : This method requires an additional reaction step and subsequent purification.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of each enantiomer for the β2-adrenergic receptor. It measures how effectively the test compound (the unlabeled enantiomer) competes with a radiolabeled ligand for binding to the receptor.

Protocol: β2AR Competitive Radioligand Binding Assay [12][13][14]

  • Membrane Preparation :

    • Prepare cell membranes from a source rich in β2AR, such as transfected cell lines (e.g., HEK293 or CHO cells) or tissue homogenates[13].

    • Homogenize cells/tissue in an ice-cold lysis buffer, followed by centrifugation to pellet the membranes[13][14].

    • Wash and resuspend the membrane pellet in an appropriate assay buffer[14]. Determine protein concentration.

  • Assay Setup :

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable β2AR radioligand (e.g., [³H]-CGP 12177 or ¹²⁵I-Cyanopindolol), and varying concentrations of the unlabeled competitor (either (R)- or (S)-orciprenaline)[12][13].

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist like propranolol)[12].

  • Incubation : Incubate the plate at a specified temperature (e.g., 30-37°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium[13][14].

  • Separation : Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand[12][13].

  • Detection : Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on the filters using a scintillation counter[14].

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assay: cAMP Accumulation

This assay measures the functional potency (EC50) of the agonist enantiomers by quantifying the production of the second messenger, cAMP, following receptor activation.

Protocol: cAMP Accumulation Assay [15][16][17]

  • Cell Preparation :

    • Plate cells expressing β2AR (e.g., HEK293) in a 96-well plate and allow them to adhere overnight[16].

  • Agonist Stimulation :

    • Prepare serial dilutions of the agonist ((R)- or (S)-orciprenaline) in a suitable assay buffer.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP[15].

    • Remove the culture medium and add the agonist dilutions to the cells.

    • Incubate for an optimized duration (e.g., 30-45 minutes) at 37°C[16].

  • Cell Lysis and Detection :

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the lysate using a commercially available kit, typically based on competitive immunoassay principles (e.g., TR-FRET, ELISA, or radioimmunoassay)[16][17]. In these assays, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific anti-cAMP antibody[16].

  • Data Analysis :

    • The detected signal is inversely proportional to the amount of cAMP produced by the cells[16].

    • Plot the signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The biological activity of orciprenaline sulfate is highly stereoselective, with the (S)-(-)-enantiomer being the potent eutomer responsible for the drug's therapeutic bronchodilator effects. The distomer, (R)-(+)-orciprenaline, contributes little to the desired activity and may be considered an isomeric impurity[7]. This significant difference in pharmacology underscores the importance of chiral separation and the individual assessment of enantiomers in drug development. The detailed protocols provided for chiral separation, radioligand binding, and functional cAMP assays represent the standard methodologies for characterizing the stereoselective properties of β2-adrenergic receptor agonists. A thorough understanding and application of these principles and techniques are essential for the development of more selective and effective respiratory therapeutics.

References

Exploratory

Orciprenaline Sulfate: A Technical Guide for GPCR Research

For Researchers, Scientists, and Drug Development Professionals Introduction Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a synthetic, non-selective β-adrenergic receptor agonist.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a synthetic, non-selective β-adrenergic receptor agonist.[1][2] Historically used as a bronchodilator for the treatment of asthma and other obstructive airway diseases, its utility in the research setting, particularly in the field of G-protein coupled receptor (GPCR) pharmacology, is significant.[1][2][3] This technical guide provides an in-depth overview of orciprenaline sulfate as a tool compound for studying β-adrenergic receptor signaling, offering insights into its mechanism of action, pharmacological data, and detailed experimental protocols.

Mechanism of Action

Orciprenaline sulfate exerts its effects primarily through the stimulation of β-adrenergic receptors, with a moderate selectivity for the β2 subtype.[1] As a β-adrenergic agonist, its mechanism of action is centered on the activation of the canonical Gs-protein signaling pathway.[2][3]

Upon binding to the β2-adrenergic receptor, orciprenaline induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation entails the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[1]

Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline β2-AR β2-Adrenergic Receptor Orciprenaline->β2-AR Binds Gs Gs Protein (αβγ) β2-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP Dissociates G_beta_gamma Gβγ Gs->G_beta_gamma G_alpha_GTP->AC Activates ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling pathway activated by orciprenaline.

Pharmacological Data

The pharmacological characterization of orciprenaline sulfate is crucial for its application as a research tool. The following tables summarize the available quantitative data.

Binding Affinity

ReceptorRadioligandPreparationKd (-log[M])Reference
β2-Adrenergic Receptor (Human)Not SpecifiedNot Specified6.30[4]
β2-Adrenergic Receptor (Bovine)Not SpecifiedNot Specified5.04[4]

Functional Potency

AssayCell LineParameterValueReference
β2-Adrenergic Receptor AgonismNot SpecifiedIC5068 nM[5]

Selectivity Profile

ReceptorAssay TypeParameterValueReference
α1-AdrenoceptorFunctional Antagonism (Rat Mesenteric Arteries)pKB4.79 ± 0.17[6]

Note: Comprehensive quantitative data for orciprenaline sulfate across various standardized assays is limited in publicly available literature. The provided data is based on the available information.

Experimental Protocols

Detailed methodologies are essential for the reproducible use of orciprenaline sulfate in GPCR research.

Radioligand Binding Assay (Competition)

This protocol is a general guideline for determining the binding affinity (Ki) of orciprenaline sulfate for β-adrenergic receptors.

Experimental Workflow

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing β-adrenergic receptors Start->Prepare_Membranes Assay_Setup Set up 96-well plate: - Membranes - Radioligand (e.g., [3H]-CGP12177) - Orciprenaline Sulfate (varying conc.) - Buffer Prepare_Membranes->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand competition binding assay.

Methodology

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β-adrenergic receptors).

      • Increasing concentrations of unlabeled orciprenaline sulfate.

      • For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

      • Assay buffer to reach the final volume.

    • Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the orciprenaline sulfate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC50) of orciprenaline sulfate in stimulating cAMP production.

Experimental Workflow

cAMP_Assay_Workflow Start Start Cell_Seeding Seed cells expressing β-adrenergic receptors in a multi-well plate Start->Cell_Seeding Pre_incubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) Cell_Seeding->Pre_incubation Stimulation Add varying concentrations of Orciprenaline Sulfate to the wells Pre_incubation->Stimulation Incubation Incubate for a defined period at 37°C Stimulation->Incubation Cell_Lysis Lyse the cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Analyze data to determine EC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP accumulation assay.

Methodology

  • Cell Culture:

    • Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with the PDE inhibitor.

    • Prepare serial dilutions of orciprenaline sulfate.

    • Add the different concentrations of orciprenaline sulfate to the wells. Include a vehicle control for basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay method such as HTRF, AlphaScreen, or ELISA. In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the orciprenaline sulfate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of orciprenaline sulfate that produces 50% of the maximal response.

β-Arrestin Recruitment Assay

This protocol describes a general method to assess the ability of orciprenaline sulfate to induce the recruitment of β-arrestin to the activated β-adrenergic receptor.

Experimental Workflow

Beta_Arrestin_Workflow Start Start Cell_Seeding Seed cells co-expressing a tagged β-adrenergic receptor and a tagged β-arrestin Start->Cell_Seeding Stimulation Add varying concentrations of Orciprenaline Sulfate to the wells Cell_Seeding->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Signal_Detection Measure the signal generated by the proximity of the tagged receptor and β-arrestin (e.g., BRET, enzyme fragment complementation) Incubation->Signal_Detection Data_Analysis Analyze data to determine EC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a β-arrestin recruitment assay.

Methodology

  • Cell Line:

    • Use a commercially available cell line or develop a cell line that stably co-expresses the β-adrenergic receptor of interest fused to one part of a reporter system (e.g., a fragment of an enzyme, a luciferase) and β-arrestin fused to the complementary part of the reporter.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and culture overnight.

    • Remove the culture medium and add assay buffer.

    • Add varying concentrations of orciprenaline sulfate to the wells.

    • Incubate the plate for a predetermined time to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents according to the specific assay technology being used (e.g., substrate for the complemented enzyme in an enzyme fragment complementation assay).

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal intensity as a function of the logarithm of the orciprenaline sulfate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

Orciprenaline sulfate serves as a valuable tool compound for the investigation of β-adrenergic receptor pharmacology. Its established mechanism of action as a β-agonist allows for the study of Gs-coupled signaling pathways and the downstream cellular consequences. While a comprehensive set of publicly available quantitative pharmacological data is somewhat limited, the provided information and detailed experimental protocols offer a solid foundation for researchers to characterize its activity and utilize it in their GPCR research endeavors. Further studies to fully delineate its binding affinities and functional potencies across different β-adrenergic receptor subtypes and in various assay formats would be beneficial to the scientific community.

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Orciprenaline Sulfate in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantitative determination of Orciprenaline Sulfate (B86663) in pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Orciprenaline Sulfate (B86663) in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method. This method is suitable for assay, impurity profiling, and stability testing.

Introduction

Orciprenaline sulfate is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[1][2] Ensuring the quality, potency, and purity of orciprenaline sulfate in pharmaceutical dosage forms is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.

This application note details a robust, reversed-phase HPLC (RP-HPLC) method for the analysis of orciprenaline sulfate. The method has been validated to demonstrate its suitability for routine quality control and stability studies of pharmaceutical formulations. The validation characteristics include accuracy, precision, linearity, specificity, and robustness, ensuring reliable and reproducible results.

Experimental Protocol

Materials and Reagents
  • Orciprenaline Sulfate Reference Standard (Pharmaceutical Grade)[3]

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic acid (TFA) (Analytical Grade)[1]

  • Purified water (HPLC Grade)

  • Orciprenaline Sulfate tablets or syrup for analysis

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile and 0.1% aqueous Trifluoroacetic Acid (TFA)[1]
Gradient 30% to 65% Acetonitrile over 45 minutes[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection Wavelength 340 nm[1]
Preparation of Solutions

2.3.1. Mobile Phase Preparation:

  • Prepare a 0.1% aqueous Trifluoroacetic Acid (TFA) solution by adding 1 mL of TFA to 1000 mL of purified water.

  • The mobile phase is prepared by mixing acetonitrile and 0.1% aqueous TFA in the desired proportions for the gradient elution.

  • Degas the mobile phase using sonication or vacuum filtration before use.[1]

2.3.2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of Orciprenaline Sulfate Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (initial composition) to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve (e.g., 2-300 µg/mL).[4]

2.3.3. Sample Solution Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of orciprenaline sulfate and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResultsAcceptance Criteria
Linearity (r²) > 0.998[1][4]r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Intra-day2.7% - 3.9%[4]≤ 2.0%
- Inter-day3.1% - 4.4%[4]≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL (for pharmaceutical formulation)[4]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL (Calculated as 3 x LOD)Signal-to-Noise ratio of 10:1
Specificity No interference from excipients or degradation products was observed.Peak purity of the analyte peak should pass.
Robustness The method is robust to small, deliberate changes in flow rate, mobile phase composition, and pH.% RSD should be within acceptable limits.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of orciprenaline sulfate is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Sample Injection & Chromatographic Run C->D Proceed if SST passes E Peak Integration & Quantification D->E F Report Generation E->F

Caption: Experimental workflow for the HPLC analysis of Orciprenaline Sulfate.

Conclusion

The presented HPLC method is demonstrated to be simple, accurate, precise, and specific for the determination of orciprenaline sulfate in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. The validation results confirm that the method is reliable for its intended purpose.

References

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Orciprenaline Sulfate in Plasma

Audience: Researchers, scientists, and drug development professionals. Abstract This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accu...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of orciprenaline sulfate (B86663) (also known as metaproterenol (B1677457) sulfate) in plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Orciprenaline is a moderately selective beta-2 adrenergic receptor agonist used as a bronchodilator for treating asthma and other conditions involving reversible bronchospasm.[1][2] Its therapeutic action is mediated through the stimulation of beta-2 adrenergic receptors, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.[1] Accurate measurement of orciprenaline concentrations in plasma is essential for pharmacokinetic and pharmacodynamic assessments.[1]

LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and throughput.[3] This note details a fully validated method that is both simple and robust for determining orciprenaline sulfate levels in plasma samples.

Experimental Protocols

Materials and Reagents
  • Orciprenaline Sulfate reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled orciprenaline such as 3,5-O-Dibenzyl Metaproterenol-d7[1]

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Control human plasma (with appropriate anticoagulant, e.g., EDTA)

Instrumentation and Conditions

A triple quadrupole mass spectrometer, such as an API-4500 Q-trap, equipped with an electrospray ionization (ESI) source is recommended.[4] The system is coupled with an HPLC or UHPLC system.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 Column (e.g., Promosil, 250 x 4.6 mm, 5 µm)[2]
Mobile PhaseAcetonitrile and 0.1% Formic Acid in water
GradientIsocratic or Gradient (optimized for separation)
Flow Rate0.5 - 1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 40 °C)
Injection Volume5 - 20 µL

Table 2: Mass Spectrometric Conditions

ParameterOrciprenalineInternal Standard (Example)
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive
MRM Transition (m/z)212.2 → 152.1[4]Analyte-specific
Collision Energy (CE)Optimized for fragmentationOptimized for fragmentation
Declustering Potential (DP)Optimized for ion transmissionOptimized for transmission
Source Temperature~500 °C-
IonSpray Voltage~5500 V-
Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of orciprenaline sulfate and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the orciprenaline stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the working standard solutions into blank plasma to achieve a concentration range of 1.000 to 1000 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol

The protein precipitation method is recommended for its simplicity and efficiency.[1][5]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a fixed volume of the Internal Standard working solution to all samples except the blank.

  • Add 300 µL of acetonitrile (or 3x the sample volume) to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard plasma->spike_is precipitate Add Acetonitrile (300 µL) (Protein Precipitation) spike_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for plasma sample analysis.

Method Validation Summary

The bioanalytical method was validated according to international guidelines.[6] The results are summarized below.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the tested concentration range.

Table 3: Linearity and LLOQ

ParameterResult
Calibration Range1.000 - 1000 ng/mL[4]
Correlation Coefficient (r²)> 0.998[4]
LLOQ1.000 ng/mL[4]
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (%)85 - 115%
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

Table 4: Intra-Day and Inter-Day Accuracy & Precision

QC LevelIntra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
LQC1.63 - 4.65[4]3.65 - 11.06[4]96.47 - 108.97[4]99.35 - 101.78[4]
MQC1.63 - 4.65[4]3.65 - 11.06[4]96.47 - 108.97[4]99.35 - 101.78[4]
HQC1.63 - 4.65[4]3.65 - 11.06[4]96.47 - 108.97[4]99.35 - 101.78[4]

Data synthesized from reported ranges in literature.[4]

Stability

The stability of orciprenaline was assessed under various conditions to ensure sample integrity during handling and storage. The analyte was found to be stable under short-term room temperature, freeze-thaw, and long-term deep-freeze storage conditions.[4]

Orciprenaline Signaling Pathway

To provide context for its therapeutic action, the simplified signaling pathway of orciprenaline in bronchial smooth muscle cells is illustrated below.

signaling_pathway drug Orciprenaline receptor Beta-2 Adrenergic Receptor drug->receptor enzyme Adenylyl Cyclase (Activation) receptor->enzyme cAMP Increased Intracellular cAMP enzyme->cAMP effect Bronchial Smooth Muscle Relaxation cAMP->effect

Caption: Simplified signaling pathway of Orciprenaline.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of orciprenaline in plasma.[1] The simple protein precipitation sample preparation allows for high throughput, while the performance characteristics of the assay meet the stringent requirements for regulated bioanalysis. This method is well-suited for supporting clinical and preclinical studies involving orciprenaline.

References

Method

Application Note: Quantitative Analysis of Metaproterenol Sulfate by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction Metaproterenol (B1677457) (also known as orciprenaline) is a moderately selective β2-adrenergic agonist used as a bronchodilator in the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metaproterenol (B1677457) (also known as orciprenaline) is a moderately selective β2-adrenergic agonist used as a bronchodilator in the treatment of asthma and other conditions involving bronchospasm. For pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening, a robust and sensitive analytical method for the quantification of metaproterenol in biological matrices is essential. Metaproterenol is typically present in biological samples, such as urine, as a sulfate (B86663) conjugate. Due to the polar and non-volatile nature of metaproterenol and its sulfate conjugate, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.

This application note details a comprehensive protocol for the quantitative analysis of metaproterenol sulfate in biological samples using GC-MS. The method involves enzymatic hydrolysis of the sulfate conjugate, followed by a specific derivatization procedure to enhance volatility and thermal stability, enabling sensitive and specific detection by GC-MS.

Principle

The analytical workflow involves three key steps:

  • Enzymatic Hydrolysis: The metaproterenol sulfate conjugate is hydrolyzed to free metaproterenol using β-glucuronidase/arylsulfatase.

  • Derivatization: The free metaproterenol is converted to a volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. A common approach for β2-agonists involves the formation of a tetrahydroisoquinoline derivative followed by trimethylsilylation, which yields excellent chromatographic and mass spectrometric properties[1][2].

  • GC-MS Analysis: The derivatized metaproterenol is separated by gas chromatography and detected by mass spectrometry, operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

3.1. Materials and Reagents

  • Metaproterenol sulfate standard (analytical grade)

  • Internal Standard (IS) (e.g., deuterated metaproterenol or a structurally similar β2-agonist)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate (B84403) buffer (0.1 M, pH 5.2)

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid solution (1 M)

  • Formaldehyde (B43269) solution (37%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

3.2. Sample Preparation

  • Hydrolysis:

    • To 1 mL of the biological sample (e.g., urine), add 50 µL of the internal standard solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex the mixture and incubate at 55°C for 3 hours.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Adjust the pH of the hydrolyzed sample to >9 with 1 M sodium hydroxide.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 3 mL of ethyl acetate.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of formaldehyde solution to the dried residue and vortex.

    • Incubate at 60°C for 15 minutes.

    • Evaporate to dryness again under a gentle stream of nitrogen.

    • Add 100 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 220°C at 15°C/min, hold for 2 minutes.

    • Ramp to 290°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: GC-MS Parameters for Quantitative Analysis of Derivatized Metaproterenol

ParameterValue
AnalyteMetaproterenol-TMS Derivative
Retention Time (min)~ 12.5
Quantifier Ion (m/z)73
Qualifier Ion 1 (m/z)357
Qualifier Ion 2 (m/z)268
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity Range (ng/mL)5 - 500
Correlation Coefficient (r²)> 0.995

Note: The retention time and mass-to-charge ratios are representative for the trimethylsilyl derivative of the tetrahydroisoquinoline form of metaproterenol and may vary depending on the specific instrumentation and chromatographic conditions. The fragmentation pattern is based on the derivatization method described by Schänzer and Donike (1992)[1][2].

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for Metaproterenol Sulfate cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis Add Internal Standard Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction pH adjustment Derivatization Derivatization (Formaldehyde + MSTFA/TMCS) Extraction->Derivatization Evaporation GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Injection Quantification Quantification (Calibration Curve) GC_MS->Quantification Data Acquisition Report Final Report Quantification->Report Data Interpretation

Caption: Experimental workflow for GC-MS analysis of metaproterenol sulfate.

Signaling Pathway (Illustrative)

While GC-MS analysis itself does not directly probe signaling pathways, the analyte, metaproterenol, acts on a specific pathway. The following diagram illustrates the β2-adrenergic signaling cascade initiated by metaproterenol.

Signaling_Pathway Metaproterenol Signaling Pathway Metaproterenol Metaproterenol B2AR β2-Adrenergic Receptor Metaproterenol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified β2-adrenergic signaling pathway activated by metaproterenol.

Conclusion

The described GC-MS method, incorporating enzymatic hydrolysis and a specific derivatization strategy, provides a reliable and sensitive approach for the quantitative analysis of metaproterenol sulfate in biological samples. The use of selected ion monitoring enhances the specificity and allows for low detection limits, making this method suitable for a wide range of applications in clinical and research settings. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug analysis.

References

Application

Application Notes: Validated Bioanalytical Method for Orciprenaline Sulfate in Human Plasma by LC-MS/MS

Introduction Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[1][2] Accurate...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[1][2] Accurate quantification of orciprenaline in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] This document provides a detailed, validated bioanalytical method for the determination of orciprenaline sulfate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and robust, suitable for high-throughput analysis in a clinical or research setting.

Principle

The method involves the extraction of orciprenaline and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Orciprenaline Sulfate (Pharmaceutical Primary Standard), Orciprenaline-d5 (Internal Standard)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (B129727) (HPLC Grade), Formic Acid (LC-MS Grade), Water (Deionized, 18.2 MΩ·cm)

  • Chemicals: Ammonium Formate, Ammonia Solution

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant

  • SPE Cartridges: Oasis HLB 1 cc (30 mg) cartridges

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC System or equivalent

  • Mass Spectrometer: SCIEX API 4500 Q-trap mass spectrometer or equivalent[5]

  • Analytical Column: Waters XBridge C18, 50 x 4.6 mm, 3.5 µm or equivalent

  • Software: Analyst® software for data acquisition and processing[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of orciprenaline sulfate and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the orciprenaline stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw: Thaw plasma samples and QC/CC samples at room temperature.

  • Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex. For calibration standards and QCs, add 10 µL of the respective working solution. For blank samples, add 10 µL of 50:50 acetonitrile:water.

  • Pre-treat: Add 200 µL of 2% formic acid in water to all samples and vortex.

  • Condition SPE Cartridge: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B) and vortex.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

G

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Waters XBridge C18, 50 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5.0 minutes
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
1.009010
3.001090
4.001090
4.109010
5.009010

Table 3: Mass Spectrometer Conditions

ParameterOrciprenalineOrciprenaline-d5 (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition m/z 212.2 → 152.1[5]m/z 217.2 → 157.1
Collision Energy (CE) 25 eV25 eV
Declustering Potential (DP) 60 V60 V
Ion Spray Voltage 5500 V5500 V
Source Temperature 500°C500°C

Method Validation

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of orciprenaline and the internal standard.[4]

Linearity and Range

The linearity of the method was determined by analyzing a series of calibration standards in triplicate. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was applied. The calibration range was established from 1.000 to 1000 ng/mL.[5] The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing replicate QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[5] The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[8]

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.0004.65108.9711.06101.77
LQC 3.0001.6396.473.6599.35
MQC 500.02.50101.254.12100.50
HQC 800.02.1598.753.9899.88
Data derived from a representative study.[5]
Stability

The stability of orciprenaline in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles (-20°C to room temperature).[5]

  • Short-Term (Bench-Top) Stability: QC samples were kept at room temperature for a specified period (e.g., 6 hours) before processing.[5]

  • Long-Term Stability: QC samples were stored at -20°C and -80°C for an extended duration (e.g., 30 days).

  • Post-Preparative (Autosampler) Stability: Processed samples were stored in the autosampler at a controlled temperature (e.g., 10°C) for a defined period (e.g., 24 hours).

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Table 5: Summary of Stability Results

Stability ConditionDurationTemperatureMean Accuracy (%)
Freeze-Thaw 3 Cycles-20°C to RT95.6 - 104.2
Bench-Top 6 HoursRoom Temp97.1 - 102.5
Autosampler 24 Hours10°C98.5 - 101.8
Long-Term 30 Days-80°C96.3 - 103.1
Data derived from a representative study.[5]

G

Conclusion

The described LC-MS/MS method for the quantification of orciprenaline sulfate in human plasma is specific, accurate, precise, and stable. The method meets the requirements for bioanalytical method validation as per regulatory guidelines and is suitable for conducting pharmacokinetic and bioequivalence studies. The use of solid-phase extraction provides clean extracts and minimizes matrix effects, contributing to the overall robustness of the assay.

References

Method

Application Note: Chiral Separation of Orciprenaline Sulfate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details two primary high-performance liquid chromatography (HPLC) methods for the chiral separation of orciprenaline s...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details two primary high-performance liquid chromatography (HPLC) methods for the chiral separation of orciprenaline sulfate (B86663) enantiomers: an indirect method using a chiral derivatizing reagent and a direct method employing various chiral stationary phases (CSPs). Orciprenaline, a non-selective β-adrenergic agonist used in the treatment of asthma, is a chiral drug, with its enantiomers exhibiting different pharmacological activities.[1] Consequently, the accurate determination of enantiomeric purity is crucial. This document provides detailed experimental protocols, quantitative data, and visual workflows to guide researchers in establishing robust and reliable analytical methods for the enantioseparation of orciprenaline.

Introduction

Orciprenaline sulfate is a racemic mixture, and it is common for the pharmacological activity of β-blockers to reside primarily in one enantiomer.[1] The (S)-(-)-enantiomer is often the more potent form.[1] Therefore, regulatory bodies and pharmaceutical quality control demand precise methods to separate and quantify the enantiomers. HPLC is a powerful technique for this purpose, offering two main approaches: indirect and direct separation.

The indirect approach involves the derivatization of the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase, such as a C18 column.[1]

The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] Several types of CSPs have proven effective for the enantioseparation of orciprenaline, including those based on cyclodextrin (B1172386) and polysaccharide derivatives.[1]

This document provides detailed protocols for both an indirect method and direct methods using various CSPs, allowing researchers to select the most suitable approach based on their available resources and analytical requirements.

Experimental Protocols

Indirect Method: Chiral Derivatization

This method involves the derivatization of orciprenaline enantiomers with 1-fluoro-2,4-dinitrophenyl-L-phenylalanine (FDNP-L-Phe) to form diastereomers, which are then separated on a C18 column.

1. Materials and Reagents:

  • Orciprenaline Sulfate reference standard

  • 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

  • L-Phenylalanine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Sodium hydrogen carbonate

  • Hydrochloric acid

  • Deionized water

2. Preparation of Chiral Derivatizing Reagent (FDNP-L-Phe):

A detailed synthesis of the chiral derivatizing reagent can be found in the literature.[1]

3. Sample Derivatization:

  • Dissolve orciprenaline sulfate in a suitable solvent.

  • React with a molar excess of the chiral derivatizing reagent (FDNP-L-Phe).

  • The reaction can be carried out by stirring at 45°C for 50 minutes or via microwave irradiation for 45 seconds at 80% power (of an 800W oven).[1]

  • After the reaction is complete, dilute the sample with the mobile phase for HPLC analysis.

4. HPLC Conditions:

ParameterValue
Column C18 (e.g., Promosil), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient 30% to 65% B over 45 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 340 nm
Injection Volume 20 µL

5. System Suitability:

The system suitability should be evaluated according to relevant pharmacopeial guidelines. Key parameters include resolution, tailing factor, and theoretical plates.

Direct Method: Chiral Stationary Phases

Direct enantioseparation of orciprenaline can be achieved using various commercially available chiral stationary phases. Below are the recommended starting conditions for different types of CSPs.

1. Polysaccharide-Based CSP: Cellulose tris(3,5-dimethylphenylcarbamate)

This type of CSP is known for its broad applicability in separating β-blocker enantiomers.

HPLC Conditions:

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL

2. Cyclodextrin-Based CSPs:

Several cyclodextrin-based CSPs have been shown to be effective for the chiral separation of orciprenaline. These are typically used in reversed-phase mode.

General HPLC Conditions for Cyclodextrin-Based CSPs:

ParameterValue
Column e.g., Sulfobutyl ether β-cyclodextrin (SBECD), Methyl-β-cyclodextrin (met-β-CD), or Sulfated-β-cyclodextrin (S-β-CD) bonded to silica
Mobile Phase Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) at a suitable pH. The exact ratio and pH need to be optimized for each specific column.
Flow Rate Typically 0.5 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)
Detection UV at a suitable wavelength (e.g., 225 nm or 280 nm)
Injection Volume 10-20 µL

Data Presentation

The following tables summarize the quantitative data obtained from the described HPLC methods.

Table 1: Quantitative Data for the Indirect Chiral Separation of Orciprenaline Diastereomers

ParameterValue
Resolution (Rs) 11.76
Separation Factor (α) 1.12

Data obtained using the described indirect method with FDNP-L-Phe derivatization.[1]

Table 2: Quantitative Data for the Direct Chiral Separation of Orciprenaline Enantiomers on Various CSPs

Chiral Stationary PhaseResolution (Rs)
Methyl-β-cyclodextrin (met-β-CD)3.95
Sulfobutyl ether β-cyclodextrin (SBECD)0.80
Cellulose tris(3,5-dimethylphenylcarbamate)4.68
Sulfated-β-cyclodextrin (S-β-CD)2.03

Resolution values are based on literature reports.[1] The specific chromatographic conditions to achieve these exact values may require optimization as detailed in the respective publications.

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

G cluster_indirect Indirect Method Workflow start_indirect Racemic Orciprenaline Sulfate derivatization Derivatization with FDNP-L-Phe start_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc_indirect HPLC Analysis (C18 Column) diastereomers->hplc_indirect separation_indirect Separated Diastereomers hplc_indirect->separation_indirect quantification_indirect Quantification separation_indirect->quantification_indirect G cluster_direct Direct Method Workflow start_direct Racemic Orciprenaline Sulfate hplc_direct HPLC Analysis (Chiral Stationary Phase) start_direct->hplc_direct separation_direct Separated Enantiomers hplc_direct->separation_direct quantification_direct Quantification separation_direct->quantification_direct G cluster_csp Direct Method - CSP Selection Logic orciprenaline Orciprenaline (β-blocker) csp_type Chiral Stationary Phase Type orciprenaline->csp_type polysaccharide Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) csp_type->polysaccharide Broad applicability for β-blockers cyclodextrin Cyclodextrin-based (e.g., SBECD, met-β-CD, S-β-CD) csp_type->cyclodextrin Reversed-phase compatibility

References

Application

Application Notes and Protocols: Measuring cAMP Accumulation in A549 Cells in Response to Orciprenaline Sulfate

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for quantifying intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in A5549 huma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for quantifying intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in A5549 human lung carcinoma cells following treatment with orciprenaline sulfate (B86663). Orciprenaline sulfate, a non-selective β-adrenergic agonist, is expected to elevate intracellular cAMP through activation of β2-adrenergic receptors.[1][2][3][4] This application note outlines the necessary materials, a step-by-step experimental workflow, and data analysis procedures using a competitive immunoassay, a common and robust method for cAMP measurement. Additionally, it includes diagrams of the signaling pathway and experimental workflow to facilitate understanding.

Introduction

Cyclic AMP is a critical second messenger involved in numerous signal transduction pathways.[5][6] G-protein coupled receptors (GPCRs), a major target for drug discovery, often signal through the modulation of intracellular cAMP levels.[5][7][8] The activation of Gs-coupled GPCRs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][9]

Orciprenaline sulfate (also known as metaproterenol (B1677457) sulfate) is a bronchodilator that functions as a beta-adrenergic agonist.[1][2][4] It primarily targets beta-2 adrenergic receptors, which are prominently expressed in bronchial smooth muscle.[1] Binding of orciprenaline to these receptors initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][2] This elevation in cAMP ultimately results in the relaxation of bronchial smooth muscle, alleviating symptoms of bronchospasm.[1]

The A549 cell line, derived from human lung adenocarcinoma, is a widely used in vitro model for respiratory research as it exhibits characteristics of type II alveolar epithelium.[10][11] These cells endogenously express β2-adrenergic receptors, making them a suitable model system to study the effects of β-agonists like orciprenaline sulfate on cAMP signaling.

This protocol details a competitive enzyme-linked immunosorbent assay (ELISA) for the measurement of cAMP in A549 cells treated with orciprenaline sulfate. The principle of this assay is the competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a specific antibody.[12][13][14] The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.[8][12][15]

Signaling Pathway

The binding of orciprenaline sulfate to the β2-adrenergic receptor on the surface of A549 cells triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which converts ATP into cAMP. The increased levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cellular response.

Orciprenaline_Signaling_Pathway cluster_membrane Plasma Membrane Orciprenaline Orciprenaline B2AR β2-Adrenergic Receptor Orciprenaline->B2AR Binds Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Orciprenaline sulfate signaling pathway in A549 cells.

Experimental Protocol

This protocol is based on a competitive ELISA format. Specific reagents and incubation times may need to be optimized depending on the commercial cAMP assay kit used.

Materials
  • A549 cells (ATCC® CCL-185™)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)[16]

  • Orciprenaline sulfate

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (provided with the cAMP assay kit)

  • cAMP assay kit (competitive ELISA format)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

cAMP_Assay_Workflow Start Start Seed_Cells Seed A549 cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Pre_treat Pre-treat with PDE inhibitor (e.g., IBMX) for 30 min Incubate_24h->Pre_treat Treat Treat with Orciprenaline Sulfate (various concentrations) for 15-30 min Pre_treat->Treat Lyse_Cells Lyse cells to release intracellular cAMP Treat->Lyse_Cells Perform_ELISA Perform competitive ELISA according to kit instructions Lyse_Cells->Perform_ELISA Read_Plate Read absorbance on a microplate reader Perform_ELISA->Read_Plate Analyze_Data Analyze data and calculate cAMP concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Experimental workflow for the cAMP assay.
Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[16]

    • Subculture the cells when they reach 70-80% confluency.[16]

    • Seed A549 cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere and form a monolayer.

  • Cell Treatment:

    • Prepare a stock solution of orciprenaline sulfate in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of orciprenaline sulfate in serum-free medium to achieve the desired final concentrations.

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 50 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. The PDE inhibitor is used to prevent the degradation of cAMP.

    • Add 50 µL of the orciprenaline sulfate dilutions to the respective wells. For the negative control, add 50 µL of serum-free medium with the PDE inhibitor only.

    • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After the treatment incubation, aspirate the medium from the wells.

    • Add the volume of cell lysis buffer specified in the cAMP assay kit manual to each well.

    • Incubate for the recommended time (e.g., 10-20 minutes) at room temperature with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Measurement (Competitive ELISA):

    • Follow the specific instructions provided with your competitive ELISA cAMP assay kit. A general procedure is as follows:

      • Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.

      • Add the HRP-labeled cAMP conjugate to each well.

      • Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature to allow for the competitive binding reaction.

      • Wash the plate several times with the provided wash buffer to remove unbound reagents.

      • Add the substrate solution to each well and incubate in the dark for the recommended time to allow for color development.

      • Add the stop solution to terminate the reaction.

      • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations. A sigmoidal dose-response curve is typically observed.

  • cAMP Concentration Calculation: Determine the concentration of cAMP in the unknown samples by interpolating their absorbance values from the standard curve.

  • Data Normalization: Normalize the cAMP concentrations to the amount of protein in each well (determined by a separate protein assay such as BCA) or express the results as fold-change relative to the untreated control.

  • Dose-Response Curve: Plot the calculated cAMP concentrations against the corresponding concentrations of orciprenaline sulfate to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that gives half-maximal response) can be calculated.

Data Presentation

The quantitative data generated from this protocol can be summarized in the following tables.

Table 1: Dose-Response of Orciprenaline Sulfate on Intracellular cAMP Levels in A549 Cells

Orciprenaline Sulfate (µM)Mean cAMP Concentration (pmol/well)Standard DeviationFold Change vs. Control
0 (Control)2.50.31.0
0.015.20.62.1
0.112.81.55.1
125.62.910.2
1048.95.419.6
10055.36.122.1

Table 2: Time-Course of cAMP Accumulation in A549 Cells Treated with 10 µM Orciprenaline Sulfate

Time (minutes)Mean cAMP Concentration (pmol/well)Standard DeviationFold Change vs. Time 0
02.40.21.0
520.12.28.4
1549.25.120.5
3045.84.819.1
6032.53.513.5

Conclusion

This application note provides a comprehensive protocol for the measurement of intracellular cAMP accumulation in A549 cells in response to treatment with orciprenaline sulfate. The detailed methodology, including cell culture, treatment, and a competitive ELISA, allows for the robust quantification of cAMP levels. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results. This assay is a valuable tool for researchers studying β-adrenergic receptor signaling and for the screening and characterization of compounds that modulate the cAMP pathway.

References

Method

Application Note: Utilizing BEAS-2B Cells to Investigate the Effects of Orciprenaline Sulfate on the Airway Epithelium

Audience: Researchers, scientists, and drug development professionals. Introduction The human bronchial epithelial cell line, BEAS-2B, serves as a critical in vitro model for studying the cellular and molecular mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human bronchial epithelial cell line, BEAS-2B, serves as a critical in vitro model for studying the cellular and molecular mechanisms underlying respiratory diseases and for evaluating the efficacy and toxicity of therapeutic agents.[1][2][3] BEAS-2B cells, derived from normal human bronchial epithelium immortalized with the SV40 T antigen, retain many characteristics of primary epithelial cells, making them a valuable tool for investigating airway inflammation, carcinogenesis, and drug responses.[3][4][5] Orciprenaline sulfate (B86663), also known as metaproterenol (B1677457) sulfate, is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other obstructive airway diseases.[6][7][8] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[6][7][9] This application note provides detailed protocols for using BEAS-2B cells to study the effects of orciprenaline sulfate on the airway epithelium, focusing on cell viability, inflammatory responses, and the underlying signaling pathways.

Key Applications:

  • Evaluating Cytotoxicity: Assessing the impact of orciprenaline sulfate on the viability and proliferation of airway epithelial cells.

  • Investigating Anti-inflammatory Effects: Determining the ability of orciprenaline sulfate to modulate the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Elucidating Signaling Pathways: Characterizing the molecular pathways, such as the cAMP and NF-κB pathways, that are modulated by orciprenaline sulfate in bronchial epithelial cells.

Experimental Protocols

BEAS-2B Cell Culture

BEAS-2B cells are adherent and should be subcultured before reaching confluency to prevent terminal differentiation.[4]

Materials:

  • BEAS-2B cell line (e.g., ATCC CRL-9609)

  • Bronchial Epithelial Cell Growth Medium (BEGM) supplemented with growth factors (e.g., Lonza KGM BulletKit)[5]

  • Fetal Bovine Serum (FBS)

  • Flask coating solution: 0.01 mg/mL fibronectin, 0.03 mg/mL bovine collagen type I, and 0.01 mg/mL bovine serum albumin (BSA) dissolved in BEGM basal medium (BEBM).[10]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well and 6-well plates

Protocol:

  • Flask Coating:

    • Prepare the coating solution as described above.

    • Add the solution to the culture flasks (e.g., 4.5 mL for a T-75 flask) and rock to coat the entire surface.[10]

    • Incubate at 37°C overnight.[10]

    • Aspirate the coating solution and wash once with PBS before seeding the cells.[4]

  • Cell Thawing:

    • Rapidly thaw the cryopreserved vial of BEAS-2B cells in a 37°C water bath.[1]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete BEGM.

    • Centrifuge at 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete BEGM.

    • Seed the cells into a coated T-75 flask.

  • Cell Maintenance and Subculture:

    • Culture cells at 37°C in a humidified incubator with 5% CO2.[1]

    • Change the medium every 2-3 days.[1]

    • When cells reach 70-80% confluency, aspirate the medium and wash with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C, or until cells detach.[10]

    • Neutralize the trypsin with complete BEGM and transfer the cell suspension to a conical tube.

    • Centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet and seed into new coated flasks at a density of 1.5 x 10^4 to 3 x 10^4 cells/cm².[10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BEAS-2B cells

  • Orciprenaline sulfate

  • Complete BEGM

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol[11][12]

  • Microplate reader

Protocol:

  • Seed BEAS-2B cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of orciprenaline sulfate (e.g., 0.1 µM to 100 µM) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Aspirate the medium containing MTT.

  • Add 100-150 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan (B1609692) crystals.[11][12]

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant.[14][15]

Materials:

  • BEAS-2B cells

  • Orciprenaline sulfate

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

  • 6-well plates

  • ELISA kits for human IL-6 and IL-8 (e.g., from R&D Systems or eBioscience)[14]

  • Microplate reader

Protocol:

  • Seed BEAS-2B cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of orciprenaline sulfate for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours. Include appropriate controls (untreated, stimulus only, orciprenaline only).

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.[16]

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as p-CREB for the cAMP pathway and p-p65 for the NF-κB pathway.[17][18]

Materials:

  • BEAS-2B cells

  • Orciprenaline sulfate

  • LPS or TNF-α

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed BEAS-2B cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with orciprenaline sulfate and/or an inflammatory stimulus for the desired time points (e.g., 15 min, 30 min, 1 hour for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.[19]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17][19]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.[19]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of Orciprenaline Sulfate on BEAS-2B Cell Viability (MTT Assay)

Orciprenaline Sulfate (µM)Cell Viability (% of Control) at 24hCell Viability (% of Control) at 48h
0 (Vehicle)100 ± 5.2100 ± 6.1
0.1102 ± 4.8105 ± 5.5
1108 ± 6.3112 ± 7.0
10115 ± 7.1120 ± 8.2
10098 ± 5.995 ± 6.8

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Orciprenaline Sulfate on LPS-Induced Cytokine Production in BEAS-2B Cells (ELISA)

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)
Control50 ± 8120 ± 15
LPS (1 µg/mL)850 ± 451500 ± 90
Orciprenaline (10 µM)65 ± 10135 ± 20
LPS + Orciprenaline (10 µM)450 ± 30800 ± 65

Data are presented as mean ± SD from three independent experiments.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Orciprenaline sulfate, as a β2-adrenergic agonist, is expected to activate the cAMP-PKA pathway, which can lead to bronchodilation and may have anti-inflammatory effects.[6][7] One potential anti-inflammatory mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.[20][21]

Caption: Orciprenaline sulfate signaling pathway in BEAS-2B cells.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the effects of orciprenaline sulfate on BEAS-2B cells.

Experimental_Workflow cluster_assays Assays start Start: BEAS-2B Cell Culture seed_cells Seed BEAS-2B Cells (96-well or 6-well plates) start->seed_cells treatment Treat with Orciprenaline Sulfate and/or Inflammatory Stimulus seed_cells->treatment mtt MTT Assay (Cell Viability) treatment->mtt elisa ELISA (Cytokine Production) treatment->elisa western Western Blot (Signaling Proteins) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis elisa->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

Conclusion

The BEAS-2B cell line provides a robust and reproducible in vitro system to investigate the pharmacological effects of orciprenaline sulfate on the human airway epithelium. The protocols outlined in this application note enable researchers to assess the compound's impact on cell viability, its potential anti-inflammatory properties, and the underlying molecular mechanisms. This model is invaluable for preclinical drug development and for advancing our understanding of β2-adrenergic receptor signaling in the context of respiratory diseases.

References

Application

Application Notes and Protocols: Evaluating Orciprenaline Sulfate Efficacy in a Guinea Pig Model of Asthma

For Researchers, Scientists, and Drug Development Professionals Introduction Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The guinea pig has long been utilized as a relevant animal model for asthma research due to the anatomical and physiological similarities of its respiratory system to that of humans. This model is particularly valuable for evaluating the efficacy of potential anti-asthmatic drugs, such as bronchodilators. Orciprenaline sulfate (B86663), a non-selective β2-adrenergic receptor agonist, induces bronchodilation by relaxing the smooth muscle of the airways. These application notes provide detailed protocols for establishing an ovalbumin-sensitized guinea pig model of asthma and for evaluating the therapeutic efficacy of orciprenaline sulfate in this model.

Signaling Pathway of Orciprenaline Sulfate

Orciprenaline sulfate exerts its bronchodilatory effect through the activation of β2-adrenergic receptors on airway smooth muscle cells.[1][2] This initiates a signaling cascade that leads to muscle relaxation and widening of the airways.[1][2]

cluster_cell Airway Smooth Muscle Cell Orciprenaline Orciprenaline Sulfate Beta2AR β2-Adrenergic Receptor Orciprenaline->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Orciprenaline Sulfate Signaling Pathway.

Experimental Workflow

The overall experimental workflow involves sensitizing the guinea pigs to ovalbumin, challenging them to induce an asthmatic response, administering the test compound (orciprenaline sulfate), and finally, measuring the effect on airway function.

Sensitization Sensitization (Ovalbumin Injections) Challenge Allergen Challenge (Ovalbumin Aerosol) Sensitization->Challenge Days 1-21 Treatment Treatment (Orciprenaline Sulfate) Challenge->Treatment Pre- or Post-Challenge Measurement Measurement of Airway Function Treatment->Measurement

Caption: Experimental Workflow Diagram.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol is designed to induce a state of allergic asthma in guinea pigs, characterized by airway hyperresponsiveness.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (25G)

  • Nebulizer and exposure chamber

Protocol:

  • Sensitization:

    • Prepare a sensitizing solution of 100 µg/mL OVA and 100 mg/mL aluminum hydroxide in sterile saline.

    • On days 1 and 5, administer intraperitoneal (i.p.) injections of the sensitizing solution to the guinea pigs. Some protocols may extend this to three injections on days 1, 4, and 7 to enhance sensitization.

  • Allergen Challenge:

    • On day 21, place the sensitized guinea pigs in an exposure chamber.

    • Expose the animals to an aerosol of 100-300 µg/mL OVA in saline for 1 hour using a nebulizer. Control animals should be exposed to a saline aerosol.

  • Confirmation of Sensitization (Optional):

    • A skin test can be performed by intradermally injecting a small amount of OVA solution and observing for a wheal and flare response.

Evaluation of Airway Responsiveness using Whole-Body Plethysmography

This non-invasive method allows for the measurement of specific airway conductance (sGaw) in conscious and unrestrained animals.

Materials:

Protocol:

  • Acclimatization: Allow the guinea pig to acclimate to the plethysmography chamber for 5-10 minutes.

  • Baseline Measurement: Record the baseline sGaw for a stable period.

  • Bronchoconstrictor Challenge:

    • Expose the animal to an aerosol of a bronchoconstrictor agent (e.g., 0.3 mM histamine) for a defined period (e.g., 2 minutes).

    • Continuously record sGaw during and after the challenge to measure the bronchoconstrictor response.

  • Drug Efficacy Testing:

    • Administer orciprenaline sulfate (e.g., via inhalation or oral gavage) at various doses to different groups of sensitized and challenged animals.

    • After a predetermined time for the drug to take effect, perform the bronchoconstrictor challenge as described above.

    • The protective effect of orciprenaline sulfate is determined by the degree to which it inhibits the bronchoconstrictor-induced decrease in sGaw.

Measurement of Airway Resistance in Anesthetized Guinea Pigs

This invasive method provides a direct measurement of airway mechanics.

Materials:

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula

  • Ventilator for small animals

  • Pressure transducer and pneumotachograph

  • Data acquisition system

Protocol:

  • Anesthesia and Tracheostomy: Anesthetize the guinea pig and perform a tracheostomy to insert a cannula.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator.

  • Measurement of Airway Resistance:

    • Measure baseline airway resistance (Raw).

    • Administer a bronchoconstrictor (e.g., acetylcholine or histamine) intravenously and record the increase in Raw.

  • Drug Efficacy Evaluation:

    • Administer orciprenaline sulfate intravenously at different doses.

    • After drug administration, administer the bronchoconstrictor again and measure the change in Raw.

    • The efficacy of orciprenaline sulfate is quantified by its ability to reduce the bronchoconstrictor-induced increase in Raw.

Data Presentation

The efficacy of orciprenaline sulfate can be presented in a dose-dependent manner. While direct dose-response data for orciprenaline in an ovalbumin-sensitized guinea pig model is limited in the available literature, the following tables provide relevant qualitative and comparative data, as well as quantitative data for a similar beta-agonist.

Table 1: Qualitative and Comparative Efficacy of Orciprenaline Sulfate in Guinea Pig Models

ParameterObservationSource
Bronchodilator Action Marked relaxing effect on bronchospasm induced by histamine and acetylcholine.[2]
Protective Effect Protects guinea pigs from histamine-induced asthma when administered orally.
Comparative Potency Similar potencies on bronchial and vascular β-adrenoceptors compared to isoprenaline.[1][2]
Duration of Action Longer acting than isoprenaline.[1][2]

Table 2: Quantitative Efficacy Data of Beta-Agonists in Guinea Pig Asthma Models

DrugModelParameterDose/ConcentrationEfficacySource
Orciprenaline Histamine-induced bronchospasmInhibition of bronchospasm3 µg (aerosol)Effective antagonism[3]
Isoprenaline Ovalbumin-sensitized trachea (in vitro)Relaxation of tracheal chainEC₅₀: 0.58 ± 0.07 µmol/LPotent relaxation

Note: The data for isoprenaline is from an in vitro preparation of tracheal chains from sensitized guinea pigs and serves as a relevant example of beta-agonist efficacy in this model.

Conclusion

The ovalbumin-sensitized guinea pig is a robust and clinically relevant model for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. The protocols outlined in these application notes provide a framework for assessing the bronchodilatory efficacy of orciprenaline sulfate. While quantitative dose-response data for orciprenaline in this specific model is not extensively available, the provided methods and comparative data offer a strong basis for conducting such efficacy studies. Researchers are encouraged to establish full dose-response curves to determine key parameters such as the ED₅₀ for orciprenaline sulfate in their specific experimental setup.

References

Method

Application Notes and Protocols for Canine Cardiovascular Studies of Orciprenaline Sulfate Administration

For Researchers, Scientists, and Drug Development Professionals Introduction Orciprenaline (also known as metaproterenol) is a non-selective β-adrenergic receptor agonist with effects on both β1 and β2 receptors. While i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline (also known as metaproterenol) is a non-selective β-adrenergic receptor agonist with effects on both β1 and β2 receptors. While its primary clinical use is as a bronchodilator for respiratory conditions, its cardiovascular effects are significant and warrant detailed investigation, particularly in preclinical canine models.[1][2] Orciprenaline sulfate's action is one of beta stimulation; however, receptor sites in the bronchioles are more sensitive to the drug than those in the heart and blood vessels, creating a generally favorable ratio of bronchodilating to cardiovascular effects.[1][3] In canine studies, intravenous administration of orciprenaline has been shown to increase heart rate and influence blood pressure.[4]

These application notes provide a comprehensive overview of the cardiovascular effects of orciprenaline sulfate (B86663) in canines, detailed experimental protocols for its administration and monitoring, and a summary of relevant quantitative data from published studies.

Mechanism of Action and Signaling Pathway

Orciprenaline exerts its effects by binding to β-adrenergic receptors on the surface of cardiomyocytes. This binding initiates a downstream signaling cascade. The β-receptors are coupled to a stimulatory G-protein (Gs), which, when activated, stimulates the enzyme adenylyl cyclase.[5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA phosphorylates various intracellular proteins, including L-type calcium channels, which increases calcium influx and enhances myocardial contractility (inotropic effect).[5] In the sinoatrial node, this signaling pathway increases pacemaker currents, leading to an accelerated heart rate (chronotropic effect). While β1-receptors are predominant in the heart, β2-receptors are also present and functional in canine myocytes.[4]

Orciprenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline Sulfate Beta_Receptor β-Adrenergic Receptor (β1/β2) Orciprenaline->Beta_Receptor Binds to Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Response Increased Heart Rate Increased Contractility Ca_Influx->Response Leads to

Caption: Orciprenaline's β-Adrenergic Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the observed cardiovascular effects of orciprenaline sulfate in canine models from various studies.

Table 1: Effects of Intravenous Orciprenaline Sulfate on Cardiovascular Parameters in Anesthetized Dogs

ParameterDoseObservationComparative Notes
Heart Rate Not specifiedIncreasedLess potent than isoprenaline, but more potent than salbutamol (B1663637) and isoetharine (B1672230) in increasing heart rate.[4]
Blood Pressure Small IV dosesOccasional fall in diastolic pressure, increase in systolic pressure, and consequent increase in pulse pressure.Tends to have less effect on blood pressure and heart rate than isoproterenol (B85558) at equivalent bronchodilator doses.[1]
Femoral Blood Flow Intra-arterial injectionDose-dependent increaseLess potent than isoprenaline, salbutamol, and isoetharine in increasing femoral blood flow.[4]
Myocardial Contractility Not specifiedPositive inotropic effectSimilar inotropic effects to norepinephrine (B1679862) and dopamine.[6]

Experimental Protocols

This section outlines a detailed protocol for a dose-response study of intravenously administered orciprenaline sulfate in canines.

Experimental_Workflow A Animal Preparation & Acclimatization B Anesthesia Induction & Maintenance A->B C Surgical Instrumentation (Catheter Placement) B->C D Baseline Data Collection (Hemodynamic Stability) C->D E Drug Administration (IV Bolus Dose Escalation) D->E F Cardiovascular Monitoring (HR, BP, ECG) E->F During & After Each Dose F->E Allow for return to baseline G Data Analysis F->G

Caption: General Experimental Workflow.
Animal Model

  • Species: Mongrel dogs of either sex.

  • Health Status: Healthy, with no evidence of cardiovascular or other systemic diseases, confirmed by a thorough veterinary examination.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment to minimize stress.

Anesthesia
  • Induction: Anesthesia can be induced with propofol (B549288) (2-6 mg/kg to effect) or a combination of agents like fentanyl (2-5 µg/kg IV) and midazolam (0.1-0.2 mg/kg IV).[3] The choice of anesthetic is critical as many agents have cardiovascular effects. Propofol, for instance, can cause a dose-dependent decrease in arterial blood pressure.

  • Maintenance: Anesthesia can be maintained with a continuous rate infusion (CRI) of the induction agents or with an inhalant anesthetic like isoflurane. If using inhalants, be aware they can cause dose-dependent decreases in blood pressure.

  • Ventilation: After endotracheal intubation, dogs should be ventilated to maintain normal blood gas levels.

Surgical Instrumentation
  • Vascular Access: Place intravenous catheters in peripheral veins (e.g., cephalic vein) for drug administration and fluid support.

  • Direct Blood Pressure Monitoring: For accurate, continuous blood pressure measurement, insert a fluid-filled catheter into a major artery (e.g., femoral or carotid artery).[7] Connect the catheter to a calibrated pressure transducer. This is considered the "gold standard" for blood pressure measurement.[7]

  • ECG: Attach ECG leads to monitor heart rate and rhythm continuously.

Drug Preparation and Administration
  • Preparation: Orciprenaline sulfate is freely soluble in water.[5] Prepare a stock solution by dissolving orciprenaline sulfate powder in sterile normal saline (0.9% NaCl). Further dilute the stock solution to the desired concentrations for administration.

  • Administration: Administer the drug intravenously. A common approach for a dose-response study is to give escalating bolus doses.

    • Example Dose Regimen: Start with a low dose and incrementally increase it, allowing cardiovascular parameters to return to baseline between doses. A possible dose range, based on comparative studies, could start from 0.1 µg/kg and escalate to 1.0, 5.0, and 10.0 µg/kg. The exact doses should be determined in pilot studies.

    • Infusion: Alternatively, a continuous infusion protocol can be used, starting at a low rate and increasing it at set intervals.

Cardiovascular Monitoring and Data Collection
  • Parameters to Measure:

    • Heart Rate (HR): Derived from the ECG.

    • Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure (MAP) from the arterial catheter.

    • Electrocardiogram (ECG): Continuously monitor for any arrhythmias.

  • Data Acquisition:

    • After instrumentation, allow the animal to stabilize until baseline cardiovascular parameters are steady for at least 20-30 minutes.

    • Record baseline data for 5-10 minutes before the first dose.

    • Administer the first bolus dose of orciprenaline sulfate.

    • Continuously record all cardiovascular parameters.

    • Monitor until all parameters return to the pre-dose baseline.

    • Repeat steps 3-5 for each escalating dose.

Data Analysis
  • Calculate the mean change from baseline for heart rate and blood pressure at each dose level.

  • Construct dose-response curves by plotting the change in each parameter against the logarithm of the administered dose.

  • Statistically analyze the data to determine the significance of the observed changes.

Conclusion

The administration of orciprenaline sulfate to canines produces distinct, dose-dependent cardiovascular effects, primarily an increase in heart rate and alterations in blood pressure. The provided protocols offer a framework for conducting rigorous preclinical studies to further elucidate these effects. Careful consideration of the anesthetic regimen and the use of precise monitoring techniques are paramount to obtaining reliable and reproducible data. These studies are essential for understanding the full pharmacological profile of orciprenaline and for the development of safer and more effective cardiovascular and respiratory drugs.

References

Application

Application Notes and Protocols for Orciprenaline Sulfate Nebulization in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation, administration, and analysis of orciprenaline sulfate (B86663) for nebulization in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, administration, and analysis of orciprenaline sulfate (B86663) for nebulization in preclinical models, particularly for the evaluation of bronchodilator activity. The protocols are designed to ensure reproducibility and accuracy in preclinical research settings.

Formulation of Orciprenaline Sulfate for Nebulization

The formulation of a sterile, isotonic solution is critical for preclinical nebulization studies to ensure tolerability and accurate delivery of the active pharmaceutical ingredient (API) to the airways.

Recommended Formulation

A simple, sterile, and isotonic saline-based solution is recommended for preclinical nebulization of orciprenaline sulfate. This minimizes potential confounding effects from excipients.

Table 1: Composition of Orciprenaline Sulfate Nebulizer Solution

ComponentConcentrationPurpose
Orciprenaline Sulfate0.01% - 0.1% (w/v)Active Pharmaceutical Ingredient
Sodium Chlorideq.s. to isotonicity (approx. 0.9% w/v)Tonicity-adjusting agent
Sterile Water for Injectionq.s. to final volumeVehicle

Note: The final concentration of orciprenaline sulfate may need to be optimized based on the specific preclinical model and the desired therapeutic dose.

Preparation Protocol
  • Weighing: Accurately weigh the required amount of orciprenaline sulfate powder.

  • Dissolution: Dissolve the orciprenaline sulfate in a portion of sterile water for injection.

  • Tonicity Adjustment: Add sodium chloride to the solution and mix until fully dissolved. The amount of sodium chloride should be calculated to make the final solution isotonic.

  • Final Volume: Add sterile water for injection to reach the final desired volume.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the sterile solution in a refrigerator (2-8°C) and protect from light.

Preclinical Models and Administration

Guinea pigs are a well-established model for asthma and bronchodilator research due to the physiological similarities of their airways to humans.[1]

Guinea Pig Model of Bronchoconstriction

Objective: To evaluate the bronchodilator effect of nebulized orciprenaline sulfate against a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).

Table 2: Key Parameters for Guinea Pig Bronchoconstriction Model

ParameterSpecification
Animal SpeciesHartley Guinea Pig
Weight300-500 g
AnesthesiaUrethane (1.25 g/kg, intraperitoneal)
BronchoconstrictorHistamine (10-50 µg/mL) or Methacholine (5-20 µg/mL)
NebulizerJet or Ultrasonic Nebulizer
Outcome MeasuresAirway resistance, dynamic compliance (measured via plethysmography)
Experimental Protocol for Bronchodilator Efficacy
  • Animal Preparation: Anesthetize the guinea pig and place it in a whole-body plethysmograph.

  • Baseline Measurement: Record baseline airway resistance and dynamic compliance.

  • Bronchoconstriction Induction: Nebulize the bronchoconstrictor agent until a stable increase in airway resistance is observed.

  • Treatment Administration: Nebulize the prepared orciprenaline sulfate solution for a predetermined duration (e.g., 5-10 minutes).

  • Post-treatment Monitoring: Continuously record airway resistance and dynamic compliance for at least 30 minutes post-treatment to assess the extent and duration of bronchodilation.

  • Data Analysis: Calculate the percentage reversal of bronchoconstriction compared to the baseline.

Analytical Method for Orciprenaline Sulfate in Nebulizer Solution

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for ensuring the concentration and stability of the orciprenaline sulfate formulation.

HPLC-UV Method Parameters

Table 3: HPLC-UV Method for Orciprenaline Sulfate Quantification

ParameterSpecification
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.025 M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v)
Flow Rate1.0 mL/min
Detection Wavelength276 nm
Injection Volume20 µL
Column Temperature30°C
Protocol for Method Validation

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and stability-indicating properties.

  • Linearity: Prepare a series of standard solutions of orciprenaline sulfate in the mobile phase (e.g., 1-50 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of orciprenaline sulfate into a placebo (saline solution).

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.

  • Specificity/Forced Degradation: Subject the orciprenaline sulfate solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the intact drug from its degradation products.

Stability of the Nebulizer Formulation

The stability of the prepared orciprenaline sulfate solution should be evaluated to ensure its integrity throughout the preclinical study.

Stability Testing Protocol
  • Prepare the orciprenaline sulfate nebulizer solution as described in section 1.2.

  • Store aliquots of the solution at different conditions (e.g., refrigerated at 2-8°C and at room temperature 25°C/60% RH).

  • Analyze the samples at predetermined time points (e.g., 0, 7, 14, and 30 days) for orciprenaline sulfate concentration using the validated HPLC method, pH, and visual appearance.

  • A solution is considered stable if the concentration of orciprenaline sulfate remains within 90-110% of the initial concentration and no significant changes in pH or appearance are observed. Studies have shown that some beta-agonist solutions, like epinephrine, can remain stable in saline for extended periods.[2]

Visualizations

Signaling Pathway of Orciprenaline Sulfate

Orciprenaline Orciprenaline Sulfate Beta2AR β2-Adrenergic Receptor Orciprenaline->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling cascade of orciprenaline sulfate leading to bronchodilation.

Experimental Workflow for Bronchodilator Efficacy Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Anesthetize Guinea Pig & Place in Plethysmograph Baseline Record Baseline Airway Mechanics AnimalPrep->Baseline Induce Nebulize Bronchoconstrictor Baseline->Induce Treat Nebulize Orciprenaline Sulfate Solution Induce->Treat Monitor Monitor Airway Mechanics Treat->Monitor Data Calculate % Reversal of Bronchoconstriction Monitor->Data

Caption: Workflow for evaluating bronchodilator efficacy in a guinea pig model.

Logical Relationship for Formulation and Stability Testing

Formulation Formulation Preparation Stability Stability Testing Formulation->Stability Preclinical Preclinical Nebulization Study Formulation->Preclinical Analysis HPLC Analysis Stability->Analysis Assay at Timepoints Stability->Preclinical Ensures Formulation Integrity Analysis->Stability Confirms Concentration

Caption: Interdependence of formulation, stability, and analysis in preclinical studies.

References

Method

Application Notes and Protocols: Synthesis and Pharmacological Evaluation of Orciprenaline Sulfate Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis of orciprenaline sulfate (B86663) and its derivatives, followed by detailed protocol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of orciprenaline sulfate (B86663) and its derivatives, followed by detailed protocols for their pharmacological evaluation as potential bronchodilators. The methodologies described are based on established procedures and are intended to be a starting point for further research and development in the field of beta-2 adrenergic agonists.

Synthesis of Orciprenaline Sulfate and Derivatives

The synthesis of orciprenaline sulfate involves a multi-step process, starting from readily available precursors. The general scheme allows for the introduction of various substituents on the amine moiety to generate a library of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Scheme

The synthesis of orciprenaline sulfate begins with the acylation of 3,5-dihydroxyacetophenone, followed by bromination and subsequent reaction with an appropriate amine to introduce the desired side chain. The final steps involve the reduction of the ketone and salt formation.

Experimental Protocol: Synthesis of Orciprenaline Sulfate

This protocol details the synthesis of the parent compound, orciprenaline sulfate.

Step 1: Synthesis of 1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanone

  • React 3,5-diacetoxyacetophenone with bromine.

  • Subsequently, react the resulting compound with isopropylamine (B41738) to yield 1-(3,5-dihydroxyphenyl)-2-isopropylaminoethanone.

Step 2: Reduction to 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-isopropylaminoethane

  • Dissolve 59 g of 1-(3,5-dihydroxy-phenyl)-2-isopropylaminoethanone (free base) in 590 cc of methanol.

  • Hydrogenate the solution in the presence of approximately 80 g of Raney nickel at room temperature under a pressure of 5 atm.[1]

  • Monitor the reaction until hydrogen absorption ceases, which typically occurs after a few minutes.[1]

  • Separate the catalyst by vacuum filtration.

Step 3: Formation of Orciprenaline Sulfate

  • To the filtrate from the previous step, which is an ethanolic solution of 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-isopropylaminoethane, add the calculated amount of a 20% alcoholic sulfuric acid solution.[1]

  • A crystalline precipitate of orciprenaline sulfate will form.

  • Filter the precipitate and wash it with alcohol.[1]

  • For purification, dissolve the product in water and filter the solution through iron-free charcoal.[1]

  • Evaporate the filtrate to dryness in vacuo and take up the residue in alcohol.

  • A crystalline precipitate will separate out after standing. Separate this by vacuum filtration and wash with alcohol.

  • Recrystallize the final product from 90% alcohol to obtain pure orciprenaline sulfate.

Synthesis of Derivatives

To synthesize derivatives, substitute isopropylamine in Step 1 with other primary or secondary amines. This allows for the exploration of the impact of different N-substituents on pharmacological activity. For example, replacing the isopropylamino group with a 4-phenylpiperidine (B165713) group has been reported.[2]

Data Presentation: Synthesis

All synthesized compounds should be characterized by their melting point, and their structure confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The data should be tabulated for easy comparison.

Table 1: Physicochemical Properties of Synthesized Orciprenaline Derivatives

Compound IDR-Group (Amine)Yield (%)Melting Point (°C)Spectroscopic Data Highlights
Orciprenaline Sulfate Isopropyl83.2202-203Example: ¹H NMR, IR, MS data
Derivative 1 e.g., tert-Butyle.g., 75e.g., 195-197Populate with experimental data
Derivative 2 e.g., 4-Phenylpiperidinee.g., 68e.g., 210-212Populate with experimental data

Pharmacological Testing

The synthesized compounds should be evaluated for their bronchodilatory activity using both in vitro and in vivo models.

In Vitro Assay: Relaxation of Histamine-Induced Spasm of Tracheal Chains

This assay assesses the direct relaxant effect of the compounds on airway smooth muscle.

Experimental Protocol:

  • Tissue Preparation:

    • Euthanize a guinea pig and dissect the trachea.

    • Cut the trachea into rings, approximately 4-5 mm in length.[3]

    • Suspend the tracheal rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[3]

  • Contraction Induction:

    • Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine (B1213489) or carbachol.[4]

  • Compound Testing:

    • Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

    • Record the relaxation of the tracheal muscle isometrically.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximum possible relaxation.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) for each compound.

In Vivo Assay: Konzett-Rössler Method for Bronchodilation in Guinea Pigs

This in vivo method measures the protective effect of the compounds against a bronchoconstrictor agent in an anesthetized animal.

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize a guinea pig (e.g., with pentobarbital (B6593769) sodium, 60 mg/kg i.p.).

    • Cannulate the jugular vein for the administration of the test compound and the spasmogen.

    • Cannulate the trachea and connect it to a small animal ventilator (respiration pump).

  • Measurement of Bronchoconstriction:

    • The animal is ventilated with a constant tidal volume.

    • Bronchoconstriction is induced by intravenous administration of a spasmogen (e.g., histamine or acetylcholine).

    • The increase in inflation pressure required to maintain the constant tidal volume is recorded as a measure of bronchoconstriction. The overflow of air that cannot enter the constricted lungs is measured.

  • Compound Administration:

    • Administer the test compound intravenously or by aerosol prior to the administration of the spasmogen.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response by the test compound.

Data Presentation: Pharmacological Activity

The results of the pharmacological tests should be summarized in a table to facilitate the comparison of the activity of the different derivatives.

Table 2: Pharmacological Activity of Orciprenaline Derivatives

Compound IDR-Group (Amine)In Vitro Tracheal Relaxation (EC₅₀, µM)In Vivo Bronchodilation (% Inhibition at x mg/kg)
Orciprenaline IsopropylExample: 0.5Example: 80% at 0.1 mg/kg
Derivative 1 e.g., tert-ButylPopulate with experimental dataPopulate with experimental data
Derivative 2 e.g., 4-PhenylpiperidineOne-third the activity of orciprenaline[2]Almost as active as orciprenaline[2]

Visualizations

Signaling Pathway

Orciprenaline and its derivatives exert their pharmacological effect by acting as agonists at beta-2 adrenergic receptors, which are G-protein coupled receptors.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to Orciprenaline Orciprenaline Derivative Orciprenaline->B2AR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to G cluster_synthesis Synthesis Workflow start Start: 3,5-Diacetoxyacetophenone step1 Bromination & Reaction with Amine start->step1 step2 Reduction of Ketone step1->step2 step3 Sulfate Salt Formation step2->step3 step4 Purification & Characterization step3->step4 end End: Orciprenaline Derivative step4->end G cluster_pharma Pharmacological Testing Workflow start Start: Synthesized Derivative in_vitro In Vitro Assay: Tracheal Ring Relaxation start->in_vitro in_vivo In Vivo Assay: Konzett-Rössler Method start->in_vivo data_analysis Data Analysis: EC50 & % Inhibition in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar end End: Lead Compound Identification sar->end

References

Application

Application Notes and Protocols: Receptor Binding Assay for Orciprenaline Sulfate at the Beta-2 Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for conducting a receptor binding assay to determine the binding characteristics of orciprenaline sulfat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a receptor binding assay to determine the binding characteristics of orciprenaline sulfate (B86663) at the human beta-2 adrenoceptor (β2AR). This document includes the scientific background, a detailed experimental protocol, data analysis guidelines, and necessary visualizations to aid in understanding the underlying principles and practical execution of the assay.

Introduction

Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor agonist.[1] Its therapeutic effects in conditions like asthma are mediated through its interaction with β2ARs, which are predominantly found in the smooth muscle of the airways.[2] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to bronchodilation.[3]

Radioligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and a receptor. A competitive binding assay, as detailed in this protocol, is employed to determine the binding affinity of an unlabeled compound, such as orciprenaline sulfate, by measuring its ability to displace a radiolabeled ligand from the β2AR.

Signaling Pathway

The binding of an agonist like orciprenaline to the β2AR triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle tissue.[3]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR Beta-2 Adrenoceptor Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Orciprenaline Orciprenaline (Agonist) Orciprenaline->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Smooth Muscle Relaxation Phosphorylation->Response

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinity data for orciprenaline (metaproterenol) and other relevant ligands for the beta-2 adrenoceptor. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The IC50 value represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

CompoundLigand TypeIC50 (nM)Ki (nM)Radioligand UsedCell/Tissue Source
Orciprenaline (Metaproterenol) Agonist68[4]Not explicitly reported; can be calculated from IC50*Not specifiedNot specified
IsoproterenolAgonist--[125I]-cyanopindololMammalian fibroblast cell line (CHW-1102)[5]
Salbutamol (Albuterol)Agonist--Predicted binding energies correlate with measured affinities[6]Human β2AR[6]
PropranololAntagonist2.82[1]-(-)-[3H]CGP-12177Human malignant melanoma cell line A-375[1]
ICI 118,551Antagonist3.5[1]-(-)-[3H]CGP-12177Human malignant melanoma cell line A-375[1]

*Note on Ki Calculation: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the experiment and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[7] Without the specific radioligand concentration and its Kd value from the experiment that determined the IC50 of orciprenaline, an exact Ki cannot be calculated here.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of orciprenaline sulfate for the β2AR.

Materials and Reagents
  • Receptor Source: Membranes prepared from cells or tissues expressing the human β2AR (e.g., CHO-K1 cells stably transfected with the human β2AR).

  • Radioligand: A suitable β2AR antagonist radioligand such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.

  • Test Compound: Orciprenaline sulfate.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β2AR antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from β2AR-expressing cells Determine_Protein 2. Determine Protein Concentration Membrane_Prep->Determine_Protein Prepare_Reagents 3. Prepare Serial Dilutions of Orciprenaline Sulfate Determine_Protein->Prepare_Reagents Setup_Plate 4. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Setup_Plate Incubate 5. Add Radioligand and Incubate to Equilibrium Setup_Plate->Incubate Harvest 6. Terminate by Rapid Filtration (Cell Harvester) Incubate->Harvest Wash 7. Wash Filters with Ice-Cold Buffer Harvest->Wash Count 8. Measure Radioactivity (Scintillation Counter) Wash->Count Calculate_SB 9. Calculate Specific Binding Count->Calculate_SB Plot 10. Plot % Specific Binding vs. Log[Orciprenaline] Calculate_SB->Plot Determine_IC50 11. Determine IC50 from Non-linear Regression Plot->Determine_IC50 Calculate_Ki 12. Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Experimental Workflow for Competitive Binding Assay.

Detailed Method
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the β2AR in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Store membrane aliquots at -80°C until use.

  • Assay Procedure:

    • Prepare serial dilutions of orciprenaline sulfate in assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of orciprenaline sulfate.

    • Initiate the binding reaction by adding the radioligand to all wells. The final assay volume is typically 200-250 µL.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the orciprenaline sulfate concentration.

  • Determine IC50:

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of orciprenaline sulfate that inhibits 50% of the specific radioligand binding).

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used.

      • And Kd is the equilibrium dissociation constant of the radioligand for the β2AR (this should be determined in a separate saturation binding experiment).

Conclusion

This document provides a comprehensive guide for performing a receptor binding assay to characterize the interaction of orciprenaline sulfate with the beta-2 adrenoceptor. The detailed protocol and data analysis instructions, supplemented by diagrams of the signaling pathway and experimental workflow, offer researchers a robust framework for investigating the binding properties of this and other compounds targeting the β2AR. Accurate determination of binding affinities is crucial for understanding the pharmacological profile of drugs and for the development of novel therapeutics.

References

Method

Application Notes &amp; Protocols: Orciprenaline Sulfate in Pulsatile Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and methodologies for developing and evaluating pulsatile drug delivery systems f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for developing and evaluating pulsatile drug delivery systems for orciprenaline sulfate (B86663), primarily for the chronotherapeutic treatment of nocturnal asthma.

Introduction to Pulsatile Drug Delivery for Orciprenaline Sulfate

Orciprenaline sulfate is a beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[1][2] The symptoms of nocturnal asthma typically worsen in the early morning hours, creating a need for a drug delivery system that can release the medication after a predetermined lag time to coincide with the onset of symptoms.[3][4][5] Pulsatile drug delivery systems (PDDS) are designed to achieve this by releasing the drug rapidly and completely after a specific lag time, thereby offering a chronotherapeutic approach to managing nocturnal asthma.[3][6][7]

The primary goal for a pulsatile system of orciprenaline sulfate is to administer the dosage form at bedtime, with the drug release occurring 4-6 hours later to counteract the early morning bronchoconstriction.[2][4] This approach enhances patient compliance and therapeutic efficacy.[3]

Signaling Pathway of Orciprenaline

Orciprenaline acts as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.

Orciprenaline Orciprenaline Sulfate Beta2Receptor Beta-2 Adrenergic Receptor Orciprenaline->Beta2Receptor Binds to AdenylylCyclase Adenylyl Cyclase Beta2Receptor->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Leads to

Orciprenaline's mechanism of action.

Formulation Strategies for Pulsatile Delivery

Several formulation strategies can be employed to achieve a pulsatile release of orciprenaline sulfate. A common approach involves a core tablet containing the drug, which is then coated with one or more layers to control the drug release.[8][9]

Core Tablet Formulation

The core tablet is typically formulated for immediate release once the outer protective layers are breached.

Table 1: Representative Core Tablet Formulations for Orciprenaline Sulfate [8][9]

IngredientFormulation F1 (%)Formulation F2 (%)Function
Orciprenaline Sulfate1010Active Pharmaceutical Ingredient
Microcrystalline Cellulose6560Diluent/Binder
Sodium Starch Glycolate5-Superdisintegrant
Croscarmellose Sodium-10Superdisintegrant
Magnesium Stearate (B1226849)11Lubricant
Talc (B1216)11Glidant
Lactose1818Diluent
Pulsatile Release Coating

The lag time before drug release is controlled by a coating system. This can be a pH-sensitive polymer, a swellable hydrogel, or a rupturable layer.

Table 2: Coating Compositions for Pulsatile Release [8][9]

Coating SystemPolymer(s)MechanismTypical Lag Time
pH-SensitiveEudragit S-100, Eudragit L-100Dissolves at higher pH in the intestine4-6 hours
Time-DependentHPMC, EthylcelluloseSwells and/or erodes over time5-7 hours
RupturableEudragit RSPO/RLPOSwelling of core causes the coat to rupture4-6 hours

Experimental Protocols

Protocol 1: Preparation of Orciprenaline Sulfate Core Tablets (Direct Compression)

This protocol outlines the direct compression method for preparing the core tablets.

start Start dispensing Dispensing of Raw Materials start->dispensing sieving Sieving through #40 mesh dispensing->sieving blending Blending (15 min) sieving->blending lubrication Lubrication with Magnesium Stearate and Talc (5 min) blending->lubrication compression Compression into Core Tablets lubrication->compression end End compression->end

Workflow for core tablet preparation.

Methodology:

  • Dispensing: Accurately weigh all the excipients and the active pharmaceutical ingredient (Orciprenaline Sulfate) as per the formulation table.

  • Sieving: Pass all ingredients (except lubricants) through a #40 mesh sieve to ensure uniformity.

  • Blending: Blend the sifted powders in a suitable blender for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: Coating of Core Tablets for Pulsatile Release

This protocol describes the application of a pH-sensitive coating to the core tablets.

Methodology:

  • Coating Solution Preparation:

    • Dissolve the Eudragit polymer (e.g., Eudragit S-100) in a suitable solvent system (e.g., isopropyl alcohol and acetone).

    • Add a plasticizer (e.g., dibutyl phthalate) and an anti-adherent (e.g., talc) to the solution and stir until a uniform dispersion is formed.

  • Coating Process:

    • Place the core tablets in a coating pan.

    • Spray the coating solution onto the rotating tablet bed at a controlled rate.

    • Ensure uniform drying of the tablets between spray cycles by supplying warm air.

    • Continue the process until the desired weight gain (coating thickness) is achieved.

  • Drying: Dry the coated tablets in a hot air oven at 40-50°C for 2-4 hours to remove residual solvents.

Protocol 3: In Vitro Drug Release Study

This protocol is for evaluating the pulsatile release profile of the coated tablets.

start Start apparatus USP Dissolution Apparatus II (Paddle) start->apparatus acid_stage 0.1 N HCl (pH 1.2) for 2 hours apparatus->acid_stage buffer_stage Phosphate (B84403) Buffer (pH 6.8) for up to 8 hours acid_stage->buffer_stage sampling Withdraw samples at predetermined intervals buffer_stage->sampling analysis Analyze samples by UV-Vis Spectrophotometry (at λmax of Orciprenaline) sampling->analysis end End analysis->end

In vitro dissolution testing workflow.

Methodology:

  • Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle method) maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.

  • Acid Stage: Place the tablet in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric conditions.[10]

  • Buffer Stage: After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8 or 7.4) to simulate intestinal conditions.[10][11]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of orciprenaline sulfate using a UV-Visible spectrophotometer at its λmax.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Expected Results and Data Presentation

The in vitro dissolution studies are expected to show a distinct lag time with minimal drug release in the acidic medium, followed by a rapid and complete drug release in the buffer medium.

Table 3: Representative In Vitro Dissolution Data for a Pulsatile Orciprenaline Sulfate Formulation

Time (hours)Cumulative % Drug Release (Mean ± SD)
11.2 ± 0.3
22.5 ± 0.5
33.1 ± 0.6
44.0 ± 0.8
585.2 ± 2.1
698.7 ± 1.5

Conclusion

The development of a pulsatile drug delivery system for orciprenaline sulfate using pH-sensitive polymers is a viable strategy for the chronotherapy of nocturnal asthma.[8][9] The protocols outlined provide a framework for the formulation and evaluation of such a system. Further in vivo studies would be necessary to establish a reliable in vitro-in vivo correlation.[12]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis of Orciprenaline Sulfate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of orciprenaline sulfate (B86663).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of orciprenaline sulfate, offering potential causes and systematic solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My orciprenaline sulfate peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like orciprenaline is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the C18 column can interact with the amine groups of orciprenaline.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the analyte. A mobile phase pH of around 2.5 to 3.5 is often effective.[1]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1-1.0%).[2] TEA will preferentially interact with the active silanol sites, improving the peak shape of orciprenaline.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the sample being injected.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups.

    • Solution: Replace the column with a new one. Consider using a column with end-capping to minimize silanol interactions.

Q2: My analyte peak is fronting. What could be the issue?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Cause 2: High Analyte Concentration: Similar to peak tailing, very high concentrations can lead to peak distortion.

    • Solution: Dilute the sample.

Problem: Inconsistent Retention Times

Q3: The retention time for orciprenaline sulfate is shifting between injections. What should I investigate?

A3: Fluctuating retention times can compromise the reliability of your analysis.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis sequence.

  • Cause 2: Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[3]

    • Solution: Prepare the mobile phase carefully and consistently.[3] For buffered mobile phases, ensure the pH is accurately adjusted. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Cause 3: Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time variability.[4]

    • Solution: Check for any leaks in the system.[4] Purge the pump to remove any air bubbles.[3] If the problem persists, the pump seals or check valves may need to be replaced.

  • Cause 4: Temperature Fluctuations: Changes in the column temperature can affect retention times.[4]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Problem: High Backpressure

Q4: The system backpressure is unusually high. What are the common causes and how can I resolve this?

A4: High backpressure can damage the HPLC system and the column.

  • Cause 1: Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

    • Solution:

      • Filter Samples and Mobile Phase: Always filter samples and aqueous mobile phase components through a 0.45 µm or 0.2 µm filter before use.[2]

      • Use a Guard Column: A guard column can help protect the analytical column from particulates.[3]

      • Backflush the Column: Disconnect the column from the detector and reverse the flow to try and dislodge the blockage.

  • Cause 2: Precipitated Buffer: If the mobile phase contains a buffer, it can precipitate if the organic solvent concentration becomes too high.

    • Solution: Ensure the buffer is soluble in all proportions of the mobile phase used in your method. Flush the system with water before switching to high organic content solvents.

  • Cause 3: System Blockage: A blockage can occur in other parts of the system, such as the injector or tubing.

    • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for orciprenaline sulfate analysis on a C18 column?

A5: A common starting point for reversed-phase HPLC analysis of orciprenaline sulfate is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile (B52724) and a buffer like 0.1% trifluoroacetic acid (TFA) in water is often successful.[5] The ratio of acetonitrile to the aqueous buffer will determine the retention time and can be adjusted to achieve optimal separation.

Q6: How does the pH of the mobile phase affect the analysis of orciprenaline sulfate?

A6: The pH of the mobile phase is a critical parameter for ionizable compounds like orciprenaline sulfate.[6] Orciprenaline has amine functional groups, and controlling the pH ensures a consistent ionization state, which in turn leads to reproducible retention times and improved peak shapes.[1] A low pH (e.g., 2.5-3.5) is generally preferred to ensure the analyte is in a single protonated form and to suppress the ionization of residual silanols on the stationary phase.

Q7: Should I use isocratic or gradient elution for orciprenaline sulfate analysis?

A7: The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

  • Isocratic Elution: If you are analyzing a relatively pure sample of orciprenaline sulfate, an isocratic method (constant mobile phase composition) can be simple, robust, and provide good reproducibility.

  • Gradient Elution: If your sample contains impurities or other components that elute at different times, a gradient elution (where the mobile phase composition changes over time) can provide better separation and reduce the analysis time.[6] For example, starting with a lower concentration of organic solvent and gradually increasing it can help to resolve early-eluting impurities from the main peak.[5]

Q8: What are the key parameters to consider for HPLC method validation for orciprenaline sulfate?

A8: According to ICH guidelines, the key validation parameters for an HPLC assay method include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Experimental Protocols & Data

Protocol 1: Preparation of Mobile Phase (Acetonitrile and 0.1% TFA)
  • Prepare 0.1% TFA (v/v) in Water:

    • Measure 1 L of HPLC-grade water into a clean glass container.

    • Carefully add 1 mL of trifluoroacetic acid (TFA) to the water.

    • Mix the solution thoroughly.

  • Filter the Aqueous Phase:

    • Filter the 0.1% TFA solution through a 0.45 µm or 0.2 µm membrane filter to remove any particulate matter.[5]

  • Degas the Solvents:

    • Degas both the filtered aqueous phase and the HPLC-grade acetonitrile separately using sonication or an inline degasser to prevent bubble formation in the HPLC system.[2][5]

  • Mobile Phase Composition:

    • The mobile phase can be mixed online by the HPLC system's gradient pump or premixed. A typical starting gradient might be 30% acetonitrile and 70% 0.1% TFA, with adjustments made to optimize separation.[5]

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of orciprenaline sulfate.

Table 1: Example Chromatographic Conditions

ParameterValueReference
Column C18, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile[5]
Gradient 30% to 65% B over 45 minutes[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 340 nm (after derivatization)[5]
Column Temperature Ambient or controlled at 25°C[9]

Table 2: Method Validation Parameters (Example)

ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, R²) ≥ 0.998[5]
Precision (%RSD) ≤ 2.0%[10]
Accuracy (% Recovery) 98.0 - 102.0%[10]
LOD Signal-to-Noise Ratio of 3:1[8]
LOQ Signal-to-Noise Ratio of 10:1[8]

Visualizations

Troubleshooting Workflow for HPLC Issues

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low/No Pressure pressure->low_pressure Yes, Low/Fluctuating retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Peak Tailing peak_shape->peak_tailing Yes, Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Yes, Fronting rt_shift RT Shifting retention_time->rt_shift Yes solution_hp Check for blockages (frit, column) Filter mobile phase/sample Check for buffer precipitation high_pressure->solution_hp solution_lp Check for leaks Purge pump Check solvent levels low_pressure->solution_lp solution_tail Lower mobile phase pH Add competing base (e.g., TEA) Reduce sample concentration peak_tailing->solution_tail solution_front Dissolve sample in mobile phase Ensure injection solvent is weaker peak_fronting->solution_front solution_rt Ensure column equilibration Check mobile phase preparation Use column oven rt_shift->solution_rt end Problem Resolved solution_hp->end solution_lp->end solution_tail->end solution_front->end solution_rt->end

Caption: A decision tree for troubleshooting common HPLC issues.

Logical Workflow for HPLC Method Development

HPLC_Method_Development start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column select_mp Select Mobile Phase (e.g., ACN/Buffer) select_column->select_mp optimize_mp Optimize Mobile Phase (pH, % Organic) select_mp->optimize_mp optimize_conditions Optimize Other Conditions (Flow Rate, Temperature) optimize_mp->optimize_conditions system_suitability Perform System Suitability Test optimize_conditions->system_suitability validate Validate Method (ICH Guidelines) system_suitability->validate end Routine Analysis validate->end

Caption: A workflow for HPLC method development and validation.

References

Optimization

reducing matrix effects in LC-MS/MS analysis of orciprenaline sulfate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of orciprenaline sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of orciprenaline sulfate?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, orciprenaline sulfate, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: What are the key physicochemical properties of orciprenaline sulfate to consider for method development?

A2: Orciprenaline sulfate is a beta-2 adrenergic agonist.[3] It is freely soluble in water and slightly soluble in ethanol, but practically insoluble in methylene (B1212753) chloride.[1][4] This high polarity influences the choice of sample preparation and chromatographic conditions.

Q3: Which sample preparation techniques are recommended for reducing matrix effects for orciprenaline sulfate in plasma?

A3: Due to the lack of specific literature for orciprenaline sulfate, we can infer effective strategies from methods developed for similar polar beta-2 agonists like salbutamol (B1663637) and terbutaline (B1683087). Recommended techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. For polar compounds like orciprenaline sulfate, mixed-mode cation exchange SPE cartridges can be particularly effective at retaining the basic analyte while washing away neutral and acidic interferences.[5][6] Reversed-phase C18 cartridges are also commonly used.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be a simpler alternative to SPE. For similar beta-2 agonists, extraction with ethyl acetate (B1210297) has been shown to be effective.[9][10]

  • Protein Precipitation (PPT): While being the simplest method, PPT with solvents like acetonitrile (B52724) or methanol (B129727) is generally the least effective at removing matrix components and may result in significant matrix effects.[11] It is often used for its speed and simplicity in early-stage discovery but may not be suitable for validated, quantitative assays without further cleanup.

Q4: What type of internal standard (IS) is best for the analysis of orciprenaline sulfate?

A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[7][12] A SIL-IS, such as orciprenaline-d3 or orciprenaline-d7, will have nearly identical chemical and physical properties to orciprenaline sulfate, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for accurate correction of any signal suppression or enhancement.[13] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as terbutaline or salbutamol, could be considered, but it may not compensate for matrix effects as effectively.[9][14]

Q5: How can I assess the presence and extent of matrix effects in my assay?

A5: Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of orciprenaline sulfate solution into the mass spectrometer while injecting an extracted blank matrix sample. Any dip or rise in the baseline signal at the retention time of orciprenaline indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of orciprenaline sulfate spiked into an extracted blank matrix with the peak area of orciprenaline sulfate in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) Inappropriate mobile phase pH affecting the ionization state of orciprenaline sulfate.Optimize the mobile phase pH. Since orciprenaline is a basic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape.
Co-elution with interfering matrix components.Improve chromatographic separation by adjusting the gradient profile, trying a different stationary phase (e.g., PFP instead of C18), or optimizing the sample preparation to remove the interfering compounds.
Column overload.Reduce the injection volume or dilute the sample.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement a more rigorous sample preparation method like SPE to remove a higher degree of matrix components.[15]
Inadequate internal standard correction.Use a stable isotope-labeled internal standard for orciprenaline sulfate. Ensure the IS is added at the very beginning of the sample preparation process.[12]
Low Signal Intensity (Ion Suppression) Significant co-elution of phospholipids from the plasma matrix.Optimize the chromatographic gradient to separate orciprenaline sulfate from the phospholipid elution zone.
Inefficient sample cleanup.Employ a sample preparation technique specifically designed for phospholipid removal, such as certain types of SPE plates or a more selective LLE.
Suboptimal MS source conditions.Optimize source parameters such as capillary voltage, gas flows, and temperature to improve ionization efficiency.
Inaccurate Quantification Uncorrected matrix effects.Use a stable isotope-labeled internal standard.[7]
Calibration standards not matching the sample matrix.Prepare calibration standards in the same biological matrix (matrix-matched calibration) to mimic the matrix effects seen in the unknown samples.
Analyte degradation.Investigate the stability of orciprenaline sulfate in the sample matrix and during the entire analytical process (freeze-thaw, bench-top, and post-preparative stability).

Experimental Protocols

The following are generalized experimental protocols adapted from validated methods for similar beta-2 agonists and should be optimized for orciprenaline sulfate.

Protocol 1: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., Orciprenaline-d7 in methanol). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute orciprenaline and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution.

  • Extraction: Add 2.5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Suggested LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Suggested MRM Transitions (to be optimized):

    • Orciprenaline: Precursor ion (m/z 212.3) → Product ions (to be determined by infusion)

    • Orciprenaline-d7 (example IS): Precursor ion (m/z 219.3) → Product ions (to be determined by infusion)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for LC-MS/MS analysis of orciprenaline sulfate.

troubleshooting_logic start Poor Analytical Result (Inaccuracy, Imprecision, Low Sensitivity) check_peak Check Peak Shape start->check_peak check_is Check Internal Standard Performance start->check_is check_matrix Assess Matrix Effects start->check_matrix optimize_lc Optimize LC Method: - Mobile Phase - Gradient - Column check_peak->optimize_lc Poor Shape use_sil_is Implement SIL-IS check_is->use_sil_is High Variability improve_prep Improve Sample Prep: - Use SPE - Phospholipid Removal check_matrix->improve_prep Significant Effects matrix_matched Use Matrix-Matched Calibrators check_matrix->matrix_matched Significant Effects good_result Acceptable Result optimize_lc->good_result improve_prep->good_result use_sil_is->good_result matrix_matched->good_result

Caption: Logical troubleshooting workflow for common issues in orciprenaline sulfate analysis.

References

Troubleshooting

improving sensitivity of orciprenaline sulfate detection in biological samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of orciprenaline sulfate (B86663) detection in biological sample...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of orciprenaline sulfate (B86663) detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of orciprenaline sulfate in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly UPLC-MS/MS, is generally the most sensitive and specific method for quantifying orciprenaline sulfate at very low concentrations in complex biological matrices like plasma and urine.[1][2] Methods like spectrofluorimetry have also been developed, demonstrating high sensitivity with detection limits as low as 3.1 ng/mL.[3] For catecholamines in general, LC-MS/MS is often the preferred option for accurate identification and quantification.[4]

Q2: Why is sample preparation so critical for sensitive orciprenaline analysis?

A2: Biological samples such as plasma and urine are complex matrices containing numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis.[5] Proper sample preparation is crucial to remove these interferences, concentrate the target analyte (orciprenaline), and prevent contamination, thereby enhancing sensitivity, ensuring reproducibility, and protecting the analytical instrument.[5][6] Inadequate sample preparation is a primary cause of poor or ambiguous results in bioanalysis.[5]

Q3: What are the common sample preparation techniques for orciprenaline sulfate?

A3: The most common techniques include:

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from plasma or serum samples, often using an organic solvent like methanol (B129727) or acetonitrile (B52724).[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, effectively isolating the analyte from interfering substances.[4][8]

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up and concentrating analytes from complex samples.[2][4][9] It is the most commonly employed method for the separation and concentration of catecholamines and their metabolites.[4]

Q4: Is derivatization necessary for orciprenaline sulfate analysis?

A4: While not always mandatory, derivatization can significantly improve the sensitivity and selectivity of the analysis.[4] For HPLC, derivatization with a chiral reagent can be used to separate enantiomers.[10] For LC-MS/MS, derivatization can enhance ionization efficiency and improve fragmentation characteristics, which can be poor for underivatized catecholamines.[11] For gas chromatography (GC), derivatization is typically required to make the analyte volatile enough for analysis.[12]

Q5: What is the mechanism of action of orciprenaline?

A5: Orciprenaline is a direct-acting sympathomimetic drug that functions as a moderately selective β2-adrenergic receptor agonist.[10][13][14] Activation of these receptors in the lungs leads to relaxation of the bronchial smooth muscles, resulting in bronchodilation, which is why it is used in the management of asthma.[3][15]

Troubleshooting Guide

Q: I am experiencing low sensitivity and cannot detect the lower limit of quantification (LLOQ). What should I do?

A: Low sensitivity is a common challenge, especially with trace amounts of analytes in complex biological fluids.[4] Consider the following steps:

  • Optimize Sample Preparation: Ensure your extraction method provides good recovery and effectively removes matrix components. Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) to better concentrate the analyte and reduce interferences.[4][8]

  • Consider Derivatization: In-matrix derivatization using reagents like propionic anhydride (B1165640) can significantly increase the mass spectrometric response (by a factor of 4-30 for some catecholamines) and improve sensitivity.[11]

  • Enhance MS/MS Ionization: Optimize the mobile phase composition. The addition of modifiers like formic acid and ammonium (B1175870) acetate (B1210297) can enhance ionization efficiency and improve peak shape in positive ion mode.[7] Also, ensure the mass spectrometer parameters (e.g., collision energy, declustering potential) are fully optimized for the specific parent and daughter ions of orciprenaline.[1]

  • Check Instrument Performance: Verify the performance of your LC-MS/MS system. A dirty ion source, column degradation, or mobile phase contamination can all lead to a loss of sensitivity.[16]

Q: My chromatographic peaks are broad or splitting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Column Health: Column deterioration is a common cause of peak shape problems.[16] Try flushing the column or, if necessary, replace it. Ensure you are using the correct column chemistry for your analyte; a pentafluorophenyl (PFP) column is often effective for catecholamines.[2][9]

  • Mobile Phase pH: The pH of the mobile phase is critical. For amine-containing compounds like orciprenaline, a mobile phase with a slightly acidic pH (e.g., using 0.1-0.2% formic acid) can improve peak shape by ensuring the analyte is in a consistent ionic state.[7]

  • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase. Injecting in a strong solvent can cause peak distortion. Reconstituting the final extract in the initial mobile phase is a common practice.[2]

  • Flow Rate: An excessively high or low flow rate can affect peak shape. Re-optimize the flow rate for your specific column and method.[10]

Q: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the MS source.

  • Improve Sample Cleanup: This is the most effective strategy. Use a more rigorous sample preparation method like SPE to remove interfering components, particularly phospholipids, which are common culprits.[6]

  • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between orciprenaline and the interfering matrix components. A longer run time or a different column may be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., deuterated orciprenaline) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[12][16] If an SIL-IS is unavailable, use a structural analog that elutes very close to the analyte.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and thus lessen the matrix effect.

Q: There is a high background or interfering peaks in my chromatogram. What is the source?

A: Interfering peaks can come from the sample matrix, reagents, or carryover.

  • Matrix Interference: As discussed above, improve sample cleanup to remove endogenous compounds. Certain medications, like beta-blockers, are known to interfere with the analysis of related compounds and may require specific sample preparation or chromatographic conditions to resolve.[11]

  • Reagent Contamination: Ensure all solvents and reagents are of the highest purity (e.g., HPLC or MS grade).[10] Filter all mobile phases before use.[10]

  • Carryover: Carryover from a previous high-concentration sample can appear as a peak in subsequent runs. Optimize the autosampler wash sequence, using a strong organic solvent, to effectively clean the needle and injection port between samples.[17]

Quantitative Data Summary

The performance of various analytical methods for orciprenaline sulfate detection is summarized below.

Table 1: Performance of LC-MS/MS and Spectrofluorimetric Methods

ParameterUPLC-MS/MS (in Rat Plasma)[1]Spectrofluorimetry (in Water)[3]Spectrofluorimetry (in Acetonitrile)[3]
Linearity Range 1.0 - 1000 ng/mL30.0 - 400.0 ng/mL10.0 - 240.0 ng/mL
LLOQ/LOD LLOQ: 1.0 ng/mLLOD: 3.3 ng/mLLOD: 3.1 ng/mL
Correlation Coeff. (r²) 0.9988Not ReportedNot Reported
Intra-day Precision (%RSD) 1.63 - 4.65%Not ReportedNot Reported
Inter-day Precision (%RSD) 3.65 - 11.06%Not ReportedNot Reported
Intra-day Accuracy (%) 96.47 - 108.97%Not ReportedNot Reported
Inter-day Accuracy (%) 99.35 - 101.77%Not ReportedNot Reported

Table 2: Performance of Other Analytical Methods

MethodAnalyte(s)MatrixDetection Limit / RangeReference
GC/NICI/MSOrciprenaline, Terbutaline (B1683087)Human PlasmaDown to 100 pg/mL[12]
HPLC (with Chiral Derivatization)Orciprenaline DiastereomersN/A (Standard)20 - 100 ng/mL[10]
UPLC-MS/MSCatecholaminesHuman PlasmaLLOQs: 5 - 20 ng/mL[17]
Electrochemical SensorAdrenalineBuffer SolutionLOD: 2.86 µM[18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general procedure adapted from methods used for catecholamine extraction and can be optimized for orciprenaline.[2]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 100 mM ammonium phosphate (B84403) buffer).

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding an internal standard and 1 mL of buffer.

    • Vortex the sample and centrifuge to pellet proteins.

    • Load the supernatant onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash with 1 mL of a weak organic solvent (e.g., 30% acetonitrile in water) to remove less polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.[8]

  • Elution:

    • Elute the analyte using 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water). Vortex to ensure complete dissolution. The sample is now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol is based on a validated method for orciprenaline sulfate in rat plasma.[1]

  • Instrumentation:

    • LC System: UPLC system (e.g., Waters ACQUITY).

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-4500 Q-trap).

    • Analytical Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[7]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.2% formic acid and 5 mM ammonium formate (B1220265) in water.[7]

    • Mobile Phase B: Methanol.[7]

    • Gradient Program: Develop a gradient to separate orciprenaline from matrix components (e.g., 5% B to 95% B over 3-5 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Orciprenaline: Precursor ion [M+H]⁺ m/z 212.2 → Product ion m/z 152.1.[1]

    • Optimization: Optimize ion source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize the signal for the specified MRM transition.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) ISTD Add Internal Standard Sample->ISTD Precip Protein Precipitation ISTD->Precip SPE Solid-Phase Extraction (SPE) Precip->SPE Elute Elution & Dry-Down SPE->Elute Recon Reconstitution Elute->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integ Peak Integration MSMS->Integ Calib Calibration Curve Generation Integ->Calib Quant Quantification Calib->Quant

Caption: General experimental workflow for orciprenaline sulfate analysis.

troubleshooting_logic action_node action_node start Poor Analytical Result q1 Low Sensitivity? start->q1 q2 Poor Peak Shape? q1->q2 No a1 Optimize Sample Prep (SPE) Consider Derivatization Optimize MS/MS Parameters q1->a1 Yes q3 Matrix Effects? q2->q3 No a2 Check Column Health Adjust Mobile Phase pH Check Injection Solvent q2->a2 Yes a3 Improve Sample Cleanup Use Isotope-Labeled IS Optimize Chromatography q3->a3 Yes

Caption: Troubleshooting logic for common analytical issues.

signaling_pathway Orciprenaline Orciprenaline Sulfate Beta2AR β2-Adrenergic Receptor Orciprenaline->Beta2AR G_Protein Gs Protein Activation Beta2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC stimulates cAMP ↑ intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK ↓ Myosin Light-Chain Kinase (MLCK) Activity PKA->MLCK phosphorylates Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation

Caption: Orciprenaline's sympathomimetic signaling pathway.

References

Optimization

Technical Support Center: Managing Poor Reproducibility in Orciprenaline Sulfate In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orciprenaline sulfate (B86663) in vitro ass...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orciprenaline sulfate (B86663) in vitro assays. Poor reproducibility can be a significant challenge, and this resource aims to provide targeted solutions to common issues encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: What is orciprenaline sulfate and what is its primary mechanism of action in vitro?

Orciprenaline sulfate, also known as metaproterenol (B1677457) sulfate, is a moderately selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors on the cell surface.[3][4] This activation stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, which is the basis of its therapeutic effect in conditions like asthma and COPD.[1][3]

Q2: What are the most common in vitro assays used to characterize orciprenaline sulfate?

The most common in vitro assays for orciprenaline sulfate and other β2-agonists include:

  • Receptor Binding Assays: These assays determine the affinity of orciprenaline for the β2-adrenergic receptor, typically by measuring its ability to displace a radiolabeled ligand.

  • cAMP Accumulation Assays: These are functional assays that measure the increase in intracellular cAMP levels following receptor activation by orciprenaline.[3][4]

  • Functional Assays in Tissues: These assays use isolated tissues, such as tracheal smooth muscle strips, to measure the physiological response (e.g., muscle relaxation) to orciprenaline.

Q3: What are the key sources of variability in orciprenaline sulfate in vitro assays?

Several factors can contribute to poor reproducibility in these assays:

  • Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can lead to inconsistent receptor expression levels and signaling responses.

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including orciprenaline sulfate itself, cell culture media, and serum, can significantly impact results.

  • Experimental Conditions: Minor fluctuations in temperature, pH, incubation times, and cell density can alter assay outcomes.

  • Operator Variability: Differences in pipetting techniques, cell handling, and data analysis can introduce errors.

  • Receptor Desensitization: Prolonged exposure to agonists like orciprenaline can lead to receptor downregulation and desensitization, resulting in a diminished response over time.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vitro assays with orciprenaline sulfate.

Issue 1: High Background Signal in cAMP Assays
Possible Cause Troubleshooting Steps
Constitutive Receptor Activity Some cell lines may exhibit high basal receptor activity. Consider using a cell line with lower endogenous receptor expression or treat with a neutral antagonist to reduce basal signaling.
Presence of Stimulating Factors in Serum Serum can contain components that stimulate adenylyl cyclase. Serum-starve the cells for a few hours before the assay.
Insufficient Phosphodiesterase (PDE) Activity If the cells have low endogenous PDE activity, basal cAMP levels can be high. This is generally less of a concern as PDE inhibitors are often added to amplify the signal.
Contamination Microbial contamination can lead to an increase in cAMP. Regularly check cell cultures for contamination.
Issue 2: Low or No Signal/Response to Orciprenaline
Possible Cause Troubleshooting Steps
Low Receptor Expression Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. If expression is low, consider using a cell line known to express high levels of the receptor or a transiently transfected system.
Degraded Orciprenaline Sulfate Ensure the stock solution of orciprenaline sulfate is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.
Incorrect Assay Buffer Composition The pH and ionic strength of the assay buffer can affect ligand binding and receptor function. Optimize the buffer composition.
Suboptimal Incubation Time The time required to reach maximal cAMP accumulation can vary between cell lines. Perform a time-course experiment to determine the optimal incubation time.
High Phosphodiesterase (PDE) Activity Endogenous PDEs rapidly degrade cAMP, which can mask the signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[6]
Receptor Desensitization Pre-incubation with other agonists or prolonged exposure to orciprenaline can lead to receptor desensitization. Ensure cells are not exposed to other stimulants before the assay.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing.
Inconsistent Cell Seeding Density The number of cells per well can affect the magnitude of the response. Use a consistent cell seeding density for all assays and ensure even cell distribution in the plate.
Serum Batch Variability Different batches of fetal bovine serum (FBS) can have varying levels of hormones and growth factors that may affect cell signaling. If possible, test and reserve a large batch of serum for a series of experiments.
Pipetting Inaccuracy Inaccurate pipetting, especially of agonists and inhibitors, can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
Inconsistent Data Analysis Use a standardized method for data analysis, including background subtraction and curve fitting, for all experiments.

Quantitative Data

The potency of orciprenaline sulfate can be expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific assay conditions and cell type used.

Parameter Value Assay Type Receptor Reference
IC5068 nMNot Specifiedβ2-adrenergic receptor[7]

Note: This table is intended to be a starting point. It is recommended that researchers determine the potency of orciprenaline sulfate under their own experimental conditions.

Experimental Protocols

Protocol: cAMP Accumulation Assay

This protocol provides a general framework for measuring orciprenaline sulfate-induced cAMP accumulation in a cell-based assay.

  • Cell Culture:

    • Culture cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO) in appropriate media.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Assay Preparation:

    • Prepare a stock solution of orciprenaline sulfate in a suitable solvent (e.g., water or DMSO).

    • Prepare a serial dilution of orciprenaline sulfate in assay buffer. The assay buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the serially diluted orciprenaline sulfate to the wells. Include a vehicle control (buffer with no agonist) and a positive control (e.g., a known full agonist like isoproterenol).

    • Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, luminescence-based kits).

    • Measure the cAMP levels using a plate reader.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all measurements.

    • Plot the cAMP concentration against the logarithm of the orciprenaline sulfate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β2-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP Orciprenaline Orciprenaline Sulfate Orciprenaline->Receptor Binds to cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Orciprenaline sulfate signaling pathway.

Experimental Workflow

experimental_workflow start Start cell_culture Cell Culture & Seeding start->cell_culture assay_prep Prepare Reagents (Orciprenaline, Buffers) cell_culture->assay_prep treatment Treat Cells with Orciprenaline assay_prep->treatment incubation Incubate at 37°C treatment->incubation detection Lyse Cells & Detect cAMP incubation->detection data_analysis Data Analysis (EC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for an orciprenaline sulfate in vitro assay.

References

Troubleshooting

Technical Support Center: Troubleshooting High Background Signal in Orciprenaline Sulfate cAMP Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals in cyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals in cyclic AMP (cAMP) assays involving the beta-2 adrenergic receptor agonist, orciprenaline sulfate (B86663).

Troubleshooting Guide

High background signal in a cAMP assay can mask the specific response to orciprenaline sulfate, leading to a reduced assay window and inaccurate results. The following guide provides a systematic approach to identifying and resolving common causes of elevated background.

Issue 1: High Basal cAMP Levels in Untreated Cells

Question: My negative control wells (cells without orciprenaline sulfate treatment) show a very high signal. What could be the cause?

Answer: High basal cAMP levels are a common issue and can stem from several factors related to cell culture conditions and the cells themselves.

  • Cell Health and Confluency: Unhealthy or overly confluent cells can lead to an increase in basal cAMP.[1] It is crucial to use cells that are in a logarithmic growth phase and at an optimal density.[1] Overgrown cultures can result in cell death and toxicity, contributing to higher background.

  • Serum in Culture Medium: Components in fetal bovine serum (FBS) or other sera can stimulate cell surface receptors, leading to an increase in basal cAMP levels.

  • Constitutive Receptor Activity: Some cell lines may have high endogenous expression of Gs-coupled receptors, which can lead to constitutive (agonist-independent) activity and elevated basal cAMP.

  • Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered signaling responses, potentially increasing basal cAMP.

Solutions:

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that provides the best signal-to-background ratio.[1]

  • Serum Starvation: Before the assay, starve the cells by incubating them in a serum-free or low-serum (e.g., 0.5-2%) medium for a period of 4 to 24 hours.[2] This helps to reduce the stimulation from serum components.

  • Use Low-Passage Cells: Maintain a consistent and low passage number for your cells to ensure reproducible results.

  • Check Cell Viability: Always ensure cell viability is greater than 90% before plating for an experiment.

Issue 2: Reagent and Assay Condition Problems

Question: I've optimized my cell conditions, but the background is still high. Could my reagents or assay setup be the problem?

Answer: Yes, several factors related to the assay reagents and experimental conditions can contribute to high background.

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. Insufficient inhibition of PDEs can lead to a low signal, but paradoxically, some issues with PDE inhibitors can contribute to background variability. More importantly, to accurately measure cAMP accumulation in response to orciprenaline, PDE activity must be inhibited.[3]

  • Reagent Preparation: Improperly prepared or stored reagents, especially the cAMP standard and detection reagents, can lead to inconsistent and high background signals.

  • Incubation Times: Suboptimal incubation times for cell stimulation or reagent addition can affect the assay window and background.

Solutions:

  • Optimize PDE Inhibitor Concentration: Use a non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX). A starting concentration of 0.5 mM is often recommended, but this may need to be optimized for your specific cell line.[1][2]

  • Prepare Fresh Reagents: Always prepare fresh dilutions of your cAMP standards and key reagents for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[1]

  • Optimize Incubation Times: Conduct a time-course experiment to determine the optimal stimulation time with orciprenaline sulfate to achieve the peak cAMP production.

Issue 3: Detection and Measurement Artifacts

Question: My assay signal is noisy, and the background varies across the plate. What could be causing this?

Answer: This type of issue often points to problems with the detection method or the microplate itself.

  • Autofluorescence: Some compounds or media components can be autofluorescent, contributing to high background in fluorescence-based cAMP assays.

  • Plate Reader Settings: Incorrect plate reader settings, such as gain and excitation/emission wavelengths, can increase background noise.

  • Plate Type and Contamination: Using the wrong type of microplate or contaminated plates can lead to high and variable background.

Solutions:

  • Run Controls for Autofluorescence: Include control wells with your test compound but without cells to check for autofluorescence.

  • Optimize Plate Reader Settings: Ensure the instrument is set to the correct wavelengths for your assay's fluorophores and optimize the gain to maximize the signal without excessively increasing the background.

  • Use Appropriate Microplates: For fluorescence-based assays, use opaque, low-autofluorescence plates to minimize light scatter and crosstalk between wells.[1]

Quantitative Data Summary

The following tables provide illustrative examples of optimization experiments. The exact values will vary depending on the cell line, assay kit, and specific laboratory conditions.

Table 1: Example of Cell Density Optimization

Cell Density (cells/well)Basal Signal (RLU)Orciprenaline-Stimulated Signal (RLU)Signal-to-Background Ratio
5,0001,50015,00010
10,0003,00045,00015
20,000 5,000 95,000 19
40,00012,000120,00010
80,00030,000150,0005

In this example, 20,000 cells per well provide the optimal signal-to-background ratio.

Table 2: Example of IBMX Concentration Optimization

IBMX Concentration (mM)Basal Signal (RLU)Orciprenaline-Stimulated Signal (RLU)Signal-to-Background Ratio
02,00010,0005
0.12,20035,00015.9
0.5 2,500 80,000 32
1.03,00085,00028.3
2.04,00090,00022.5

In this example, 0.5 mM IBMX provides the optimal signal-to-background ratio.

Experimental Protocols

Detailed Protocol for a Gs-Coupled Receptor cAMP Assay Using Orciprenaline Sulfate

This protocol provides a general framework for a competitive immunoassay (e.g., HTRF or ELISA-based) to measure cAMP production in response to orciprenaline sulfate.

Materials:

  • Cell line expressing the beta-2 adrenergic receptor (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Orciprenaline sulfate

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Opaque, 96-well or 384-well microplates

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Culture and Plating:

    • Culture cells in your standard growth medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cells.

    • Resuspend the cell pellet in serum-free or low-serum medium and perform a cell count.

    • Dilute the cells to the optimized seeding density and plate them into the microplate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation (if necessary):

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add serum-free or low-serum medium to each well and incubate for 4-24 hours.

  • Compound Preparation:

    • Prepare a stock solution of orciprenaline sulfate in an appropriate solvent (e.g., water or DMSO).

    • Create a serial dilution of orciprenaline sulfate in stimulation buffer (typically a buffered saline solution containing a PDE inhibitor like IBMX).

  • Cell Stimulation:

    • Aspirate the medium from the wells.

    • Add the stimulation buffer containing the various concentrations of orciprenaline sulfate to the appropriate wells.

    • Include negative control wells (stimulation buffer with IBMX but no agonist) and positive control wells (e.g., a high concentration of a known agonist like isoproterenol (B85558) or forskolin).

    • Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Follow the specific instructions of your chosen cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer that also contains the detection components (e.g., HTRF antibody-dye conjugates or ELISA reagents).

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 1-2 hours).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Generate a cAMP standard curve using the standards provided in the kit.

    • Convert the raw signal from your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the orciprenaline sulfate concentration to generate a dose-response curve and determine the EC50.

Visualizations

cluster_0 Cell Membrane Orciprenaline Orciprenaline Sulfate B2AR Beta-2 Adrenergic Receptor (GPCR) Orciprenaline->B2AR Binds to Gs Gs Protein (alpha, beta, gamma) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Orciprenaline sulfate signaling pathway.

start Start: High Background Signal q1 Are basal cAMP levels high in negative controls? start->q1 a1_yes Optimize Cell Conditions: - Titrate cell density - Serum starve cells - Use low-passage cells - Check cell viability q1->a1_yes Yes q2 Is background still high? q1->q2 No a1_yes->q2 a2_yes Optimize Assay Conditions: - Titrate PDE inhibitor (IBMX) - Prepare fresh reagents - Optimize incubation times q2->a2_yes Yes q3 Is background still high or variable? q2->q3 No a2_yes->q3 a3_yes Check Detection System: - Control for autofluorescence - Optimize plate reader settings - Use appropriate plates q3->a3_yes Yes end_success Problem Resolved q3->end_success No end_fail Contact Technical Support a3_yes->end_fail

Caption: Troubleshooting workflow for high background.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 1. Plate Cells (Optimized Density) p2 2. Incubate Overnight p1->p2 p3 3. Serum Starve (4-24 hours) p2->p3 a1 4. Add Orciprenaline Sulfate (in buffer with IBMX) p3->a1 a2 5. Incubate (Optimized Time) a1->a2 a3 6. Lyse Cells & Add Detection Reagents a2->a3 a4 7. Incubate (per kit protocol) a3->a4 r1 8. Read Plate a4->r1 r2 9. Analyze Data r1->r2

Caption: Experimental workflow for a cAMP assay.

Frequently Asked Questions (FAQs)

Q1: What is orciprenaline sulfate and how does it affect cAMP levels?

A1: Orciprenaline sulfate is a moderately selective beta-2 adrenergic receptor agonist.[4] It binds to and activates beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors are coupled to a stimulatory G-protein (Gs).[5][6] Activation of the Gs protein leads to the activation of the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP into cyclic AMP (cAMP).[4][7] Therefore, stimulation with orciprenaline sulfate leads to an increase in intracellular cAMP levels.[4][8]

Q2: Why is it important to use a phosphodiesterase (PDE) inhibitor like IBMX?

A2: Cyclic AMP is rapidly degraded in cells by enzymes called phosphodiesterases (PDEs).[3] To accurately measure the amount of cAMP produced in response to orciprenaline sulfate stimulation, it is essential to prevent its breakdown. IBMX is a broad-spectrum PDE inhibitor that, when included in the assay, allows for the accumulation of cAMP to a detectable level.[1][2]

Q3: Can the type of cAMP assay I'm using (e.g., HTRF, ELISA, AlphaScreen) be a source of high background?

A3: While the principles of troubleshooting are similar across different assay formats, some technologies can have specific sources of background. For example, in fluorescence-based assays like HTRF, autofluorescence of the test compound or colored compounds in the media can interfere with the signal. In any competitive immunoassay format, non-specific binding of the detection reagents can also contribute to the background. It is important to run the appropriate controls for your specific assay platform.

Q4: My signal-to-background ratio is low. Is this always due to high background?

A4: A low signal-to-background ratio can be caused by either a high background or a low specific signal. If your basal signal is within the expected range, you should also troubleshoot for potential causes of a low signal in your stimulated wells. This can include issues such as suboptimal agonist concentration, inadequate stimulation time, low receptor expression on your cells, or degraded reagents.[1]

Q5: How do I differentiate between high background and a true biological effect in my untreated cells?

A5: This can be challenging. High basal cAMP can be a characteristic of the cell line itself (constitutive activity).[2] To investigate this, you can try using a different cell line known to have low endogenous GPCR expression. Additionally, if the high basal signal is significantly reduced by serum starvation, it is more likely an artifact of the culture conditions. If the background remains high after optimizing all cell and assay parameters, it may be an inherent property of your experimental system. In such cases, focusing on maximizing the fold-change between basal and stimulated conditions is key.

References

Optimization

addressing solubility issues of orciprenaline sulfate in cell culture media

Welcome to the technical support center for the use of Orciprenaline Sulfate (B86663) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Orciprenaline Sulfate (B86663) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues and to offer clear protocols for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is Orciprenaline Sulfate and what is its primary mechanism of action in cell culture?

A1: Orciprenaline Sulfate, also known as Metaproterenol Sulfate, is a beta-2 adrenergic receptor agonist.[1] In cell culture, its primary mechanism of action is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and modulates various downstream cellular processes.

Q2: I am observing precipitation after adding Orciprenaline Sulfate to my cell culture medium. What could be the cause?

A2: Precipitation of Orciprenaline Sulfate in cell culture media, although it is freely soluble in water, can occur due to several factors:

  • High Concentration: The final concentration in the medium may exceed its solubility limit under specific culture conditions.

  • "Salting Out" Effect: The components of complex media, such as salts and amino acids, can reduce the solubility of a compound compared to pure water.

  • pH of the Medium: The pH of the cell culture medium, typically around 7.4, can influence the charge and solubility of the compound.

  • Temperature: Temperature fluctuations can affect solubility. Preparing and using solutions at a consistent temperature (e.g., 37°C) is recommended.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it can lead to precipitation upon further dilution.

Q3: How can I troubleshoot the precipitation of Orciprenaline Sulfate in my cell culture experiments?

A3: Please refer to the Troubleshooting Guide section below for a step-by-step approach to resolving solubility issues.

Q4: What is the recommended solvent for preparing a stock solution of Orciprenaline Sulfate?

A4: Given that Orciprenaline Sulfate is freely soluble in water, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended solvents for preparing a primary stock solution for cell culture use.

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)pH
Water256.92[1]Neutral
WaterNot SpecifiedFreely Soluble[2][3]Not Specified
Ethanol (96%)Not SpecifiedSlightly Soluble[2][3]Not Specified
Methylene ChlorideNot SpecifiedPractically Insoluble[2][3]Not Specified

Note: "Freely soluble" generally implies a solubility of >100 mg/mL. The significant difference between this and the reported value of 6.92 mg/mL highlights the importance of empirical testing for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Orciprenaline Sulfate Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Orciprenaline Sulfate in sterile PBS.

Materials:

  • Orciprenaline Sulfate powder (Molecular Weight: 520.59 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh out 5.21 mg of Orciprenaline Sulfate powder on an analytical balance.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of sterile PBS (pH 7.4).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Treatment of THP-1 Macrophage-like Cells with Orciprenaline Sulfate

This protocol is adapted from a study using a beta-2 adrenergic agonist to treat THP-1 cells and can be used as a starting point for your experiments.

Materials:

  • Differentiated THP-1 macrophage-like cells (adherent)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Orciprenaline Sulfate stock solution (10 mM in sterile PBS)

  • Sterile PBS

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed differentiated THP-1 cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Orciprenaline Sulfate stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Always prepare fresh dilutions for each experiment.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the appropriate volume of the prepared working solutions of Orciprenaline Sulfate to each well. Include a vehicle control (medium with the same final concentration of PBS used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: After the incubation period, cells can be harvested for various downstream assays, such as cAMP measurement, gene expression analysis (RT-qPCR), or protein analysis (Western blot).

Protocol 3: Assessing β2-Adrenergic Receptor Activation via cAMP Assay

This protocol provides a general workflow for measuring intracellular cAMP levels to confirm the activation of the β2-adrenergic receptor by Orciprenaline Sulfate.

Materials:

  • Cells expressing the β2-adrenergic receptor

  • Orciprenaline Sulfate

  • cAMP assay kit (e.g., TR-FRET or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Stimulation buffer (as recommended by the assay kit manufacturer)

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (format depends on the assay kit) and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of Orciprenaline Sulfate in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add the prepared Orciprenaline Sulfate dilutions to the cells.

    • Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes at room temperature or 37°C).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Orciprenaline Sulfate concentration to determine the EC50 value.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving precipitation issues with Orciprenaline Sulfate in cell culture media.

Troubleshooting_Orciprenaline_Sulfate_Solubility start Precipitation Observed in Cell Culture Medium stock_check Is the stock solution clear and fully dissolved? start->stock_check reprepare_stock Re-prepare stock solution. Ensure complete dissolution. Consider gentle warming (37°C) or vortexing. stock_check->reprepare_stock No dilution_method How are you diluting the stock into the medium? stock_check->dilution_method Yes reprepare_stock->stock_check slow_addition Add stock solution dropwise to pre-warmed (37°C) and gently vortexing/swirling medium. dilution_method->slow_addition Direct Addition concentration_check Is the final concentration too high? dilution_method->concentration_check Optimized serial_dilution Perform serial dilutions in the medium. slow_addition->serial_dilution serial_dilution->concentration_check lower_concentration Perform a dose-response experiment to find the optimal, non-precipitating concentration. concentration_check->lower_concentration Yes media_check Is precipitation still occurring? concentration_check->media_check No lower_concentration->media_check solvent_system Consider alternative solvents for stock (e.g., DMSO at low final concentration) or co-solvents if compatible with the cell line. media_check->solvent_system Yes end_success Solubility Issue Resolved media_check->end_success No end_fail Consult further with a biochemist or pharmacologist solvent_system->end_fail

Caption: Troubleshooting Decision Tree for Orciprenaline Sulfate Solubility.

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Orciprenaline Sulfate acts as an agonist for the β2-adrenergic receptor, initiating a well-defined signaling cascade within the cell.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses pka->cellular_response Phosphorylates targets leading to orciprenaline Orciprenaline Sulfate orciprenaline->b2ar Binds to atp ATP atp->ac Experimental_Workflow start Start Experiment cell_culture Culture and Seed Cells start->cell_culture prepare_stock Prepare Orciprenaline Sulfate Stock Solution start->prepare_stock treat_cells Treat Cells with Orciprenaline Sulfate and Vehicle Control cell_culture->treat_cells prepare_working Prepare Working Solutions (Serial Dilutions) prepare_stock->prepare_working prepare_working->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation data_collection Harvest Cells and Collect Data (e.g., cAMP levels, RNA, Protein) incubation->data_collection analysis Analyze and Interpret Data data_collection->analysis end End of Experiment analysis->end

References

Troubleshooting

Technical Support Center: Stability Testing of Orciprenaline Sulfate Stock Solutions

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with orciprenaline sulfate (B86663) stock solutions. It in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with orciprenaline sulfate (B86663) stock solutions. It includes troubleshooting tips for experimental challenges and detailed protocols for stability-indicating analysis.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of orciprenaline sulfate for stability studies?

A1: To prepare a stock solution of orciprenaline sulfate, accurately weigh the required amount of the compound and dissolve it in a suitable solvent. Orciprenaline sulfate is freely soluble in water. For a 1 mg/mL stock solution, you can dissolve 10 mg of orciprenaline sulfate in 10 mL of HPLC-grade water or a relevant buffer solution. It is recommended to use a calibrated analytical balance and volumetric flasks for accurate concentration. The solution should be sonicated for a few minutes to ensure complete dissolution.

Q2: What are the recommended storage conditions for orciprenaline sulfate stock solutions?

A2: Orciprenaline sulfate stock solutions should be protected from light to prevent photodegradation. It is advisable to store them in amber-colored vials or wrap the vials in aluminum foil. For short-term storage (up to 3 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and freezing at -20°C or below can prevent repeated freeze-thaw cycles, which may affect stability.

Q3: What are the known degradation pathways for orciprenaline sulfate?

A3: Orciprenaline sulfate can degrade through several pathways, including:

  • Oxidation: The phenol (B47542) groups in the orciprenaline molecule are susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Hydrolysis: While generally stable, under extreme pH conditions, hydrolysis may occur.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • N-dealkylation: The isopropylamino group can be a site for N-dealkylation.

Q4: What is a stability-indicating method, and why is it important for orciprenaline sulfate analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, orciprenaline sulfate, without interference from its degradation products, impurities, or excipients. This is crucial for stability studies as it ensures that the decrease in the API concentration is accurately quantified and that the formation of degradation products is monitored.

Troubleshooting Guide

Q1: I am observing a drift in the retention time of orciprenaline sulfate during my HPLC analysis. What could be the cause?

A1: Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for an adequate amount of time before starting the analysis.

  • Mobile Phase Composition: Inconsistent mobile phase composition can lead to drift. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time. Use a column oven to maintain a constant temperature.

  • Pump Issues: A leak in the pump or malfunctioning check valves can cause inconsistent flow rates.

Q2: My chromatogram shows peak tailing for the orciprenaline sulfate peak. How can I improve the peak shape?

A2: Peak tailing can be addressed by:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of orciprenaline sulfate. Adjusting the pH to suppress the ionization of the analyte can improve peak shape.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Wash the column with a strong solvent.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

  • Column Degradation: The column itself may be degraded. If other troubleshooting steps fail, try using a new column.

Q3: I am not seeing any degradation of my orciprenaline sulfate stock solution under stress conditions. What should I do?

A3: If you do not observe any degradation, the stress conditions may not be harsh enough. You can try the following:

  • Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the concentration of the acid or base. For oxidative degradation, a higher concentration of hydrogen peroxide can be used.

  • Increase Temperature: For thermal and hydrolytic degradation, increasing the temperature can accelerate the degradation process.

  • Increase Exposure Time: Extend the duration of exposure to the stress condition. It is important to increase the stress level gradually to achieve the target degradation of 5-20%.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Orciprenaline Sulfate

This protocol is based on a validated method for the analysis of orciprenaline sulfate.

1. Reagents and Materials:

  • Orciprenaline Sulfate Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Triethylamine (TEA) (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm membrane filters

2. Preparation of Mobile Phase:

  • Prepare a 0.01% TEA solution in water by adding 100 µL of TEA to 1 L of HPLC-grade water.

  • Adjust the pH of the TEA solution to 7.0 using orthophosphoric acid.

  • The mobile phase is a mixture of the 0.01% TEA solution (pH 7.0) and acetonitrile in an 82:18 v/v ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

ParameterCondition
Column Phenomenex ODS C18 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase 0.01% TEA in water (pH 7.0) : Acetonitrile (82:18 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 276 nm
Run Time Approximately 10 minutes

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the orciprenaline sulfate peak should be not more than 2.0.

  • The theoretical plates for the orciprenaline sulfate peak should be not less than 2000.

Protocol 2: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient. The following are suggested starting conditions and may require optimization.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of orciprenaline sulfate in water.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equal volume and concentration of NaOH before injection into the HPLC system.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equal volume and concentration of HCl before injection.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

5. Thermal Degradation:

  • Transfer a known amount of solid orciprenaline sulfate powder into a vial.

  • Place the vial in a hot air oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.

6. Photolytic Degradation:

  • Expose a solution of orciprenaline sulfate (e.g., 100 µg/mL in water) to a photostability chamber that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples at appropriate time intervals.

Data Presentation

The following table summarizes the typical stress conditions for forced degradation studies. Note: Specific quantitative degradation data for orciprenaline sulfate is not extensively available in the public literature and should be determined experimentally. The goal is to achieve a 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis 1 M HCl at 60°CUp to 24 hours
Base Hydrolysis 1 M NaOH at 60°CUp to 24 hours
Oxidation 3% H₂O₂ at room temperatureUp to 24 hours
Thermal Degradation 80°C (solid state)Up to 48 hours
Photolytic Degradation 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)Variable

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, solid) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc evaluate Evaluate Degradation (5-20% target) hplc->evaluate

Caption: A typical experimental workflow for forced degradation studies.

B2_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response phosphorylates target proteins orciprenaline Orciprenaline orciprenaline->b2ar binds

Caption: The β2-adrenergic receptor signaling pathway activated by orciprenaline.

Optimization

Technical Support Center: Analysis of Orciprenaline Sulfate Degradation Products by Mass Spectrometry

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of orciprenaline sul...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of orciprenaline sulfate (B86663) degradation products by mass spectrometry.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process, from sample preparation to data analysis.

Sample Preparation & Forced Degradation

  • Question: What are the recommended stress conditions for forced degradation studies of orciprenaline sulfate?

    • Answer: Forced degradation studies are essential to understand the stability of a drug substance.[1] For orciprenaline sulfate, a comprehensive study should include exposure to a variety of stress conditions to induce degradation. The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient (API). Recommended conditions include:

      • Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

      • Base Hydrolysis: Use a basic solution (e.g., 0.1 M NaOH) at room or elevated temperature.

      • Oxidation: Expose to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

      • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 60°C).

      • Photodegradation: Expose the drug substance to UV light.

  • Question: My forced degradation experiment resulted in either no degradation or complete degradation of the sample. What should I do?

    • Answer: Achieving the desired level of degradation is crucial.[1] If you observe no degradation, consider increasing the stressor concentration, temperature, or exposure time. Conversely, if the sample is completely degraded, you should reduce the severity of the conditions. This may involve using a lower concentration of acid/base/oxidizing agent, lowering the temperature, or shortening the exposure time.[1]

Mass Spectrometry Analysis

  • Question: I am not seeing any peaks in my chromatogram, including the parent drug. What could be the issue?

    • Answer: An empty chromatogram can be caused by several factors.[2] A systematic check is recommended:

      • Check the ionization spray: Ensure a stable and consistent spray. An irregular or absent spray could indicate a clog.[2]

      • Verify system pressure: Abnormally low or high pressure can indicate leaks or blockages in the LC system.[3][4]

      • Confirm sample injection: Ensure the autosampler is functioning correctly and the sample vial is properly placed.[5]

      • Check MS method parameters: Verify that the MS method is correctly set up to acquire data for your target analytes.[2]

  • Question: My mass accuracy is poor, and the observed mass values are shifted. How can I fix this?

    • Answer: Inaccurate mass measurements can compromise the identification of degradation products.

      • Calibrate the mass spectrometer: Ensure the MS has been recently and successfully calibrated.[2]

      • Use a reference mass: If available, use a reference mass to correct for mass drift during the analysis.[2]

      • Check for sample matrix effects: High concentrations of matrix components can sometimes affect mass accuracy. Consider further sample cleanup if necessary.

  • Question: I am observing significant peak tailing in my chromatogram. What are the common causes?

    • Answer: Peak tailing can affect resolution and quantification. Potential causes include:

      • Column contamination: Contaminants from the sample matrix can accumulate on the column. Try flushing the column or using a guard column.[4]

      • Secondary interactions: The analyte may be interacting with active sites on the column packing material. Consider adjusting the mobile phase pH or using a different column.[4]

      • Extra-column effects: Excessive tubing length or poor connections can contribute to peak broadening and tailing.[4]

  • Question: How can I improve the sensitivity of my analysis to detect low-level degradation products?

    • Answer: Detecting trace-level impurities is often necessary.

      • Optimize ionization source settings: Adjust parameters such as temperature and gas flow to enhance the ionization of your analytes.[5]

      • Check for ion suppression: Co-eluting matrix components can suppress the ionization of your target compounds. Improving chromatographic separation or sample preparation can mitigate this.[5]

      • Use a more sensitive mass spectrometer: High-resolution mass spectrometers, such as Orbitrap-based systems, can offer higher sensitivity.[6]

Experimental Protocols

A detailed methodology for a forced degradation study of orciprenaline sulfate is provided below.

Forced Degradation Experimental Protocol

  • Sample Preparation: Prepare a stock solution of orciprenaline sulfate in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid orciprenaline sulfate powder in an oven at 60°C.

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before injection into the LC-MS system.

  • LC-MS Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method coupled with a mass spectrometer.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products. Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation

The following table summarizes known degradation products and impurities of orciprenaline sulfate.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Orciprenaline Sulfate EP Impurity AC₁₂H₁₇NO₃223.27
Orciprenaline Sulfate EP Impurity BC₁₁H₁₅NO₃209.25
Orciprenaline Sulfate EP Impurity CC₁₁H₁₉NO₃213.28
Orciprenaline Sulfate EP Impurity DC₁₁H₁₉NO₃213.28

Data sourced from commercially available reference standards.[7]

Visualizations

Experimental Workflow for Degradation Product Identification

G cluster_prep Sample Preparation & Stress cluster_analysis Analysis cluster_data Data Processing & Identification cluster_output Output Orciprenaline Orciprenaline Sulfate Stock Solution Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) Orciprenaline->Stress StressedSample Stressed Sample Stress->StressedSample LCMS LC-MS Analysis StressedSample->LCMS Data Raw Data Acquisition LCMS->Data Processing Data Processing (Peak Detection, Alignment) Data->Processing Identification Degradation Product Identification (MS, MS/MS) Processing->Identification Characterization Structure Elucidation Identification->Characterization Report Final Report Characterization->Report

Caption: Workflow for identifying orciprenaline sulfate degradation products.

Potential Degradation Pathways of Orciprenaline

G cluster_pathways Degradation Pathways Orciprenaline Orciprenaline Oxidation Oxidation Products (e.g., Quinone-type) Orciprenaline->Oxidation NDealkylation N-dealkylation Products Orciprenaline->NDealkylation Isomerization Positional Isomers Orciprenaline->Isomerization Condensation Condensation Products Orciprenaline->Condensation Orciprenaline Orciprenaline Beta2Receptor β2 Adrenergic Receptor Orciprenaline->Beta2Receptor binds GsProtein Gs Protein Beta2Receptor->GsProtein activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

References

Troubleshooting

minimizing off-target effects of orciprenaline sulfate in cell-based assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of orciprenaline sulfate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of orciprenaline sulfate (B86663) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is orciprenaline sulfate and what is its primary mechanism of action?

A1: Orciprenaline sulfate, also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is bronchodilation, achieved through the stimulation of β2-adrenergic receptors in the smooth muscle of the airways.[1][3] This activation stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, alleviating bronchospasm.[1]

Q2: What are the known off-target effects of orciprenaline sulfate?

A2: Due to its non-selective nature, orciprenaline sulfate can also stimulate β1-adrenergic receptors, which are predominantly found in the heart. This can lead to cardiovascular side effects such as tachycardia (increased heart rate) and palpitations.[3] Additionally, some studies have shown that orciprenaline possesses weak α1-adrenoceptor antagonist activity, although the clinical significance of this is likely minimal at therapeutic concentrations.[4]

Q3: In which types of cell-based assays is orciprenaline sulfate commonly used?

A3: Orciprenaline sulfate is frequently used in in vitro studies of airway smooth muscle cell relaxation and bronchodilation. It is also employed in broader research contexts to investigate β-adrenergic signaling pathways. For example, it has been used in studies with the A549 human lung carcinoma cell line to examine effects on cell proliferation and glycogen (B147801) synthase kinase 3β (GSK-3β) inhibition. Given its cardiovascular side effects, it may also be used in studies with cardiomyocytes to investigate drug-induced cardiotoxicity.[5][6]

Q4: How can I be sure that the effects I'm observing in my cell-based assay are due to β2-adrenergic receptor stimulation and not off-target effects?

A4: To confirm that the observed cellular response is mediated by β2-adrenergic receptors, you can perform co-treatment experiments with selective antagonists. For example, pre-treating your cells with a selective β1-adrenergic receptor antagonist should block the cardiac-related off-target effects without significantly affecting the β2-mediated response. Conversely, a selective β2-adrenergic receptor antagonist should block your observed effect. Using a more selective β2-agonist, such as salbutamol, as a positive control can also help differentiate between on-target and off-target effects.[7][8]

Troubleshooting Guides

Issue 1: High background signal in my cAMP assay.

Possible Causes:

  • High Basal Adenylyl Cyclase Activity: Some cell lines have high intrinsic adenylyl cyclase activity, leading to elevated cAMP levels even without agonist stimulation.

  • Suboptimal Phosphodiesterase (PDE) Inhibition: Incomplete inhibition of PDEs, enzymes that degrade cAMP, can result in an accumulation of basal cAMP.

  • Cell Health and Density: Unhealthy or overly confluent cells can exhibit aberrant signaling and contribute to higher background.[9]

  • Reagent Contamination: Contamination of assay buffers or other reagents can lead to a high background signal.[9]

Solutions:

  • Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without increasing the background.[9][10]

  • Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[9]

  • Ensure Cell Health: Use cells that are in a logarithmic growth phase and have high viability.

  • Use Fresh Reagents: Prepare fresh assay buffers and agonist dilutions for each experiment.

Issue 2: No or low response to orciprenaline sulfate stimulation.

Possible Causes:

  • Low Receptor Expression: The cell line you are using may not express sufficient levels of β-adrenergic receptors.

  • Incorrect Agonist Concentration: The concentration range of orciprenaline sulfate used may be too low to elicit a response.

  • Short Incubation Time: The incubation time may not be long enough for a detectable signal to be generated.

  • Inactive Agonist: The orciprenaline sulfate stock solution may have degraded.

Solutions:

  • Confirm Receptor Expression: Verify the expression of β1 and β2 adrenergic receptors in your cell line using techniques like qPCR or Western blotting.

  • Perform a Dose-Response Curve: Test a wide range of orciprenaline sulfate concentrations to determine the optimal dose for your assay.

  • Optimize Incubation Time: Conduct a time-course experiment to identify the time point of maximal response.

  • Use a Fresh Agonist Stock: Prepare a fresh stock solution of orciprenaline sulfate.

Issue 3: Results are not reproducible.

Possible Causes:

  • Inconsistent Cell Plating: Uneven cell distribution across wells can lead to significant variability.

  • Variable Agonist Addition: Inconsistent timing or technique when adding the agonist can affect the results.

  • Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered cellular responses.

  • Fluctuations in Incubation Conditions: Variations in temperature or CO2 levels can impact cell health and signaling.

Solutions:

  • Ensure Uniform Cell Seeding: Create a single-cell suspension before plating to ensure an even distribution of cells.

  • Standardize Agonist Addition: Use a multichannel pipette or an automated liquid handler for consistent agonist addition.

  • Use Low-Passage Cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for an extended period.

  • Maintain Stable Incubation Conditions: Ensure your incubator is properly calibrated and maintained.

Quantitative Data

CompoundReceptor TargetParameterValueReference
Orciprenaline β2-Adrenergic ReceptorIC5068 nM[11]
Orciprenaline α1-AdrenoceptorpKB (antagonist activity)4.79 ± 0.17[4]
Salbutamol β2-Adrenergic Receptor-More selective than orciprenaline[7]
Fenoterol (B1672521) β2-Adrenergic Receptor-More β2-selective than orciprenaline[12]

Note: The pKB value indicates antagonist potency. A higher pKB reflects greater antagonist activity. The IC50 value represents the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Protocol 1: Assessing Off-Target β1-Adrenergic Effects Using a Selective Antagonist

Objective: To determine if the observed cellular response to orciprenaline sulfate is mediated by on-target β2-adrenergic receptors or off-target β1-adrenergic receptors.

Materials:

  • Cell line expressing both β1 and β2-adrenergic receptors (e.g., cardiomyocytes or a recombinant cell line).

  • Orciprenaline sulfate.

  • Selective β1-adrenergic antagonist (e.g., atenolol, metoprolol).[13]

  • Selective β2-adrenergic agonist as a positive control (e.g., salbutamol).[7]

  • Appropriate cell culture medium and supplements.

  • Assay-specific reagents (e.g., for measuring cAMP levels, calcium flux, or downstream signaling events).

Procedure:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Antagonist Pre-treatment:

    • Prepare a stock solution of the selective β1-antagonist.

    • On the day of the experiment, dilute the antagonist stock solution in cell culture medium to the desired final concentration (a typical starting concentration is 10-100 times the Ki of the antagonist for the β1 receptor, but a dose-response is recommended).

    • Remove the old medium from the cells and add the medium containing the β1-antagonist.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Agonist Treatment:

    • Prepare serial dilutions of orciprenaline sulfate and the selective β2-agonist (salbutamol) in cell culture medium.

    • Add the agonist solutions to the wells (both with and without β1-antagonist pre-treatment). Include a vehicle control.

  • Incubation: Incubate the plate for the optimized duration for your specific assay.

  • Signal Detection: Measure the cellular response using your chosen assay (e.g., cAMP assay, calcium imaging).

Data Analysis:

  • Compare the dose-response curves of orciprenaline sulfate in the presence and absence of the β1-antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates that the response is at least partially mediated by β1-receptors.

  • Compare the response to orciprenaline sulfate with the response to the selective β2-agonist, salbutamol.

Protocol 2: Measurement of cAMP Accumulation in Response to Orciprenaline Sulfate

Objective: To quantify the increase in intracellular cAMP levels following stimulation with orciprenaline sulfate. This is a common functional assay for Gs-coupled GPCRs like the β-adrenergic receptors.

Materials:

  • Cell line expressing β-adrenergic receptors.

  • Orciprenaline sulfate.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).[9]

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer (usually provided with the cAMP kit).

  • Multi-well plates suitable for your assay detection method.

Procedure:

  • Cell Seeding: Plate cells at an optimized density in a 96-well or 384-well plate and allow them to grow to the desired confluency.

  • Agonist Preparation: Prepare serial dilutions of orciprenaline sulfate in a suitable assay buffer (e.g., serum-free medium).

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Add the orciprenaline sulfate dilutions to the wells.

    • Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the cell lysis reagent provided with the cAMP assay kit.

    • Follow the kit manufacturer's instructions for the subsequent steps, which typically involve adding detection reagents and incubating to allow for the competitive binding reaction to occur.

  • Signal Measurement: Read the plate using a plate reader compatible with your assay format (e.g., fluorescence, luminescence).

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in your experimental samples by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the orciprenaline sulfate concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathways

G cluster_0 β1-Adrenergic Receptor Signaling Orciprenaline Orciprenaline β1-AR β1-AR Gs Gs AC AC cAMP cAMP PKA PKA Cardiac Effects Cardiac Effects

G cluster_1 β2-Adrenergic Receptor Signaling Orciprenaline Orciprenaline β2-AR β2-AR Gs Gs AC AC cAMP cAMP PKA PKA Smooth Muscle Relaxation Smooth Muscle Relaxation

Experimental Workflow

G

References

Optimization

Technical Support Center: Forced Degradation Studies of Orciprenaline Sulfate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on orciprenaline s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on orciprenaline sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for orciprenaline sulfate?

A1: Forced degradation studies, also known as stress testing, are crucial in the development of pharmaceuticals. These studies on orciprenaline sulfate serve to:

  • Identify potential degradation products that could form under various environmental conditions.

  • Elucidate the degradation pathways of the drug substance.

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][2][3][4]

  • Understand the intrinsic stability of the orciprenaline sulfate molecule.

Q2: What are the typical stress conditions applied in a forced degradation study of orciprenaline sulfate?

A2: Forced degradation studies for orciprenaline sulfate should include exposure to the following stress conditions as recommended by ICH guidelines:[5]

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) to induce degradation in an acidic environment.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) to assess stability in an alkaline environment.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂) to evaluate susceptibility to oxidative degradation.

  • Thermal Stress: Heating the sample to assess the impact of high temperatures on its stability.

  • Photolytic Stress: Exposing the sample to light to determine its photosensitivity.

Q3: What are the known degradation products of orciprenaline?

A3: Known related substances and degradation products for orciprenaline include positional isomers of the catechol ring, N-dealkylation products, and various oxidized species such as quinone-type oxidation products.

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on orciprenaline sulfate. These protocols are based on general industry practices and should be optimized for your specific laboratory conditions and analytical methods.

Sample Preparation:

Prepare a stock solution of orciprenaline sulfate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

Acidic Degradation
  • Procedure: To 1 mL of the orciprenaline sulfate stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubation: Store the solution at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Degradation
  • Procedure: To 1 mL of the orciprenaline sulfate stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Keep the solution at room temperature for 48 hours.

  • Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Procedure: To 1 mL of the orciprenaline sulfate stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the solution with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Procedure: Place the solid orciprenaline sulfate powder in a thermostatically controlled oven.

  • Incubation: Heat the sample at 80°C for 48 hours.

  • Sample Preparation for Analysis: After incubation, allow the sample to cool to room temperature. Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Procedure: Expose the solid orciprenaline sulfate powder or a solution in a photochemically inert transparent container to a light source.

  • Exposure: The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter of near-ultraviolet radiation.

  • Control Sample: A control sample should be protected from light by wrapping the container in aluminum foil and stored under the same temperature and humidity conditions.

  • Sample Preparation for Analysis: After exposure, prepare a solution of the sample in the mobile phase at an appropriate concentration for HPLC analysis.

Data Presentation

The following table summarizes the typical stress conditions and expected outcomes for forced degradation studies of orciprenaline sulfate. The percentage of degradation is an illustrative target; actual results will vary depending on the specific experimental conditions.

Stress ConditionReagent/ParameterIncubation TimeTemperatureTarget Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C10-20Positional Isomers, Hydrolytic Products
Alkaline Hydrolysis 0.1 M NaOH48 hoursRoom Temp10-20Positional Isomers, Hydrolytic Products
Oxidation 3% H₂O₂24 hoursRoom Temp15-30Oxidized species (e.g., quinones)
Thermal Dry Heat48 hours80°C5-15Thermally induced degradation products
Photolytic >1.2 million lux hrs & >200 W h/m²VariableControlled5-15Photodegradation products

Troubleshooting Guides

This section provides solutions to common issues encountered during the forced degradation studies and subsequent HPLC analysis of orciprenaline sulfate.

Issue 1: No or Insufficient Degradation (<5%)
  • Possible Cause: The stress conditions are too mild.

  • Solution:

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., to 1 M), increase the temperature, or prolong the incubation time.

    • Oxidation: Increase the concentration of the oxidizing agent or the incubation time.

    • Thermal/Photolytic Stress: Increase the temperature, duration of exposure, or light intensity.

Issue 2: Excessive Degradation (>30%)
  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to shelf-life stability.

  • Solution:

    • Acid/Base Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the incubation time.

    • Oxidation: Decrease the concentration of the oxidizing agent or the incubation time.

    • Thermal/Photolytic Stress: Decrease the temperature, duration of exposure, or light intensity.

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Orciprenaline is a basic compound. Ensure the mobile phase pH is optimized to achieve good peak shape. A pH around 3-4 or 7-8 is often a good starting point for basic compounds.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

Issue 4: Poor Resolution Between Orciprenaline and Degradation Product Peaks
  • Possible Cause 1: Inadequate mobile phase composition.

    • Solution:

      • Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase.

      • Try a different organic modifier.

      • Change the pH of the aqueous portion of the mobile phase.

  • Possible Cause 2: Unsuitable stationary phase.

    • Solution: Try a column with a different selectivity (e.g., a phenyl-hexyl or a C8 column instead of a C18).

  • Possible Cause 3: Isocratic elution is not providing sufficient separation.

    • Solution: Develop a gradient elution method to improve the separation of peaks with different polarities.

Issue 5: Appearance of Extraneous Peaks
  • Possible Cause 1: Contamination from glassware, solvents, or the HPLC system.

    • Solution: Run a blank injection (mobile phase only) to identify any system peaks. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Possible Cause 2: Degradation of the sample in the autosampler.

    • Solution: Use a cooled autosampler if available. Prepare samples fresh and analyze them promptly.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Orciprenaline Sulfate Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Alkaline Hydrolysis (0.1 M NaOH, RT, 48h) A->C D Oxidative Degradation (3% H₂O₂, RT, 24h) A->D E Thermal Degradation (80°C, 48h) A->E F Photolytic Degradation (Light Exposure) A->F G Neutralize (for Acid/Base) B->G C->G H Dilute with Mobile Phase D->H E->H F->H G->H I Inject into HPLC System H->I J Analyze Chromatograms I->J K Identify & Quantify Degradants J->K

Caption: Workflow for conducting forced degradation studies of orciprenaline sulfate.

Proposed Degradation Pathways of Orciprenaline

Degradation_Pathways cluster_degradation Degradation Products Orciprenaline Orciprenaline Sulfate Oxidation Oxidized Products (e.g., Quinones) Orciprenaline->Oxidation Oxidative Stress (e.g., H₂O₂) N_Dealkylation N-Dealkylated Product Orciprenaline->N_Dealkylation Acid/Base or Thermal Stress Isomerization Positional Isomers Orciprenaline->Isomerization Acid/Base Stress

Caption: Proposed degradation pathways for orciprenaline under stress conditions.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting cluster_solutions_peakshape Solutions for Poor Peak Shape cluster_solutions_resolution Solutions for Poor Resolution cluster_solutions_extrapeaks Solutions for Extraneous Peaks Start Problem with HPLC Chromatogram? PoorPeakShape Poor Peak Shape? Start->PoorPeakShape PoorResolution Poor Resolution? PoorPeakShape->PoorResolution No AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH Yes ExtraneousPeaks Extraneous Peaks? PoorResolution->ExtraneousPeaks No ModifyMobilePhase Adjust Organic/Aqueous Ratio PoorResolution->ModifyMobilePhase Yes RunBlank Run Blank Injection ExtraneousPeaks->RunBlank Yes AddModifier Add Competing Base (e.g., TEA) AdjustpH->AddModifier ReduceConc Reduce Sample Concentration AddModifier->ReduceConc ChangeColumn Try Different Column Chemistry ModifyMobilePhase->ChangeColumn UseGradient Develop Gradient Method ChangeColumn->UseGradient CleanSystem Clean Glassware & Use Pure Solvents RunBlank->CleanSystem CoolAutosampler Use Cooled Autosampler CleanSystem->CoolAutosampler

Caption: Troubleshooting decision tree for common HPLC issues in orciprenaline analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for Orciprenaline Sulfate Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) like orciprenaline sulfate (B86663) are critical for ensur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) like orciprenaline sulfate (B86663) are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of two chromatographic methods for the analysis of orciprenaline sulfate and its related substances: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. This comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Method Comparison at a Glance

The selection of an analytical method is often a trade-off between speed, resolution, and existing equipment availability. While traditional HPLC methods are reliable, modern UPLC systems offer significant advantages in terms of analysis time and separation efficiency, which are crucial for comprehensive impurity profiling and stability studies.

ParameterMethod A: HPLC AssayMethod B: Stability-Indicating UPLC
Technique High-Performance Liquid ChromatographyUltra-Performance Liquid Chromatography
Primary Use Quantification of the main component (Assay)Quantification of API and all related impurities/degradants
Analysis Time Longer (~10-15 min)Significantly Shorter (~3-5 min)[1]
Resolution StandardHigh
Solvent Consumption HigherLower
Sensitivity GoodExcellent
Stability Indicating NoYes

Quantitative Performance Data

The validation of an analytical method is paramount to ensure its suitability for its intended purpose. The following tables summarize the key validation parameters for both the established HPLC method and the proposed stability-indicating UPLC method.

Table 1: Method A - HPLC Performance Data

Validation ParameterPerformance Metric
Linearity (Concentration Range) 10-200 µg/mL
Correlation Coefficient (R²) 0.997
Accuracy (% Recovery) 100.02% ± 0.40% to 100.05% ± 0.50%
Limit of Detection (LOD) 0.10 µg/mL
Limit of Quantitation (LOQ) 0.31 µg/mL

Table 2: Method B - UPLC Performance Data (Based on a structurally similar compound) [2][3]

Validation ParameterPerformance Metric
Linearity (Concentration Range) 3.50-6.50 µg/mL
Correlation Coefficient (R²) 0.9998[2][3]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL (Estimated)
Limit of Quantitation (LOQ) ~0.03 µg/mL (Estimated)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.

Method A: High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate quantification of orciprenaline sulfate in a sample.

Chromatographic Conditions:

  • Column: Phenomenex ODS C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of 0.01% Triethylamine (TEA) in water and Acetonitrile (ACN) in a ratio of 82:18 (v/v). The pH is adjusted to 7.0.

  • Flow Rate: 1.0 mL/min

  • Detector: UV Detector

  • Retention Time: Approximately 4.767 minutes

Method B: Stability-Indicating Ultra-Performance Liquid Chromatography (UPLC)

This method is specifically designed to separate and quantify orciprenaline sulfate from its potential process-related impurities and degradation products.[2][3]

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm)

  • Mobile Phase A: 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-Sulphonic Acid Sodium Salt, adjusted to pH 3.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 50% B

    • 5-7 min: 50% to 5% B

    • 7-10 min: 5% B

  • Flow Rate: 0.5 mL/min[2][3]

  • Column Temperature: Ambient

  • Detector: UV at 280 nm[2][3]

Forced Degradation Studies Protocol: To validate the stability-indicating nature of Method B, forced degradation studies are performed.[4][5] This involves subjecting a solution of orciprenaline sulfate to various stress conditions to intentionally generate degradation products.[4][5][6]

  • Acid Hydrolysis: Sample exposed to 1N HCl for 1 hour.[2]

  • Base Hydrolysis: Sample exposed to 0.1N NaOH for 30 minutes.

  • Oxidative Degradation: Sample exposed to 3% H₂O₂ for 24 hours.

  • Thermal Degradation: Sample heated at 80°C for 8 hours.

  • Photolytic Degradation: Sample exposed to visible light for 8 hours.[2]

Following exposure, the stressed samples are analyzed by the UPLC method to ensure that all degradation peaks are well-resolved from the main orciprenaline peak and from each other.

Visualizing the Validation Workflow

The development of a robust, stability-indicating analytical method follows a logical progression of steps, from defining the analytical requirements to full validation.

G ATP Define Analytical Target Profile (ATP) Method_Scouting Scout Columns, Mobile Phases, pH ATP->Method_Scouting Optimization Optimize Gradient, Flow Rate, Temp. Method_Scouting->Optimization Stress_Testing Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimization->Stress_Testing Peak_Tracking Peak Purity & Tracking (PDA/MS) Stress_Testing->Peak_Tracking Specificity Specificity Peak_Tracking->Specificity Confirm Resolution Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method

Caption: Workflow for Stability-Indicating Method Development and Validation.

References

Comparative

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Orciprenaline Sulfate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of orciprenaline sulfate (B86663). The information presented is based on published experimental data to assist in selecting the appropriate analytical method for specific research and quality control needs.

Introduction to Orciprenaline Sulfate and Analytical Techniques

Orciprenaline sulfate is a moderately selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.[1][2] Accurate and precise quantification of orciprenaline sulfate in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. HPLC with UV detection and LC-MS/MS are two powerful analytical techniques widely employed for this purpose.

HPLC is a robust and cost-effective technique that separates compounds based on their interaction with a stationary phase.[3] It is a well-established method for routine quality control of pharmaceuticals.[3][4] LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5] This makes it particularly suitable for analyzing complex samples and for bioanalytical studies where low detection limits are required.[6][7]

Experimental Protocols

The following sections detail the experimental conditions for the analysis of orciprenaline sulfate using HPLC and LC-MS/MS, based on established methods.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method for the enantioseparation of orciprenaline after derivatization has been reported.[1] The following parameters are based on a reversed-phase HPLC approach:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column is typically employed for the separation.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as trifluoroacetic acid (TFA).[1] For instance, a gradient of acetonitrile with 0.1% TFA has been used.[1]

  • Flow Rate: A typical flow rate is between 0.5 to 1.5 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 340 nm after derivatization.[1]

  • Sample Preparation: For enantiomeric separation, orciprenaline is derivatized with a chiral derivatizing reagent.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A bioanalytical LC-MS/MS method has been developed and validated for the estimation of orciprenaline sulfate in rat plasma.[6]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is utilized.[6]

  • Column: A suitable reversed-phase column is used for chromatographic separation.

  • Mobile Phase: The mobile phase composition is optimized for LC-MS/MS compatibility, often consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a volatile modifier (e.g., formic acid or ammonium (B1175870) formate).

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: The determination is performed in the multiple reaction monitoring (MRM) mode, monitoring the transition of the precursor ion to a specific product ion. For orciprenaline, the transition m/z 212.2 → 152.1 has been used.[6]

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation is a common sample preparation technique.[6]

Method Validation and Performance Comparison

Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[3][8] The following tables summarize the validation parameters for HPLC and LC-MS/MS methods for orciprenaline sulfate analysis, based on published data.

Table 1: Comparison of Method Validation Parameters for Orciprenaline Sulfate Analysis

Validation ParameterHPLC MethodLC-MS/MS Method
Linearity Range 20 to 100 ng/mL[1]1.000 to 1000 ng/mL[6]
**Correlation Coefficient (R²) **0.998 - 0.999[1]0.9988[6]
Accuracy Not explicitly reported in the provided search results96.47 to 108.97% (intra-day) and 99.35 to 101.779% (inter-day)[6]
Precision (%RSD) < 1.4% (for slope, intercept, and R²)[1]1.63 to 4.65% (intra-day) and 3.65 to 11.06% (inter-day)[6]
Limit of Quantification (LOQ) Not explicitly reported in the provided search results1.000 ng/mL[6]
Limit of Detection (LOD) Not explicitly reported in the provided search resultsNot explicitly reported in the provided search results

Table 2: Summary of Experimental Conditions

ParameterHPLC MethodLC-MS/MS Method
Column C18[1]Not specified, but typically a reversed-phase column
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid (TFA) buffer (gradient)[1]Optimized for MS compatibility (e.g., Acetonitrile/Methanol with Formic Acid/Ammonium Formate)
Detector UV Detector (340 nm after derivatization)[1]Triple Quadrupole Mass Spectrometer[6]
Detection Mode UV AbsorbanceMultiple Reaction Monitoring (MRM)[6]

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process in drug development and quality control to ensure that a new or alternative method provides comparable results to an established one. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Sample Preparation (Spiked & Real Samples) start->sample_prep hplc_analysis Analysis by HPLC Method sample_prep->hplc_analysis lcms_analysis Analysis by LC-MS/MS Method sample_prep->lcms_analysis data_acq_hplc Data Acquisition (HPLC) hplc_analysis->data_acq_hplc data_acq_lcms Data Acquisition (LC-MS/MS) lcms_analysis->data_acq_lcms data_proc_hplc Data Processing & Quantification (HPLC) data_acq_hplc->data_proc_hplc data_proc_lcms Data Processing & Quantification (LC-MS/MS) data_acq_lcms->data_proc_lcms stat_analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) data_proc_hplc->stat_analysis data_proc_lcms->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC and LC-MS/MS are suitable methods for the quantitative analysis of orciprenaline sulfate, each with its own advantages.

  • HPLC-UV is a robust, cost-effective, and widely available technique, making it well-suited for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high. Its precision is excellent, as indicated by the low relative standard deviation values.[1]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug need to be measured in complex biological matrices like plasma.[6] The lower limit of quantification of the LC-MS/MS method is significantly lower than the linearity range reported for the HPLC method, highlighting its enhanced sensitivity.[6]

The choice between HPLC and LC-MS/MS will ultimately depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For cross-validation, it is crucial to analyze the same set of samples with both methods and statistically compare the results to ensure their interchangeability within a defined scope.

References

Validation

A Comparative Analysis of Orciprenaline Sulfate and Salbutamol in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative study of orciprenaline sulfate (B86663) and salbutamol (B1663637), two beta-adrenergic agonists, based on their p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of orciprenaline sulfate (B86663) and salbutamol (B1663637), two beta-adrenergic agonists, based on their performance in animal models. The focus is on their efficacy as bronchodilators and their associated cardiovascular side effects, supported by experimental data.

Executive Summary

Salbutamol demonstrates a significantly more favorable therapeutic profile compared to orciprenaline in animal models. Its high selectivity for β2-adrenergic receptors results in potent bronchodilation with markedly fewer cardiac side effects. In contrast, orciprenaline's non-selective nature, affecting both β1 and β2 receptors, leads to a higher incidence of cardiovascular effects at therapeutically relevant doses.[1][2]

Data Presentation

Table 1: Comparative Bronchodilator Potency
DrugAnimal ModelAdministrationRelative Potency (vs. Isoprenaline)Source
Salbutamol Conscious Guinea PigAerosol~10x[3]
Orciprenaline Conscious Guinea PigAerosol~0.1x (100x less active than Salbutamol)[3]
Salbutamol Anesthetized Guinea PigIntravenousSlightly less active[3]
Orciprenaline Anesthetized Guinea PigIntravenousSimilar to Isoprenaline[1][2]
Table 2: Comparative Cardiovascular Effects
DrugAnimal ModelParameterObservationSource
Salbutamol Anesthetized DogHeart RateLess active than orciprenaline[4][5]
Orciprenaline Anesthetized DogHeart RateMore active than salbutamol[4][5]
Salbutamol Anesthetized DogFemoral Blood Flow (β2 effect)More active than orciprenaline[4][5]
Orciprenaline Anesthetized DogFemoral Blood Flow (β2 effect)Less active than salbutamol[4][5]
Salbutamol Asthmatic Children (Aerosol)Heart Rate Increase13%[6]
Orciprenaline Asthmatic Children (Aerosol)Heart Rate Increase26%[6]
Salbutamol Asthmatic Children (Aerosol)Systolic Blood Pressure Increase9%[6]
Orciprenaline Asthmatic Children (Aerosol)Systolic Blood Pressure Increase13%[6]
Table 3: Selectivity for β-Adrenergic Receptors (In Vitro)
DrugPreparationβ2 (Trachea) vs. β1 (Atria) ActivityImplicationSource
Salbutamol Isolated Guinea Pig Tissues~200 times more active on trachea than atriaHigh β2 selectivity[3]
Orciprenaline Isolated Guinea Pig TissuesSimilar potency on both tissuesNon-selective[1][2]

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

A common in vivo model to assess bronchodilator activity involves inducing bronchospasm with an agent like histamine (B1213489) and then measuring the protective effect of the test compound.

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized for a minimum of one week with ad libitum access to food and water.

  • Drug Administration: The test compounds (orciprenaline or salbutamol) or a vehicle control are administered via a specified route, such as aerosol inhalation or intravenous injection, at predetermined doses.

  • Induction of Bronchoconstriction: A short time after drug administration, the animals are exposed to an aerosol of a bronchoconstrictor, such as histamine or acetylcholine.

  • Measurement of Bronchoprotection: The primary endpoint is the time until the onset of respiratory distress (pre-convulsion time). A longer delay to convulsions indicates a greater bronchoprotective effect. Alternatively, changes in airway resistance can be measured using a whole-body plethysmograph.

Assessment of Cardiovascular Effects in Anesthetized Dogs

This model allows for the direct measurement of cardiovascular parameters following drug administration.

  • Animal Model: Mongrel dogs of either sex are anesthetized.

  • Instrumentation: The animals are instrumented to measure heart rate, blood pressure (arterial and venous), and femoral blood flow.

  • Drug Administration: Drugs are administered intravenously.

  • Data Collection: Cardiovascular parameters are recorded continuously before, during, and after drug administration to assess changes from baseline. This allows for the determination of the potency of the drugs on cardiac (β1) and vascular (β2) receptors.

Mandatory Visualization

G cluster_0 Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates Agonist Salbutamol or Orciprenaline Agonist->B2AR Binds to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway

G start Start acclimatize Acclimatize Guinea Pigs start->acclimatize administer_drug Administer Drug (Orciprenaline/Salbutamol) acclimatize->administer_drug induce_bronchospasm Induce Bronchospasm (e.g., Histamine Aerosol) administer_drug->induce_bronchospasm measure_outcome Measure Outcome (e.g., Pre-convulsion Time) induce_bronchospasm->measure_outcome analyze Analyze Data measure_outcome->analyze end End analyze->end

References

Comparative

A Comparative Analysis of Orciprenaline Sulfate and Isoproterenol on Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cardiac effects of orciprenaline sulfate (B86663) and isoproterenol (B85558), two sympathomimetic agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac effects of orciprenaline sulfate (B86663) and isoproterenol (B85558), two sympathomimetic agents known for their beta-adrenergic agonist activity. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences in their pharmacological profiles.

Introduction

Isoproterenol, a potent, non-selective β-adrenergic agonist, has long been a benchmark compound in cardiovascular research for its profound effects on heart rate and contractility. Orciprenaline (also known as metaproterenol), while structurally related to isoproterenol, is primarily recognized as a bronchodilator. However, its cardiac effects, stemming from its β-adrenergic activity, warrant a detailed comparison with isoproterenol. This guide will delve into their comparative effects on key cardiac parameters, their underlying signaling mechanisms, and the experimental protocols used to elicit these findings.

Quantitative Comparison of Cardiac Effects

The following table summarizes the quantitative effects of orciprenaline sulfate and isoproterenol on various cardiac parameters as reported in preclinical studies. It is important to note that direct comparative dose-response data for all parameters are not always available in a single study, and experimental conditions can vary.

Cardiac ParameterIsoproterenolOrciprenaline SulfateKey Findings & Citations
Heart Rate (Chronotropy) Potent positive chronotropic effect.Positive chronotropic effect, but generally less potent than isoproterenol.In anesthetized dogs, isoproterenol was found to be more potent in increasing heart rate than orciprenaline.[1][2]
Myocardial Contractility (Inotropy) Strong positive inotropic effect.Positive inotropic effect.Both drugs increase myocardial contractility, with isoproterenol generally considered a more potent inotropic agent.[3][4]
Atrioventricular (AV) Nodal Conduction Enhances AV nodal conduction; decreases AV nodal refractory periods.Accelerates atrioventricular conduction.[5]Isoproterenol is well-documented to facilitate AV nodal conduction.[6][7][8] Orciprenaline also stimulates the AV node.[5] Direct comparative studies on the potency of this effect are limited.
β-Adrenergic Receptor Selectivity Non-selective agonist for β1 and β2 receptors.Does not differentiate between β1- and β2-adrenoceptors.[9][10]Both drugs are considered non-selective β-adrenergic agonists, though their relative affinities for β1 and β2 receptors can influence their overall cardiovascular profile.[9][10]

Signaling Pathways

Both orciprenaline and isoproterenol exert their effects on cardiac tissue by activating the β-adrenergic signaling pathway. The following diagram illustrates this cascade:

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Agonist Orciprenaline or Isoproterenol Beta_Receptor β-Adrenergic Receptor (β1 and β2) Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Phosphorylation of L-type Ca2+ channels PKA->Ca_Channels SR Phosphorylation of Phospholamban (PLN) PKA->SR Contractile_Proteins Phosphorylation of Troponin I PKA->Contractile_Proteins Increased_Ca Increased intracellular Ca2+ influx and release Ca_Channels->Increased_Ca SR->Increased_Ca Increased_Contraction Increased Myocardial Contractility Increased_Ca->Increased_Contraction Increased_HR Increased Heart Rate Increased_Contraction->Increased_HR

β-Adrenergic Signaling Pathway in Cardiomyocytes.

Upon binding to β-adrenergic receptors on the surface of cardiomyocytes, both drugs trigger a conformational change that activates the stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac function. Phosphorylation of L-type calcium channels increases calcium influx, while phosphorylation of phospholamban on the sarcoplasmic reticulum enhances calcium reuptake and release. These events collectively lead to an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).

Experimental Protocols

The following outlines a general experimental workflow for comparing the cardiac effects of orciprenaline sulfate and isoproterenol in an ex vivo model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Heart (e.g., from rat or guinea pig) B Mount on Langendorff Apparatus A->B C Retrograde Perfusion with Krebs-Henseleit Buffer B->C D Stabilization Period (e.g., 20-30 minutes) C->D E Baseline Recordings (HR, Contractility, ECG) D->E F Cumulative Dosing (Orciprenaline or Isoproterenol) E->F G Record Dose-Response F->G H Washout Period G->H I Analyze Physiological Parameters G->I H->F Repeat with other drug J Construct Dose-Response Curves I->J K Compare Potency and Efficacy (e.g., EC50, Emax) J->K

General Experimental Workflow for Comparing Cardiac Drug Effects.
Detailed Methodologies

1. Langendorff Isolated Heart Preparation: [11][12]

  • Animal Model: Male Wistar rats or Dunkin-Hartley guinea pigs are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus for retrograde perfusion.

  • Perfusion: The heart is perfused with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2 at a constant temperature (37°C) and pressure.

2. Measurement of Cardiac Parameters:

  • Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rates of pressure development and relaxation (±dP/dt).

  • Heart Rate: Heart rate is derived from the ventricular pressure signal or by recording an electrocardiogram (ECG) from the surface of the heart.

  • Electrophysiology: For detailed electrophysiological studies, microelectrodes can be used to record action potentials from the epicardial surface of the ventricles or atria.[13][14][15] This allows for the analysis of action potential duration (APD), upstroke velocity, and the incidence of arrhythmias.

3. Drug Administration and Data Analysis:

  • Dose-Response Curves: After a stabilization period, the drug of interest (orciprenaline sulfate or isoproterenol) is added to the perfusate in increasing concentrations.

  • Data Acquisition: Physiological parameters are continuously recorded throughout the experiment.

  • Analysis: The effects of each drug concentration are measured and plotted to generate dose-response curves. From these curves, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) can be calculated to compare the potency and efficacy of the two compounds.

Conclusion

Both orciprenaline sulfate and isoproterenol are effective in stimulating cardiac tissue through their action as β-adrenergic agonists, leading to increases in heart rate, contractility, and conduction velocity. Experimental evidence suggests that isoproterenol is a more potent cardiac stimulant than orciprenaline. The non-selective nature of both drugs on β1 and β2 receptors is a critical consideration in their overall pharmacological profile. The choice between these agents in a research or clinical context will depend on the desired balance between cardiac and extracardiac (e.g., bronchodilatory) effects. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the subtle yet significant differences between these two important sympathomimetic amines.

References

Validation

A Comparative In Vitro Analysis of the Bronchodilatory Effects of Orciprenaline Sulfate and Formoterol

For Immediate Release [City, State] – [Date] – In the landscape of respiratory pharmacology, the efficacy of bronchodilators is paramount in the management of obstructive airway diseases. This guide presents an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of respiratory pharmacology, the efficacy of bronchodilators is paramount in the management of obstructive airway diseases. This guide presents an objective in vitro comparison of two notable beta-2 adrenergic agonists: orciprenaline sulfate (B86663), a short-acting agent, and formoterol (B127741), a long-acting beta-agonist (LABA). The following analysis is based on experimental data from studies on isolated guinea pig tracheal smooth muscle, a well-established model for assessing bronchodilatory potential.

Quantitative Comparison of Bronchodilatory Potency and Efficacy

The potency and efficacy of bronchodilators are critical parameters in determining their therapeutic utility. Potency, often expressed as the half-maximal effective concentration (EC50), indicates the concentration of a drug required to elicit 50% of its maximal effect. Efficacy (Emax) represents the maximum relaxant effect a drug can produce.

Due to the historical development and application of these drugs, direct head-to-head in vitro comparative studies under identical conditions are scarce. However, by synthesizing data from multiple studies utilizing the standardized isolated guinea pig trachea model, a comparative profile can be constructed.

CompoundClassPotency (EC50)Efficacy (Emax)Onset of ActionDuration of Action
Orciprenaline Sulfate Short-Acting Beta-2 Agonist (SABA)Estimated in the micromolar (µM) rangeFull agonistRapidShort (3-6 hours)
Formoterol Long-Acting Beta-2 Agonist (LABA)Approximately 1 nM[1]Full agonistRapidLong (up to 12 hours)

Experimental Protocols

The data presented is predicated on a standard in vitro organ bath methodology designed to assess the relaxant properties of bronchodilator agents on airway smooth muscle.

Isolated Guinea Pig Tracheal Ring Preparation
  • Tissue Harvest and Preparation: Male Hartley guinea pigs are euthanized, and the trachea is carefully excised. The trachea is cleaned of adherent connective tissue and cut into rings, typically 2-3 mm in width. In some protocols, the tracheal rings are cut open to form strips.

  • Mounting: The tracheal rings or strips are suspended in organ baths containing a physiological salt solution, such as Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Tension Application and Equilibration: The tissues are connected to isometric force transducers to record changes in muscle tension. An optimal resting tension is applied (typically 1-1.5 grams), and the tissues are allowed to equilibrate for a period of 60-90 minutes, with regular washing of the organ bath with fresh physiological salt solution.

  • Induction of Contraction: To simulate bronchoconstriction, a contractile agent is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle. Common contractile agents include methacholine, carbachol, or histamine. The concentration of the contractile agent is chosen to elicit a submaximal (typically 60-80%) or maximal contraction.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the bronchodilator (orciprenaline sulfate or formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxant response at each concentration is recorded until a maximal relaxation is achieved or the concentration-response curve plateaus.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-induced contraction. The EC50 and Emax values are then calculated from the resulting concentration-response curves using appropriate pharmacological software.

Signaling Pathways and Experimental Workflow

The bronchodilatory effects of both orciprenaline and formoterol are mediated through the beta-2 adrenergic receptor signaling pathway. The experimental workflow for comparing these compounds is a standardized process in pharmacology.

G cluster_0 Beta-2 Adrenergic Receptor Signaling Pathway agonist Orciprenaline or Formoterol receptor Beta-2 Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased intracellular cAMP adenylyl_cyclase->cAMP Converts ATP to cAMP pka Protein Kinase A (PKA) Activation cAMP->pka relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

G start Start tissue_prep Isolate Guinea Pig Trachea and Prepare Rings/Strips start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Apply Resting Tension and Equilibrate mounting->equilibration contraction Induce Sustained Contraction (e.g., with Methacholine) equilibration->contraction drug_addition Cumulative Addition of Orciprenaline or Formoterol contraction->drug_addition data_recording Record Relaxant Response drug_addition->data_recording analysis Analyze Data (EC50, Emax) data_recording->analysis end End analysis->end

References

Comparative

in vivo comparison of orciprenaline sulfate and terbutaline in respiratory models

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the beta-2 adrenergic agonists orciprenaline sulfate (B86663) and terbutaline (B1683087), focusing o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the beta-2 adrenergic agonists orciprenaline sulfate (B86663) and terbutaline (B1683087), focusing on their performance in preclinical respiratory models. The information is supported by experimental data to aid in the evaluation of these bronchodilators.

Orciprenaline sulfate and terbutaline are both beta-adrenergic agonists utilized for their bronchodilatory effects in the treatment of respiratory conditions such as asthma. While both drugs stimulate beta-adrenergic receptors to induce smooth muscle relaxation in the airways, their selectivity for the beta-2 subtype, potency, and duration of action can differ, influencing their therapeutic efficacy and side-effect profiles. This guide delves into the available preclinical data to draw a comparative picture of these two compounds.

Comparative Efficacy and Selectivity

A key study directly comparing orciprenaline and terbutaline in an in vivo feline model provides valuable insights into their relative potencies and receptor selectivity. The study evaluated the ability of these compounds to counteract serotonin-induced increases in pulmonary resistance, a measure of bronchoconstriction, and their effects on heart rate, an indicator of beta-1 adrenergic receptor stimulation.[1]

CompoundRelative Potency (Bronchodilation vs. Isoprenaline)Selectivity for Beta-2 vs. Beta-1 Receptors
Orciprenaline Less potentNon-selective
Terbutaline More potentSelective

Table 1: Comparative efficacy and selectivity of orciprenaline and terbutaline in an in vivo feline model. Data extrapolated from a study by Clin Exp Pharmacol Physiol, 1976.[1]

The findings indicate that while both compounds effectively reversed bronchoconstriction, terbutaline demonstrated a higher potency for its bronchodilatory effects compared to orciprenaline.[1] Furthermore, the calculation of selectivity ratios revealed that terbutaline exhibits a greater degree of selectivity for beta-2 adrenergic receptors, which are predominant in the bronchial smooth muscle, over beta-1 adrenergic receptors, which are primarily located in the heart.[1] In contrast, orciprenaline was found to be non-selective.[1] This suggests a potentially better therapeutic window for terbutaline, with a lower likelihood of cardiac side effects such as tachycardia at therapeutic doses.

Interestingly, other research has identified an additional pharmacological property of both orciprenaline and terbutaline; they act as weak competitive antagonists at α1-adrenoceptors.[2][3] However, the concentrations at which this activity is observed are significantly higher than those typically reached during therapeutic use, suggesting this effect is likely not clinically significant.[2][3]

Signaling Pathway of Beta-2 Adrenergic Agonists

The mechanism of action for both orciprenaline and terbutaline involves the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that ultimately leads to bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Orciprenaline or Terbutaline B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binding Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Beta-2 adrenergic receptor signaling pathway.

Experimental Protocols

To aid in the design of future comparative studies, a detailed methodology for a common in vivo model of bronchoconstriction is provided below. This protocol is a synthesis of established methods for evaluating bronchodilator efficacy in guinea pigs.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are a suitable model due to their sensitive airways, which are pharmacologically similar to human airways.

Induction of Bronchoconstriction:

  • Anesthetize the guinea pigs with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).

  • Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation and the measurement of respiratory parameters.

  • Administer a bronchoconstricting agent to induce a stable increase in airway resistance. Common agents include:

    • Histamine: Administered as an aerosol or intravenously.

    • Acetylcholine: Administered as an aerosol or intravenously.

    • Serotonin: Administered intravenously.[1]

Drug Administration:

  • Prepare solutions of orciprenaline sulfate and terbutaline in sterile saline.

  • Administer the drugs intravenously or via aerosol inhalation at varying doses to establish a dose-response relationship.

Measurement of Bronchodilator Effect:

  • Continuously monitor pulmonary resistance and dynamic lung compliance using a pneumotachograph and a pressure transducer connected to the tracheal cannula.

  • Record the percentage reduction in the bronchoconstrictor response at various time points after drug administration to determine the onset and duration of action.

Measurement of Cardiovascular Side Effects:

  • Monitor heart rate and blood pressure continuously via a carotid artery catheter to assess the effects on the cardiovascular system.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Tracheotomy) Induce_Broncho Induce Bronchoconstriction (e.g., Serotonin IV) Animal_Prep->Induce_Broncho Drug_Admin Administer Test Compound (Orciprenaline or Terbutaline) Induce_Broncho->Drug_Admin Measure_Resp Measure Respiratory Parameters (Pulmonary Resistance) Drug_Admin->Measure_Resp Measure_CV Measure Cardiovascular Parameters (Heart Rate) Drug_Admin->Measure_CV Data_Analysis Data Analysis (Dose-Response, Duration) Measure_Resp->Data_Analysis Measure_CV->Data_Analysis

Workflow for in vivo comparison of bronchodilators.

Summary and Conclusion

The available in vivo data, primarily from a feline model, suggests that terbutaline is a more potent and beta-2 selective bronchodilator than orciprenaline.[1] This increased selectivity for the target receptor in the airways may translate to a more favorable safety profile with fewer cardiovascular side effects. While both compounds are effective at reversing bronchoconstriction, the higher potency of terbutaline may allow for lower effective doses.

For researchers and drug development professionals, these findings suggest that for indications where beta-2 selectivity is a critical factor, terbutaline may be a more promising candidate for further investigation. The provided experimental protocol offers a framework for conducting head-to-head comparisons to further elucidate the nuanced differences in the efficacy and safety profiles of these and other beta-2 adrenergic agonists.

References

Validation

A Comparative Analysis of Beta-2 Receptor Selectivity: Orciprenaline Sulfate vs. Fenoterol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the beta-2 adrenergic receptor selectivity of orciprenaline sulfate (B86663) and fenoterol (B1672521). The info...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-2 adrenergic receptor selectivity of orciprenaline sulfate (B86663) and fenoterol (B1672521). The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological nuances of these two beta-adrenergic agonists. This analysis is supported by a compilation of experimental data from in vitro and clinical studies.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data on the binding affinity and functional potency of orciprenaline sulfate and fenoterol at beta-1 and beta-2 adrenergic receptors.

CompoundReceptorParameterValueSelectivity (β1/β2)
Fenoterol Beta-1pKi5.67 ± 0.05~4.6
Beta-2pKi6.33 ± 0.07
Beta-2pEC508.23 ± 0.09
Orciprenaline Sulfate Beta-1pKi / pKdNot AvailableWeak/Moderate
Beta-2pKd5.20 (from Kd of 6.30)

Note: Selectivity is calculated as the ratio of the Ki or Kd values (β1/β2). A higher value indicates greater beta-2 selectivity. The selectivity for orciprenaline is described qualitatively due to the absence of a directly comparable in vitro beta-1 binding affinity value.

Discussion of Selectivity

Fenoterol exhibits a clear quantitative selectivity for the beta-2 adrenergic receptor. The pKi values indicate an approximately 4.6-fold higher binding affinity for the beta-2 receptor over the beta-1 receptor. This preferential binding is a key factor in its therapeutic action as a bronchodilator, targeting the beta-2 receptors in the smooth muscle of the airways while minimizing stimulation of beta-1 receptors in the heart.

Experimental Protocols

The determination of beta-2 receptor selectivity relies on robust in vitro assays. The two primary methods are radioligand binding assays and functional assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of orciprenaline and fenoterol for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human beta-1 or beta-2 adrenergic receptors.

  • A radiolabeled ligand that binds to beta-adrenergic receptors with high affinity (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Test compounds: Orciprenaline sulfate and fenoterol.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound (orciprenaline or fenoterol).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This method measures the cellular response following receptor activation.

Objective: To determine the potency (EC50) of orciprenaline and fenoterol in stimulating the production of cyclic AMP (cAMP) via beta-2 adrenergic receptor activation.

Materials:

  • Intact cells expressing the beta-2 adrenergic receptor.

  • Test compounds: Orciprenaline sulfate and fenoterol.

  • A phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor.

  • Stimulation: Varying concentrations of the test compound are added to the cells and incubated for a defined period.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Agonist (Orciprenaline/Fenoterol) B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

G Experimental Workflow for Beta-Receptor Selectivity cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B_Start Prepare cell membranes with β1 or β2 receptors B_Incubate Incubate with radioligand and test compound B_Start->B_Incubate B_Filter Separate bound from free ligand via filtration B_Incubate->B_Filter B_Count Quantify radioactivity B_Filter->B_Count B_Analyze Calculate Ki values B_Count->B_Analyze Selectivity_Ratio Determine β1/β2 Selectivity Ratio B_Analyze->Selectivity_Ratio F_Start Culture cells expressing β2 receptors F_Stimulate Stimulate with varying concentrations of test compound F_Start->F_Stimulate F_Lyse Lyse cells to release cAMP F_Stimulate->F_Lyse F_Measure Measure cAMP concentration F_Lyse->F_Measure F_Analyze Calculate EC50 values F_Measure->F_Analyze Potency Determine Functional Potency F_Analyze->Potency

Caption: Experimental Workflow for Beta-Receptor Selectivity.

G Comparative Beta-2 Selectivity cluster_fenoterol Fenoterol cluster_orciprenaline Orciprenaline Sulfate F_B2 High Affinity for β2 (pKi = 6.33) F_Selectivity Higher β2 Selectivity F_B2->F_Selectivity F_B1 Lower Affinity for β1 (pKi = 5.67) F_B1->F_Selectivity Conclusion Fenoterol is more β2 selective than Orciprenaline F_Selectivity->Conclusion O_B2 Moderate Affinity for β2 (pKd = 5.20) O_Selectivity Lower β2 Selectivity O_B2->O_Selectivity O_B1 Significant Affinity for β1 (Qualitative & Clinical Data) O_B1->O_Selectivity O_Selectivity->Conclusion

Caption: Comparative Beta-2 Selectivity.

References

Comparative

Orciprenaline Sulfate in Asthma: A Comparative Analysis of Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals This guide provides a meta-analysis of clinical trial data for orciprenaline sulfate (B86663) in the treatment of asthma, offering a comparative perspective...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data for orciprenaline sulfate (B86663) in the treatment of asthma, offering a comparative perspective against other bronchodilators. Orciprenaline sulfate, also known as metaproterenol (B1677457) sulfate, is a non-selective β-adrenergic agonist that has been historically used as a bronchodilator.[1][2] However, with the advent of more selective β2-adrenergic agonists, its use has become less common due to a less favorable side-effect profile.[2] This analysis synthesizes data from key clinical studies to objectively compare its performance and provide detailed experimental context.

Comparative Efficacy of Bronchodilators

Clinical trials have demonstrated the bronchodilator effects of orciprenaline sulfate, though often in comparison to newer and more selective agents. The following table summarizes the quantitative outcomes from these studies.

Comparison Drug & Dosage Efficacy Outcome (FEV1 Increase) Study Population Reference
Orciprenaline vs. Salbutamol (B1663637) & Isoprenaline Orciprenaline sulfate 1,500 μg (inhaled)Slightly less intense and prolonged effect than salbutamol24 patients with chronic asthma[3]
Salbutamol 200 μg (inhaled)Longer action than isoprenaline, slightly more intense and prolonged than orciprenaline[3]
Isoprenaline sulphate 1,000 μg (inhaled)Shorter action than salbutamol[3]
Orciprenaline vs. Salbutamol & Isoprenaline (Pediatric) 2.5% Orciprenaline (nebulized)Similar relief of bronchoconstriction to salbutamol and isoprenaline12 asthmatic children[4]
0.5% Salbutamol (nebulized)Similar relief of bronchoconstriction[4]
0.5% Isoprenaline (nebulized)Similar relief of bronchoconstriction[4]
Orciprenaline vs. Fenoterol (B1672521) OrciprenalineStatistically significant increase at each measuring time (p < 0.01)Not specified[5]
FenoterolStatistically significant increase at each measuring time (p < 0.01); significantly larger increase than orciprenaline at 2 and 3 hours (p < 0.05)[5]

Comparative Safety and Side Effect Profile

The selectivity of β-adrenergic agonists plays a crucial role in their side-effect profile. Non-selective agents like orciprenaline can cause more cardiovascular side effects.

Comparison Drug Side Effects Study Population Reference
Orciprenaline vs. Salbutamol & Isoprenaline (Pediatric) Orciprenaline26% increase in heart rate; 13% increase in systolic blood pressure12 asthmatic children[4]
Salbutamol13% increase in heart rate; 9% increase in systolic blood pressure[4]
Isoprenaline29% increase in heart rate; 15% increase in systolic blood pressure[4]
Orciprenaline vs. Fenoterol OrciprenalinePalpitation, finger tremor, or headache in 30.5% of cases (minimal degree); palpitation in 5 cases, finger tremor in 1 case.Not specified[5]
FenoterolPalpitation, finger tremor, or headache in 36.4% of cases (minimal degree); palpitation in 5 cases, finger tremor in 10 cases.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is essential for interpreting the data accurately.

Controlled Comparison of Orciprenaline, Salbutamol, and Isoprenaline by Inhalation[3]
  • Study Design: A double-blind, placebo-controlled trial.

  • Patient Population: 24 patients with chronic asthma.

  • Interventions: Inhaled administration of orciprenaline sulphate (1,500 μg), salbutamol (200 μg), isoprenaline sulphate (1,000 μg), and a placebo.

  • Outcome Measures: Ventilatory function was assessed to compare the intensity and duration of the bronchodilator effect. A subjective assessment of the most effective preparation was also conducted.

Bronchodilator and Cardiac Effects in Asthmatic Children[4]
  • Study Design: Comparative study of nebulized solutions.

  • Patient Population: 12 asthmatic children.

  • Interventions: Nebulized solutions of 2.5% orciprenaline, 0.5% salbutamol, 0.5% isoprenaline, and a placebo.

  • Outcome Measures: Relief of bronchoconstriction, heart rate, and systolic blood pressure were measured and compared.

Comparison of Fenoterol and Orciprenaline[5]
  • Study Design: Comparative clinical trial.

  • Patient Population: Not specified in the available abstract.

  • Interventions: Administration of fenoterol and orciprenaline.

  • Outcome Measures: The primary efficacy outcome was the percent increase in FEV1, measured at multiple time points. Side effects such as palpitation, finger tremor, and headache were also recorded.

Signaling Pathway and Experimental Workflow

The therapeutic effect of orciprenaline sulfate is achieved through its action as a β-adrenergic agonist. The following diagrams illustrate the signaling pathway and a general experimental workflow for clinical trials of inhaled bronchodilators.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Orciprenaline Orciprenaline Sulfate Beta2_Receptor β2-Adrenergic Receptor Orciprenaline->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Signaling pathway of orciprenaline sulfate in bronchial smooth muscle cells.

Patient_Recruitment Patient Recruitment (Asthma Diagnosis) Baseline_Assessment Baseline Assessment (FEV1, Vitals) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Orciprenaline Sulfate) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Drug_Administration Drug Administration (Inhaled/Nebulized) Group_A->Drug_Administration Group_B->Drug_Administration Group_C->Drug_Administration Post_Dose_Monitoring Post-Dose Monitoring (FEV1, Heart Rate, etc.) Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Post_Dose_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General experimental workflow for a bronchodilator clinical trial.

References

Validation

Validating the A549 Cell Line as a Preclinical Model for Orciprenaline Sulfate Efficacy Studies

A Comparative Guide for Researchers and Drug Development Professionals The A549 cell line, a human lung adenocarcinoma cell line, is a widely utilized in vitro model in respiratory research. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The A549 cell line, a human lung adenocarcinoma cell line, is a widely utilized in vitro model in respiratory research. This guide provides a comprehensive validation of its suitability for studying the effects of the bronchodilator orciprenaline sulfate (B86663). Through a detailed comparison with alternative models and supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical drug development programs.

Executive Summary

The A549 cell line expresses the necessary β2-adrenergic receptors, the pharmacological target of orciprenaline, and demonstrates a functional downstream signaling cascade upon stimulation. While it presents a robust and reproducible model, researchers should consider its cancerous origin and potential differences in receptor density and signaling dynamics compared to primary cells. This guide presents a comparative analysis of A549 cells against other in vitro and in vivo models, providing a framework for its appropriate application in orciprenaline sulfate research.

Data Presentation: Comparative Analysis of A549 and Alternative Models

To objectively assess the suitability of the A549 cell line, its performance characteristics are compared with other relevant models. The following tables summarize key quantitative data for beta-agonist activity and receptor expression.

Table 1: Comparative Efficacy of β-Adrenergic Agonists in A549 and Other Cell Lines

Cell LineAgonistEndpointEC50 / IC50Reference
A549 Orciprenaline Cell Viability (Inhibition) IC50: 67.3 µM [1]
A549Salbutamol (B1663637)Wound RepairStimulation[2][3]
A549SalbutamolCell ProliferationNo significant increase[4][5]
16-HBESalbutamolCell ProliferationIncrease[4][5]
NCI-H292SalbutamolCell ProliferationIncrease[4][5]

Note: A direct EC50 value for orciprenaline-induced cAMP production in A549 cells was not available in the reviewed literature. The IC50 for cell viability provides an indication of a cellular response to orciprenaline.

Table 2: β2-Adrenergic Receptor Expression in Different Lung Cell Models

Cell ModelReceptor Subtype(s)Expression LevelReference
A549 β1-AR and β2-AR β2-AR is predominant [6]
H1299β1-AR and β2-ARExpressed[6]
Human Airway Epitheliumβ1-AR and β2-ARHigh density of β2-AR[7]
Human Airway Smooth Muscleβ2-ARHigh density[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following section provides protocols for key assays used in the validation of A549 as a model for orciprenaline sulfate studies.

Cell Culture and Maintenance of A549 Cells
  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete media, centrifuge, and resuspend the cell pellet in fresh media for plating.

Orciprenaline Sulfate Treatment and cAMP Measurement (ELISA)

This protocol outlines the steps to measure intracellular cyclic AMP (cAMP) levels in A549 cells following treatment with orciprenaline sulfate.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.

  • Drug Preparation: Prepare a stock solution of orciprenaline sulfate in sterile water or PBS. Create a serial dilution of the drug in serum-free DMEM.

  • Cell Treatment: Aspirate the serum-free medium and add the orciprenaline sulfate dilutions to the respective wells. Include a vehicle control (serum-free DMEM) and a positive control (e.g., 10 µM Forskolin).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the drug-containing medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity. Incubate for 10 minutes at room temperature.

  • cAMP ELISA: Use a commercially available cAMP competitive ELISA kit. Follow the manufacturer's instructions to measure the cAMP concentration in the cell lysates.[9][10]

Protein Kinase A (PKA) Activity Assay

This protocol describes how to measure the activity of PKA, a key downstream effector of cAMP.

  • Cell Lysate Preparation:

    • Culture and treat A549 cells with orciprenaline sulfate as described above.

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.[11][12]

  • PKA Activity Assay:

    • Use a commercially available PKA kinase activity assay kit. These kits typically utilize a specific peptide substrate for PKA and a phosphospecific antibody to detect the phosphorylated substrate.

    • Follow the manufacturer's protocol, which generally involves incubating the cell lysate with the substrate and ATP, followed by detection of the phosphorylated product via an ELISA-based method.[13]

Mandatory Visualizations

Signaling Pathway of Orciprenaline Sulfate in A549 Cells

Orciprenaline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orciprenaline Orciprenaline B2AR β2-Adrenergic Receptor Orciprenaline->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Response Cellular Response (e.g., Bronchodilation signaling) Downstream_Effectors->Response

Orciprenaline Sulfate Signaling Pathway in A549 Cells.
Experimental Workflow for Validating A549 as a Model for Orciprenaline Sulfate Studies

Validation_Workflow cluster_Phase1 Phase 1: Target Expression and Functionality cluster_Phase2 Phase 2: Downstream Signaling cluster_Phase3 Phase 3: Functional Assays & Comparison P1_1 Confirm β2-AR Expression (RT-PCR, Western Blot) P1_2 Orciprenaline Treatment (Dose-Response) P1_1->P1_2 P1_3 Measure cAMP Production (ELISA) P1_2->P1_3 P1_4 Determine EC50 P1_3->P1_4 P2_1 Measure PKA Activity P1_4->P2_1 P2_2 Assess Downstream Phosphorylation (e.g., CREB) P2_1->P2_2 P3_1 Cell Proliferation/Viability Assay (e.g., MTT) P2_2->P3_1 P3_2 Compare with Alternative Models (e.g., Primary Cells, Other Cell Lines) P3_1->P3_2 P3_3 Data Analysis & Validation P3_2->P3_3

Experimental workflow for A549 cell line validation.

Conclusion

The A549 cell line serves as a valuable and accessible in vitro model for initial screenings and mechanistic studies of orciprenaline sulfate. Its established expression of β2-adrenergic receptors and a responsive downstream signaling pathway provide a solid foundation for assessing drug efficacy. However, for a more comprehensive understanding and to bridge the gap to clinical relevance, data generated from A549 cells should be complemented with studies in more physiologically representative models, such as primary human bronchial epithelial cells or in vivo animal models. By understanding both the advantages and limitations of the A549 cell line, researchers can strategically incorporate it into their drug discovery pipeline for orciprenaline sulfate and other β2-adrenergic agonists.

References

Comparative

Assessing the Translational Relevance of Animal Model Data for Orciprenaline Sulfate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of orciprenaline sulfate (B86663) with key alternatives, focusing on the translational relevance of preclinic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orciprenaline sulfate (B86663) with key alternatives, focusing on the translational relevance of preclinical animal data to human clinical outcomes. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to facilitate a deeper understanding of the challenges and opportunities in extrapolating animal model findings for this class of bronchodilators.

Comparative Pharmacokinetics: Bridging the Species Gap

Understanding the pharmacokinetic profile of a drug across different species is fundamental to assessing its translational potential. The following tables summarize key pharmacokinetic parameters for orciprenaline and its more selective β2-agonist comparators, salbutamol (B1663637) and fenoterol (B1672521), in various animal models and humans.

Table 1: Pharmacokinetic Parameters of Orciprenaline Sulfate

SpeciesRoute of AdministrationBioavailability (%)Half-life (t½)Key Metabolic PathwaysPrimary Excretion RouteReference(s)
Human Oral~40% (significant first-pass effect)~6 hoursGlucuronic acid conjugationUrine[1]
Rat Oral / IV--Glucuronic acid conjugationUrine[1]
Rabbit IV-~15 hours (slower phase)Glucuronic acid conjugationUrine[1]
Cat IV-~6 hours (slower phase)Minimal metabolism-[1]
Monkey OralGood absorption noted-Glucuronic acid conjugationUrine[2]
Dog -Better absorbed than isoproterenol (B85558)Longer than isoproterenol--[2]

Table 2: Comparative Pharmacokinetic Parameters of Salbutamol and Fenoterol

DrugSpeciesRoute of AdministrationBioavailability (%)Half-life (t½)Key Metabolic PathwaysPrimary Excretion RouteReference(s)
Salbutamol Human Oral~50%3-6 hoursSulfationUrine[3]
Rat Oral / IV2.3-5.5% (oral)~1.4 hoursFirst-pass metabolism, glucuronidationUrine and feces[4][5]
Dog Oral / IV40-62% (oral)~2.9 hours-Urine[4][5]
Monkey -----[6]
Fenoterol Human Oral--Sulfate conjugation-[7]
Rat Oral / IV----[7]
Dog Oral / IV----[7]

Comparative Pharmacodynamics: Efficacy in Animal Models of Bronchoconstriction

The efficacy of a bronchodilator is a critical determinant of its clinical utility. The following table compares the bronchodilatory effects of orciprenaline, salbutamol, and fenoterol in preclinical models.

Table 3: Comparative Bronchodilator Efficacy

DrugAnimal ModelBronchoconstrictor AgentKey FindingsReference(s)
Orciprenaline Guinea PigHistamineProtective against histamine-induced asthma.[2]
DogMorphine or Pilocarpine30 mg/kg IV had equivalent bronchodilator action to 1 mg/kg isoproterenol IV, but with a considerably longer duration.[2]
CatSerotoninNon-selective for β1 (heart) vs. β2 (lung) receptors.[8]
Salbutamol Guinea PigAcetylcholineAntagonized acetylcholine-induced increases in pulmonary resistance. More potent on bronchial and vascular β2-adrenoceptors than on cardiac β1-adrenoceptors.[9]
DogAcetylcholineAntagonized acetylcholine-induced increases in pulmonary resistance. Longer acting than isoproterenol.[9]
Fenoterol Guinea PigAcetylcholineAdditive bronchodilatory effect when combined with ipratropium (B1672105) bromide.[10]
Human (Asthmatic Children)-ED50 for bronchodilation (FEV1) was in the range of 8-10 µg at 15-60 minutes post-nebulization.[11]

Comparative Safety and Toxicology

The therapeutic index of a bronchodilator is largely determined by its safety profile, particularly its cardiovascular side effects. This section provides a comparative overview of the toxicology of orciprenaline and its alternatives.

Table 4: Comparative Acute Toxicity (LD50)

DrugSpeciesOral LD50 (mg/kg)Reference(s)
Orciprenaline Sulfate Rat4420 - 5276[2]
Salbutamol Mouse> 2000[12]
Fenoterol ---

Table 5: Comparative Safety Profile

DrugAnimal ModelKey Safety/Toxicology FindingsReference(s)
Orciprenaline DogLess effect on blood pressure and heart rate than isoproterenol at equivalent bronchodilator doses.[2]
RatIncreases in heart and liver weights at high doses in subchronic studies.[2]
RabbitTeratogenic effects (e.g., limb flexures, cleft palate) observed at extremely high doses.[2]
Salbutamol DogTachycardia and flushing of the skin.[13]
RatIncreases in heart weights, focal myocardial necrosis, and fibrosis at high doses. Development of benign mesovarian leiomyomas (considered a class effect).[13]
MouseCleft palate formation at high doses (considered a class effect).[13]
Fenoterol DogSlight cardiovascular side-effects (reduced when combined with ipratropium bromide via aerosol).[10]
Rat (neonate)Minor behavioral aberrations and increased lipid peroxidation in the brain cortex in senescence at high doses.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are examples of experimental protocols used to assess the efficacy of bronchodilators in animal models.

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the ability of a compound to reverse or prevent bronchoconstriction induced by a cholinergic agonist.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.

  • Sensitization (for allergic models): Not applicable for this specific protocol which focuses on direct bronchoconstriction.

  • Procedure:

    • Animals are anesthetized.

    • A tracheal cannula is inserted for mechanical ventilation and measurement of pulmonary resistance.

    • A jugular vein is cannulated for intravenous drug administration.

    • A baseline of pulmonary resistance is established.

    • Acetylcholine is administered intravenously to induce a stable increase in pulmonary resistance.

    • The test compound (e.g., orciprenaline, salbutamol) is then administered intravenously, and the change in pulmonary resistance is recorded over time to determine the extent and duration of bronchodilation.[9][14]

Ovalbumin-Induced Allergic Asthma Model in Mice

This model mimics key features of human allergic asthma, including airway hyperresponsiveness and inflammation.

  • Animals: BALB/c mice are commonly used due to their Th2-prone immune response.

  • Sensitization:

    • On day 0, mice are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).

    • A booster injection of OVA in alum is given on day 7 or 14.

  • Challenge:

    • Beginning on day 21, mice are challenged with an aerosolized solution of OVA for a set period (e.g., 20-30 minutes) on several consecutive days.

  • Assessment of Bronchodilator Efficacy:

    • Within 24-48 hours after the final OVA challenge, airway responsiveness is assessed.

    • Mice are placed in a whole-body plethysmograph to measure baseline respiratory parameters.

    • The test compound (e.g., orciprenaline) is administered (e.g., via inhalation or intraperitoneal injection).

    • Mice are then challenged with increasing concentrations of a bronchoconstrictor agent (e.g., methacholine), and airway resistance is measured to determine the protective effect of the test compound.[15][16][17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in drug action and evaluation can aid in understanding the translational relevance of preclinical data.

Beta-2 Adrenergic Receptor Signaling Pathway

Orciprenaline, as a β-adrenergic agonist, exerts its bronchodilatory effect through the activation of the β2-adrenergic receptor signaling pathway in airway smooth muscle cells.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orciprenaline Orciprenaline Beta2AR β2-Adrenergic Receptor Orciprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflow for Assessing Translational Relevance

A systematic approach is necessary to evaluate the translational relevance of animal model data. The following workflow outlines the key steps.

Translational_Workflow cluster_preclinical Preclinical Phase (Animal Models) cluster_translation Translational Assessment cluster_clinical Clinical Phase (Humans) PK_Animal Pharmacokinetics (e.g., Rat, Dog, Monkey) Allometric_Scaling Allometric Scaling & PK/PD Modeling PK_Animal->Allometric_Scaling Biomarker_Analysis Biomarker Identification & Comparison PK_Animal->Biomarker_Analysis PD_Animal Pharmacodynamics (Efficacy in Asthma Models) PD_Animal->Allometric_Scaling PD_Animal->Biomarker_Analysis Safety_Animal Safety & Toxicology (e.g., LD50, Cardiovascular Effects) Safety_Animal->Allometric_Scaling PK_Human Phase I: Human Pharmacokinetics Allometric_Scaling->PK_Human Predicts Efficacy_Safety_Human Phase II/III: Efficacy & Safety in Patients Biomarker_Analysis->Efficacy_Safety_Human Informs PK_Human->Efficacy_Safety_Human Guides Dosing

Workflow for Assessing Translational Relevance of Preclinical Data.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Orciprenaline Sulfate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Orciprenaline sulfate (B86663), a b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Orciprenaline sulfate (B86663), a beta-adrenergic agonist, requires specific handling and disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe disposal of orciprenaline sulfate in a laboratory setting.

Regulatory Framework and Key Considerations

The disposal of pharmaceutical waste, including orciprenaline sulfate, is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing pharmaceutical waste management. It is imperative to adhere to the most stringent applicable regulations.

A crucial first step is to consult the Safety Data Sheet (SDS) for orciprenaline sulfate, which provides compound-specific safety and disposal information. The SDS for orciprenaline sulfate consistently indicates that it should not be disposed of with household garbage or allowed to enter sewage systems.[1] The recommended method of disposal is through a licensed chemical waste disposal company.[2][3]

Step-by-Step Disposal Protocol for Orciprenaline Sulfate

The following protocol outlines the recommended procedure for the disposal of orciprenaline sulfate and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling orciprenaline sulfate for disposal, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (inspected prior to use)

  • Laboratory coat

2. Segregation of Waste:

  • Designate a specific, clearly labeled waste container for orciprenaline sulfate and materials contaminated with it.

  • Do not mix orciprenaline sulfate waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines and the licensed disposal company.

3. Preparing for Disposal:

  • Solid Waste: Collect surplus or expired orciprenaline sulfate in its original container or a compatible, sealed container.

  • Contaminated Materials: Items such as weighing boats, contaminated gloves, and paper towels should be collected in a designated, sealed waste bag or container.

  • Empty Containers: Empty containers that once held orciprenaline sulfate should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] They can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste, before being offered for recycling or reconditioning, or punctured to render them unusable.[2]

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the orciprenaline sulfate waste.

  • The EHS department will coordinate with a licensed chemical waste disposal company for proper transportation and final destruction.

6. Final Disposal Method:

  • The licensed disposal company will typically use controlled incineration with flue gas scrubbing to destroy the orciprenaline sulfate.[2] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient, minimizing environmental release.

Quantitative Data Summary

While specific quantitative limits for the disposal of orciprenaline sulfate are not broadly published and are often determined by the licensed disposal facility and local regulations, the following table summarizes key hazard classifications that inform the stringent disposal requirements.

Hazard ClassificationDescriptionSource
Acute Toxicity, Inhalation Harmful if inhaled.LGC Standards SDS
Hazardous to the Aquatic Environment, Acute Harmful to aquatic life.LGC Standards SDS
Hazardous to the Aquatic Environment, Chronic Harmful to aquatic life with long-lasting effects.LGC Standards SDS

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization of orciprenaline sulfate prior to disposal. The widely accepted and recommended procedure is collection and subsequent destruction by a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of orciprenaline sulfate.

Orciprenaline_Disposal_Workflow cluster_0 Laboratory Procedures cluster_1 Waste Management Coordination cluster_2 Final Disposition A Identify Orciprenaline Sulfate for Disposal B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate Waste into Designated Labeled Container B->C D Securely Seal Waste Container C->D E Store in Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Disposal Company F->G H Transportation to Licensed Facility G->H I Controlled Incineration with Flue Gas Scrubbing H->I

Caption: Workflow for the safe disposal of orciprenaline sulfate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of orciprenaline sulfate, thereby protecting themselves, the community, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical.

References

Handling

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Orciprenaline Sulfate

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) requirements for the handling of orciprenaline sulfate (B86663). All personnel, including researcher...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) requirements for the handling of orciprenaline sulfate (B86663). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment and minimize exposure risk. Orciprenaline sulfate is classified as harmful if inhaled, causes skin and serious eye irritation, and may provoke an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and adequate ventilation, are the primary line of defense.[3] However, appropriate PPE is mandatory for all personnel handling orciprenaline sulfate.

Protection Type Required Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles with side shields.[3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation.[4]
Hand Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use.[5] Specific breakthrough times for orciprenaline sulfate are not readily available; therefore, it is crucial to consult the glove manufacturer's chemical resistance data.[1] Double gloving may be appropriate for certain procedures.
Body Protection Disposable GownWear a disposable gown made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene.[6] Standard cloth lab coats are not sufficient.
Respiratory Protection NIOSH-Approved RespiratorFor handling powders or when dust/aerosols may be generated, a NIOSH-certified N95 or N100 respirator is recommended.[4] For significant exposures or spills, a self-contained breathing apparatus may be necessary.[2][3]

Quantitative Exposure Limits: Occupational Exposure Limits (OELs) for orciprenaline sulfate are not widely established.[5] Therefore, a conservative approach to minimize all potential exposure is required.

Operational Plan: Handling and Disposal

A systematic approach to the lifecycle of orciprenaline sulfate within the laboratory is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is typically refrigerated (2-8°C).

  • Keep the container tightly sealed in its original receptacle.[2]

2. Handling and Use:

  • All handling of powdered oriprenaline sulfate that could generate dust must be conducted within a certified laboratory fume hood or other suitable local exhaust ventilation system.[3]

  • Avoid all direct contact with skin and eyes.[2]

  • Do not inhale dust or aerosols.[2]

3. Disposal:

  • Orciprenaline sulfate and any contaminated materials (e.g., gloves, gowns, absorbent pads) must be disposed of as hazardous waste.[2]

  • Collect waste in suitable, clearly labeled, and closed containers.[2]

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not discharge into drains or the environment.[5]

Emergency Protocol: Chemical Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to contain the material and protect personnel. The following workflow should be posted in the laboratory and all personnel trained on its execution.

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Severity (Minor vs. Major) evacuate->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Don Appropriate PPE (Full Coverage Required) contain Contain Spill with Inert Absorbent Material ppe->contain minor_spill->ppe secure Secure Area Contact Emergency Response major_spill->secure cleanup Carefully Collect Material (Avoid Dust Generation) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package Waste in Sealed, Labeled Container decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for Orciprenaline Sulfate Spill Response.

References

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